Tocol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUSDJMZWQVQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871602 | |
| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-98-2 | |
| Record name | Tocol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antioxidant Activity of Tocopherols and Tocotrienols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of tocopherols and tocotrienols, the two subfamilies of vitamin E. It delves into their structural differences, mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their antioxidant capacity.
Introduction to Vitamin E: Tocopherols and Tocotrienols
Vitamin E is a family of eight fat-soluble compounds, divided into two classes: tocopherols and tocotrienols. Each class contains four isoforms (alpha, beta, gamma, and delta) that differ in the number and position of methyl groups on their chromanol ring.[1][2] While α-tocopherol is the most abundant form of vitamin E in the body and has been the most studied, emerging research indicates that tocotrienols possess unique and often more potent biological activities, particularly as antioxidants.[1][3] Both groups function as powerful antioxidants, protecting cell membranes from oxidative damage by scavenging free radicals.[1]
Chemical Structure: The Basis of Antioxidant Function
The antioxidant activity of all vitamin E isoforms stems from the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. The primary structural difference between the two classes lies in their hydrocarbon tail: tocopherols have a saturated phytyl tail, while tocotrienols have an unsaturated farnesyl tail with three double bonds.[1][4] This unsaturated tail gives tocotrienols greater mobility within cell membranes, which is believed to contribute to their superior antioxidant effects in certain environments.[5][6]
The α, β, γ, and δ isoforms are distinguished by the methylation pattern on the chromanol ring, which influences their specific antioxidant reactivity.[1]
Mechanisms of Antioxidant Activity
Vitamin E isoforms exert their antioxidant effects through two primary mechanisms: direct free radical scavenging and indirect modulation of cellular signaling pathways.
Direct Antioxidant Activity: Free Radical Scavenging
The principal antioxidant function of tocopherols and tocotrienols is as chain-breaking antioxidants that prevent the propagation of lipid peroxidation in cell membranes. The phenolic hydroxyl group on the chromanol ring donates a hydrogen atom to a lipid peroxyl radical (LOO•), neutralizing it and forming a lipid hydroperoxide (LOOH). This process halts the chain reaction of lipid peroxidation. The resulting vitamin E molecule becomes a relatively stable tocopheroxyl or tocotrienoxyl radical (TO•), which can be regenerated back to its active form by other antioxidants like vitamin C (Ascorbic Acid).
Indirect Antioxidant Activity: Nrf2 Signaling Pathway
Beyond direct scavenging, tocotrienols, in particular, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. When cells are exposed to oxidative stress or inducers like tocotrienols, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of numerous protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx), thereby bolstering the cell's overall antioxidant defense system.[7]
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of tocopherols and tocotrienols varies depending on the specific isoform and the assay used for evaluation. While reactivities can be similar in simple solutions, tocotrienols often exhibit superior activity in complex biological systems like liposomes and cell cultures.[5][6] This is frequently attributed to their better distribution in membranes and more effective interaction with lipid radicals.[1] The following tables summarize quantitative data from various studies.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference |
| α-Tocopherol | 39.4 ± 0.2 | [3] |
| Tocotrienol-Rich Fraction (TRF) | 22.1 ± 0.01 | [3] |
| Quercetin (Reference) | 6.3 ± 0.3 | [3] |
| Vitamin C (Reference) | 11.6 ± 0.3 | [3] |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 2: Relative Antioxidant Activity in Various Assays
| Vitamin E Isoform | DPPH Scavenging | Oxygen Radical Absorbance Capacity (ORAC) | Peroxyl Radical Scavenging | Ferric Reducing Power |
| α-Tocopherol | High | Moderate | Moderate | Highest |
| β-Tocopherol | Moderate | - | - | - |
| γ-Tocopherol | Moderate | High | - | High |
| δ-Tocopherol | Low | Highest | - | Moderate |
| α-Tocotrienol | High | Moderate | Low | High |
| β-Tocotrienol | Moderate | - | - | - |
| γ-Tocotrienol | Moderate | High | - | High |
| δ-Tocotrienol | Low | Highest | - | Moderate |
Source: Compiled from data in reference[8]. Activity is relative within each assay.
Experimental Protocols
Accurate assessment of antioxidant activity requires standardized and reproducible protocols. The following are detailed methodologies for key experiments used to evaluate lipophilic antioxidants like tocopherols and tocotrienols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at ~517 nm.[9]
-
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH in a suitable solvent (e.g., methanol or ethanol). Store in the dark.[9]
-
-
Sample and Standard Preparation:
-
Dissolve tocopherol/tocotrienol samples and a reference standard (e.g., Trolox or Ascorbic Acid) in the same solvent to create a series of concentrations.[9]
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting % inhibition against sample concentration.[9]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay
-
Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm. This method is applicable to both hydrophilic and lipophilic antioxidants.[11][12]
-
Methodology:
-
Reagent Preparation (ABTS•+ Solution):
-
Prepare a 7 mM ABTS stock solution in water.
-
React the ABTS stock solution with a 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[11]
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol for lipophilic samples) to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
-
Sample and Standard Preparation:
-
Prepare various concentrations of samples and a Trolox standard in the appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[13]
-
Calculate the results and express them as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to the sample.
-
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., 1X Fluorescein Solution).
-
Prepare a Free Radical Initiator Solution (AAPH).
-
-
Sample and Standard Preparation:
-
Prepare a dilution series of the samples and a Trolox standard. For lipophilic samples, dissolve in acetone and then dilute in a 50% acetone solution.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted sample or standard to each well.
-
Add 150 µL of the Fluorescein Solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence kinetically (e.g., every 1-5 minutes for 60 minutes) with an excitation wavelength of ~480-485 nm and an emission wavelength of ~520 nm.
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the blank's AUC.
-
Plot the Net AUC of the standards against their concentrations to create a standard curve. Determine the antioxidant capacity of the samples, expressed as Trolox Equivalents (TE).
-
-
Lipid Peroxidation Inhibition (TBARS) Assay
-
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary degradation product. Under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct, which is measured colorimetrically at ~532 nm.[14]
-
Methodology:
-
Induction of Lipid Peroxidation (if applicable):
-
In an in vitro system (e.g., tissue homogenate, liposomes), induce lipid peroxidation using an initiator like Fe²⁺/ascorbate. Incubate with and without the antioxidant (tocopherol/tocotrienol).
-
-
Sample Preparation:
-
For biological samples (plasma, tissue lysate), precipitate proteins using an acid like trichloroacetic acid (TCA) to prevent interference. Centrifuge and collect the supernatant.[15]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as nmol of MDA per mg of protein or per mL of sample.[16]
-
-
References
- 1. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on the action of tocopherols and tocotrienols as antioxidant: chemical and physical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Tocol derivatives and their therapeutic potential
An In-depth Technical Guide to Tocol Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin E, a crucial lipid-soluble antioxidant, comprises a family of eight naturally occurring compounds divided into two subgroups: tocopherols and tocotrienols. While alpha-tocopherol has been the subject of extensive research for decades, the therapeutic potential of other isoforms, particularly tocotrienols, is now gaining significant attention.[1][2] These this compound derivatives exhibit a range of biological activities beyond simple antioxidant effects, including anticancer, neuroprotective, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the core therapeutic applications of this compound derivatives, details the molecular mechanisms and signaling pathways they modulate, presents quantitative data from key studies, and offers detailed protocols for relevant experimental assays.
Introduction to this compound Derivatives
Tocols are characterized by a chromanol ring and a phytyl tail. The primary structural difference between the two subgroups lies in this side chain: tocopherols possess a saturated phytyl tail, whereas tocotrienols have an unsaturated isoprenoid side chain.[2] Each subgroup contains four isoforms (alpha, beta, gamma, and delta) which differ in the number and position of methyl groups on the chromanol ring. These subtle structural variations significantly influence their biological activity.[6] While alpha-tocopherol is the most abundant form of Vitamin E in the body, studies suggest that tocotrienols, particularly the gamma and delta isoforms, possess superior anticancer and neuroprotective properties.[1][3]
Therapeutic Potential of this compound Derivatives
Anticancer Activity
Tocotrienols have emerged as potent anticancer agents, demonstrating efficacy against a wide range of malignancies, including breast, prostate, lung, liver, and pancreatic cancers.[3][7] Their mechanisms of action are pleiotropic, targeting multiple cancer hallmarks.
-
Induction of Apoptosis: Tocotrienols are potent inducers of apoptosis, or programmed cell death, in cancer cells.[3][7] Gamma-tocotrienol (γ-T3), for example, has been shown to induce apoptosis in human cervical cancer (HeLa) cells and prostate cancer cells.[8][9] This is often achieved through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to cytochrome c release and the activation of caspase cascades.[8]
-
Inhibition of Proliferation and Survival Pathways: this compound derivatives can suppress critical signaling pathways that drive cancer cell proliferation and survival. Several studies have shown that tocotrienols inhibit the NF-κB and STAT3 transcription factors, which regulate genes involved in inflammation, survival, and proliferation.[3][7] They also target other oncogenic cascades such as the PI3K/Akt and MAPK pathways.[7][10]
-
Anti-Angiogenesis and Anti-Metastasis: Tocotrienols can inhibit the formation of new blood vessels (angiogenesis) required for tumor growth by downregulating vascular endothelial growth factor (VEGF) and its receptor.[1][11] Furthermore, γ-T3 has been shown to suppress the invasive capabilities of human melanoma cells.[12]
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of this compound derivatives make them promising agents for neuroprotection.[4][5]
-
Antioxidant Action: As potent lipid-soluble antioxidants, tocols protect neuronal membranes from oxidative damage caused by free radicals, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][13]
-
Modulation of Signaling: Beyond scavenging radicals, tocotrienols have been shown to protect neurons by modulating specific signaling pathways. For instance, alpha-tocotrienol can inhibit glutamate-induced neurodegeneration.[14] Tocopherols have also been shown to attenuate oxidative stress in bone marrow-derived mesenchymal stem cells by inhibiting ferroptosis through the PI3K/AKT/mTOR pathway.[15] Recent reviews highlight that tocotrienols are emerging as promising neuroprotective agents that support brain cells and cognitive functions.[4][5]
Role in Drug Delivery
The physicochemical properties of tocols make them attractive vehicles for drug delivery. Their biocompatibility and ability to solubilize both poorly soluble and water-soluble drugs have led to increasing interest in their pharmaceutical applications.[16][17][18] this compound-modified polymers, such as tocopherol succinate glycol chitosan (GC-TOS), can self-assemble into micelles that enhance the solubility and permeability of poorly soluble drugs.[16][19]
Key Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their therapeutic effects by modulating a complex network of intracellular signaling pathways.
Apoptosis Induction Pathways
Tocotrienols, particularly γ-T3, trigger apoptosis through several interconnected mechanisms, including the intrinsic (mitochondrial) pathway and endoplasmic reticulum (ER) stress.[8][10]
Caption: γ-Tocotrienol induced apoptosis via the mitochondrial pathway.[8]
Pro-Survival Pathway Inhibition (NF-κB)
Gamma-tocotrienol is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[2] It can block the activation of IκBα kinase (IKK), preventing the degradation of IκBα and subsequent nuclear translocation of the active p65 subunit of NF-κB.[2]
Caption: Inhibition of the NF-κB pro-survival pathway by γ-Tocotrienol.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound derivatives.
Table 1: Anticancer Activity of γ-Tocotrienol
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | IC50 (24h) | 46.90 ± 3.50 µM | [8] |
| PC-3 | Prostate Cancer | Cell Viability Reduction (20 µM, 48h) | ~80-90% | [9] |
| LNCaP | Prostate Cancer | Cell Viability Reduction (20 µM, 48h) | ~80-90% | [9] |
| LNCaP Xenograft | Prostate Cancer | Tumor Growth Inhibition (in vivo) | 53% |[9] |
Table 2: Modulation of Cellular Signaling by α-Tocopherol
| Cell Type | Stimulant | Parameter | Value | Reference |
|---|---|---|---|---|
| PBMCs | α-Tocopherol (500 µg/ml) | cAMP Level | 180.82 ± 21.66 pmol/mg protein | [20] |
| PBMCs | None (Basal) | cAMP Level | 10.06 ± 2.47 pmol/mg protein |[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in this compound derivative research.
Cell Viability - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22]
Caption: Standard workflow for an MTT cell viability assay.[21][22]
Prothis compound Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]
-
Treatment: Treat cells with various concentrations of the this compound derivative and appropriate controls (e.g., vehicle control, untreated cells).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]
-
Solubilization: Carefully aspirate the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the purple formazan crystals.[21]
-
Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance using a microplate spectrophotometer.[21]
-
Calculation: Cell viability is calculated as the ratio of the mean absorbance of treated cells to the mean absorbance of control cells, multiplied by 100.[21]
Apoptosis Detection - Western Blotting
Western blotting is used to detect and quantify specific apoptosis-related proteins, such as caspases and members of the Bcl-2 family.[23] The detection of cleaved (activated) forms of proteins like caspase-3 and PARP is a hallmark of apoptosis.[23]
Caption: General experimental workflow for Western Blotting.[24]
Prothis compound Steps:
-
Sample Preparation: Harvest treated and control cells and lyse them in a suitable buffer (e.g., RIPA buffer) to extract total proteins.[25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA protein assay to ensure equal loading.[25]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel to separate the proteins based on molecular weight.[24][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[25]
-
Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using an imaging system.[25] The intensity of the bands corresponds to the amount of target protein.
Antioxidant Capacity - DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[27] The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[28]
Prothis compound Steps:
-
Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). The absorbance of this solution should be adjusted to approximately 1.0 at its maximum wavelength (~517 nm).[27]
-
Sample Preparation: Prepare various concentrations of the this compound derivative in methanol.
-
Reaction: Add a small volume of the sample solution (e.g., 0.5 mL) to the DPPH solution (e.g., 3 mL).[27]
-
Incubation: Mix and incubate the reaction in the dark at room temperature for 30 minutes.[27]
-
Measurement: Measure the absorbance of the remaining DPPH at ~517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Lipid Peroxidation - MDA Assay
Lipid peroxidation is a marker of oxidative stress. This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[29]
Prothis compound Steps:
-
Homogenate Preparation: Homogenize tissue samples or cell lysates in ice-cold buffer.[30]
-
Reaction: Mix the homogenate with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).
-
Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow the MDA-TBA adduct to form.
-
Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at ~532 nm. The concentration of MDA can be determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Conclusion and Future Directions
This compound derivatives, particularly tocotrienols, represent a class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate critical signaling pathways related to cell survival, apoptosis, inflammation, and oxidative stress makes them compelling candidates for drug development. While preclinical data are robust, more extensive clinical trials are needed to fully elucidate their efficacy and safety in humans for treating conditions like cancer and neurodegenerative disorders.[3][4][31] Future research should also focus on optimizing drug delivery systems to improve the bioavailability of these lipophilic compounds, thereby maximizing their therapeutic impact.[32]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E tocotrienols ‘emerging as promising neuroprotective agents’ [nutraingredients.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tocotrienols Modulate a Life or Death Decision in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Tocotrienol Inhibits Proliferation and Induces Apoptosis via the Mitochondrial Pathway in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-tocotrienol induces apoptosis and autophagy in prostate cancer cells by increasing intracellular dihydrosphingosine and dihydroceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence of gamma-tocotrienol as an apoptosis-inducing, invasion-suppressing, and chemotherapy drug-sensitizing agent in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enjoy Carefully: The Multifaceted Role of Vitamin E in Neuro-Nutrition [mdpi.com]
- 15. Frontiers | Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway [frontiersin.org]
- 16. This compound modified glycol chitosan for the oral delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in the use of tocols as drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. neurology.org [neurology.org]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Western Blot Analysis of Apoptosis-Related Proteins [bio-prothis compound.org]
- 26. Detection of apoptosis-related proteins by western blot [bio-prothis compound.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. wjgnet.com [wjgnet.com]
- 31. youtube.com [youtube.com]
- 32. m.youtube.com [m.youtube.com]
The Unseen Powerhouses: A Technical Guide to the Natural Sources and Distribution of Tocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of tocols, a group of lipid-soluble compounds collectively known as vitamin E, crucial for their antioxidant properties and diverse roles in cellular signaling. This document details their natural origins, the distribution of their various isoforms, methodologies for their analysis, and their involvement in key biological pathways.
Natural Sources and Distribution of Tocols
Tocols are synthesized exclusively by photosynthetic organisms, making plants the primary source of these essential micronutrients for animals and humans. They exist in two main forms, tocopherols and tocotrienols, each comprising four isomers: alpha (α), beta (β), gamma (γ), and delta (δ). While structurally similar, tocopherols possess a saturated phytyl tail, whereas tocotrienols have an unsaturated isoprenoid side chain, a difference that influences their biological activity.
The distribution of these eight vitamers varies significantly across different plant sources. Generally, tocopherols are more widespread, found in a variety of vegetable oils, nuts, seeds, and leafy green vegetables. Tocotrienols, on the other hand, are less common and are found in high concentrations in only a few specific sources.[1][2]
Vegetable Oils: Vegetable oils are among the richest sources of tocols, with the specific composition of isomers varying greatly. For instance, soybean and corn oils are particularly rich in γ-tocopherol, while safflower and sunflower oils are excellent sources of α-tocopherol.[3] Palm oil and rice bran oil are the most significant commercial sources of tocotrienols.[4][5][6]
Nuts and Seeds: Nuts and seeds are also potent sources of vitamin E. Almonds and sunflower seeds are notably high in α-tocopherol.[7] Conversely, walnuts, pecans, and sesame seeds contain higher concentrations of γ-tocopherol.[8]
Grains: Certain grains, such as barley, oats, and wheat germ, are good sources of tocotrienols.[4][5]
Quantitative Data on Tocol Distribution
The following tables summarize the concentrations of tocopherol and tocotrienol isomers in various natural sources. Values are presented as milligrams per 100 grams (mg/100g) of the edible portion. It is important to note that these values can vary depending on factors such as plant variety, growing conditions, and processing methods.
Table 1: Tocopherol and Tocotrienol Content in Selected Vegetable Oils (mg/100g)
| Oil | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | α-Tocotrienol | β-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol |
| Palm Oil | 25.6 | - | 32.5 | 12.2 | 13.3 | 2.9 | 32.5 | 5.0 |
| Rice Bran Oil | 32.1 | - | 38.9 | - | 21.0 | - | 38.9 | - |
| Soybean Oil | 10.1 | - | 59.3 | 26.6 | - | - | - | - |
| Sunflower Oil | 41.1 | - | 5.1 | - | - | - | - | - |
| Olive Oil | 14.4 | - | 0.5 | - | - | - | - | - |
| Corn Oil | 14.3 | - | 60.2 | 3.0 | - | - | - | - |
| Canola Oil | 17.5 | - | 27.6 | - | - | - | - | - |
| Wheat Germ Oil | 149.4 | 2.6 | 27.4 | - | 1.3 | 17.1 | - | - |
Data compiled from multiple sources. "-" indicates data not available or not typically present in significant amounts.
Table 2: Tocopherol and Tocotrienol Content in Selected Nuts and Seeds (mg/100g)
| Nut/Seed | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | α-Tocotrienol | β-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol |
| Almonds | 26.2 | - | 0.6 | - | - | - | - | - |
| Sunflower Seeds | 35.1 | - | 1.3 | - | - | - | - | - |
| Hazelnuts | 15.0 | - | 0.3 | - | - | - | - | - |
| Peanuts | 8.3 | - | 5.9 | - | - | - | - | - |
| Walnuts | 0.7 | - | 21.0 | 1.4 | - | - | - | - |
| Pecans | 1.4 | - | 24.4 | 0.5 | - | - | - | - |
| Pistachios | 2.1 | - | 22.8 | 0.4 | - | - | - | - |
| Sesame Seeds | 0.3 | - | 28.0 | - | - | - | - | - |
Data compiled from multiple sources. "-" indicates data not available or not typically present in significant amounts.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound isomers requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Normal-phase HPLC is often preferred for its ability to separate the β and γ isomers of both tocopherols and tocotrienols.
Sample Preparation (Saponification and Extraction):
-
Saponification: To release tocols from the lipid matrix, a sample (e.g., 1-2g of oil or ground solid) is saponified by refluxing with an ethanolic potassium hydroxide solution (e.g., 60% KOH in ethanol) at 70-80°C for 30 minutes. An antioxidant such as pyrogallol or ascorbic acid is added to prevent oxidative degradation of the tocols.
-
Extraction: After cooling, the saponified mixture is extracted with a nonpolar solvent, typically hexane or a hexane/ethyl acetate mixture. The extraction is usually performed multiple times to ensure complete recovery.
-
Washing and Drying: The combined organic extracts are washed with water to remove the alkali and then dried over anhydrous sodium sulfate.
-
Solvent Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is redissolved in the HPLC mobile phase for injection.
Chromatographic Conditions:
-
Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol, ethyl acetate, or dioxane is typical. A common composition is hexane:isopropanol (99:1, v/v).
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.
-
Detection: Fluorescence detection is the preferred method due to its high sensitivity and selectivity for tocols. The excitation wavelength is typically set around 295 nm, and the emission wavelength is around 330 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS offers high resolution and specificity for this compound analysis, often requiring derivatization to increase the volatility of the analytes.
Sample Preparation and Derivatization:
-
Extraction: Similar to HPLC, the tocols are first extracted from the sample matrix, often following saponification.
-
Derivatization: The extracted tocols are derivatized to form more volatile trimethylsilyl (TMS) ethers. This is achieved by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) at 60-70°C for 30 minutes.
-
Injection: The derivatized sample is then injected into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the different this compound isomers. A typical program might start at 200°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for each TMS-derivatized this compound.
Signaling Pathways and Biological Activities
Tocols exert their biological effects through various mechanisms, most notably their antioxidant activity and their ability to modulate specific signaling pathways.
Antioxidant Signaling Pathway
The primary and most well-understood function of vitamin E is its role as a lipid-soluble antioxidant. It protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
Caption: Vitamin E's antioxidant mechanism in preventing lipid peroxidation.
Tocotrienol-Mediated Regulation of HMG-CoA Reductase
Certain tocotrienols, particularly gamma- and delta-tocotrienol, have been shown to modulate cholesterol biosynthesis by downregulating the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[9] This mechanism is distinct from that of statin drugs.
Caption: Regulation of HMG-CoA reductase by tocotrienols.
Conclusion
Tocols are a diverse group of micronutrients with significant implications for human health. A thorough understanding of their natural sources, the distribution of their various forms, and their mechanisms of action is paramount for researchers and professionals in the fields of nutrition, medicine, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of these powerful natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Low-density lipoprotein - Wikipedia [en.wikipedia.org]
The Architectonics of Cellular Control: A Technical Guide to Tocol-Mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocols, a class of lipid-soluble compounds encompassing tocopherols and tocotrienols, have long been recognized for their potent antioxidant properties. However, a growing body of evidence reveals their profound influence on intracellular signaling cascades, extending their biological relevance far beyond the simple scavenging of free radicals. This technical guide provides an in-depth exploration of the multifaceted roles of tocols in modulating key cellular signaling pathways. By delving into the molecular mechanisms, presenting quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of these fascinating molecules.
Tocols, particularly tocotrienols, have demonstrated significant anti-cancer, anti-inflammatory, and neuroprotective effects.[1] These activities are often attributed to their ability to modulate a variety of signaling pathways that are dysregulated in pathological conditions. This guide will systematically dissect the influence of different tocol isoforms on critical signaling networks, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), apoptosis, endoplasmic reticulum (ER) stress, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
This compound Isoforms and Their Differential Effects
The vitamin E family is composed of eight distinct isoforms: α-, β-, γ-, and δ-tocopherol, and α-, β-, γ-, and δ-tocotrienol. While α-tocopherol is the most abundant and well-studied isoform, recent research has highlighted the superior bioactivity of tocotrienols in modulating cellular signaling.[2] Tocotrienols possess an unsaturated isoprenoid side chain that is believed to facilitate their cellular uptake and interaction with membrane-associated proteins.[2]
I. The NF-κB Signaling Pathway: A Central Hub for Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation.[3] Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[3] Tocols, particularly γ- and δ-tocotrienol, have emerged as potent inhibitors of NF-κB activation.[1][3]
Molecular Mechanism of this compound-Mediated NF-κB Inhibition
Tocotrienols have been shown to suppress NF-κB activation through multiple mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: In the canonical NF-κB pathway, the inhibitor of κBα (IκBα) sequesters NF-κB dimers in the cytoplasm. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes. Tocotrienols have been shown to inhibit the phosphorylation and subsequent degradation of IκBα.[3]
-
Suppression of Upstream Kinases: Tocotrienols can also target upstream kinases in the NF-κB pathway. For instance, δ-tocotrienol has been found to inhibit the phosphorylation of transforming growth factor β-activated kinase 1 (TAK1), a key kinase that activates the IKK complex.[1]
-
Induction of Negative Regulators: δ-Tocotrienol has been demonstrated to increase the expression of A20 and cylindromatosis (CYLD), two deubiquitinating enzymes that act as negative regulators of the NF-κB pathway.[1]
Quantitative Data: this compound Effects on NF-κB Signaling
| This compound Isoform | Cell Line | Treatment Conditions | Effect on NF-κB Signaling | Reference |
| δ-Tocotrienol | RAW 264.7 macrophages | 20 µM for 16 hr, then 10 ng/mL TNF-α for 5 min | Inhibition of IκBα phosphorylation | [1] |
| γ-Tocotrienol | Human colon carcinoma HT-29 cells | 15, 30, 45, or 60 µM for 24, 48, 72, or 96 hours | Inhibition of NF-κB expression | [3] |
| δ-Tocotrienol | Human non-small cell lung cancer A549 and H1299 cells | 10, 20, or 30 μM for 72 hours | Inhibition of NF-κB activation | [3] |
| γ-Tocotrienol | Human hepatocellular carcinoma HepG2, Hep3B, C3A, SNU-387, and PLC/PRF5 cells | 5, 10, 25, or 50 µM for 1, 2, 4, or 6 hours | Suppression of NF-κB activation | [3] |
Experimental Protocols
This prothis compound is adapted for the analysis of NF-κB translocation to the nucleus.
Reagents:
-
Phosphate Buffered Saline (PBS), 10X, pH 7.2
-
Cytoplasmic Extract (CE) Buffer: 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6
-
CE Buffer without Detergent (NP-40)
-
Nuclear Extract (NE) Buffer: 20 mM Tris-HCl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 1 mM PMSF, 25% (v/v) glycerol, pH 8.0
-
5 M NaCl Solution
-
Glycerol
Procedure:
-
Culture cells to approximately 80-90% confluency and treat with tocols as required.
-
Wash approximately 4 x 10⁷ cells gently with ice-cold 1X PBS.
-
Collect cells by centrifugation at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in 5 pellet volumes (approx. 100 µL) of CE Buffer with NP-40.
-
Incubate on ice for 3 minutes to lyse the cell membrane.
-
Centrifuge at 1000–1500 rpm for 4 minutes.
-
Carefully transfer the supernatant, which contains the cytoplasmic extract, to a new pre-chilled tube.
-
Wash the remaining nuclear pellet with 100 µL of CE Buffer without detergent, being careful not to disrupt the nuclei.
-
Centrifuge at 1000–1500 rpm for 4 minutes and discard the supernatant.
-
Add 1 pellet volume (approx. 50 µL) of NE Buffer to the nuclear pellet.
-
Adjust the salt concentration to 400 mM by adding approximately 35 µL of 5 M NaCl.
-
Add another pellet volume of NE Buffer.
-
Vortex to resuspend the pellet and incubate on ice for 10 minutes, with periodic vortexing.
-
Centrifuge both the cytoplasmic and nuclear extract tubes at maximum speed for 10 minutes to pellet any remaining debris.
-
Transfer the supernatants to clean, pre-chilled tubes.
-
Add glycerol to the cytoplasmic extract to a final concentration of 20%.
-
Store both extracts at -70°C.[3]
Procedure:
-
Quantify protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
Load 20–50 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, IκBα, phospho-IκBα, or a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and a suitable imaging system.[1]
Signaling Pathway Diagram
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
II. The STAT3 Pathway: A Critical Regulator of Cell Proliferation and Survival
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[2] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, angiogenesis, and metastasis.[2] γ-Tocotrienol has been identified as a potent inhibitor of the STAT3 signaling pathway.[2]
Molecular Mechanism of this compound-Mediated STAT3 Inhibition
γ-Tocotrienol has been shown to inhibit STAT3 activation through the following mechanisms:
-
Inhibition of Upstream Kinases: STAT3 is activated by phosphorylation, primarily by Janus kinases (JAKs) and Src family kinases. γ-Tocotrienol has been shown to inhibit the constitutive activation of JAK1, JAK2, and c-Src.[2]
-
Induction of Protein-Tyrosine Phosphatase SHP-1: γ-Tocotrienol can induce the expression of SHP-1, a protein-tyrosine phosphatase that dephosphorylates and inactivates STAT3.[2]
Quantitative Data: this compound Effects on STAT3 Signaling
| This compound Isoform | Cell Line | Treatment Conditions | Effect on STAT3 Signaling | Reference |
| γ-Tocotrienol | U266 multiple myeloma cells | 25 µM for indicated time intervals | Suppression of STAT3-regulated antiapoptotic gene products (Bcl-2, Bcl-xL, survivin) and angiogenic gene product (VEGF) | [2] |
| γ-Tocotrienol | U266 multiple myeloma cells | Not specified | Inhibition of JAK and c-Src activation | [2] |
| γ-Tocotrienol | Human pancreatic tumor tissue (in vivo) | Not specified | Inhibition of STAT3 phosphorylation | [2] |
Experimental Protocols
Procedure:
-
Prepare whole-cell extracts from this compound-treated and untreated cells.
-
Quantify protein concentration using a BCA protein assay.
-
Resolve 40 µg of protein extract on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, phospho-JAK1/2, total JAK1/2, phospho-c-Src, total c-Src, SHP-1, cyclin D1, Bcl-2, Bcl-xL, survivin, VEGF, or β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL reagent.[2]
Signaling Pathway Diagram
Caption: γ-Tocotrienol-mediated inhibition of the STAT3 signaling pathway.
III. Apoptosis: The Controlled Demolition of Cells
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Dysregulation of apoptosis is a key factor in the development of cancer. Tocotrienols have been extensively shown to induce apoptosis in various cancer cell lines.
Molecular Mechanisms of this compound-Induced Apoptosis
Tocotrienols can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways:
-
Extrinsic Pathway: γ-Tocotrienol has been reported to upregulate the expression of death receptors 4 (DR4) and 5 (DR5). Ligation of these receptors by their ligand, TRAIL, leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.
-
Intrinsic Pathway: Tocotrienols can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9 and subsequently caspase-3. Tocotrienols can also alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
-
PARP Cleavage: A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3. This event is consistently observed in tocotrienol-treated cancer cells.
Quantitative Data: this compound Effects on Apoptosis
| This compound Isoform | Cell Line | Treatment Conditions | Effect on Apoptosis | Reference |
| γ-Tocotrienol | MDA-MB-231 human breast cancer cells | IC50 of 5.8 µg/mL | Upregulation of pro-apoptotic proteins | [4] |
| δ-Tocotrienol | MDA-MB-231 human breast cancer cells | IC50 of 4.0 µg/mL | Upregulation of pro-apoptotic proteins | [4] |
| β-Tocotrienol | MDA-MB-231 human breast cancer cells | IC50 of 39.04 µM (24h), 30.98 µM (48h) | Induction of apoptosis | |
| γ-Tocotrienol | MCF-7 human breast cancer cells | IC50 of 30.48 µM (24h), 24.34 µM (48h) | Induction of apoptosis | |
| δ-Tocotrienol | DU145 and PC3 prostate cancer cells | 15 and 20 µg/mL for 24 hours | Increased levels of cleaved caspase-3 and cleaved PARP |
Experimental Protocols
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of tocols for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Reagents:
-
Lysis Buffer
-
2X Reaction Buffer
-
DTT
-
Caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC)
Procedure:
-
Treat cells with tocols to induce apoptosis.
-
Collect approximately 2 x 10⁶ cells by centrifugation.
-
Lyse the cells with 50 µL of cold Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cell lysate).
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare the reaction mix by adding 10 µL of fresh DTT stock per 1 mL of 2X Reaction Buffer.
-
Add 50 µL of the reaction mix to each well.
-
Add 5 µL of the caspase-3 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm (for AFC) or 360 nm and 460 nm (for AMC).
Signaling Pathway Diagram
Caption: this compound-induced apoptosis signaling pathways.
IV. Endoplasmic Reticulum (ER) Stress Pathway
The endoplasmic reticulum (ER) is responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and activates the unfolded protein response (UPR). Prolonged or severe ER stress can trigger apoptosis. Tocotrienols have been shown to induce ER stress in cancer cells.
Molecular Mechanism of this compound-Induced ER Stress
Tocotrienols activate the three main branches of the UPR:
-
PERK Pathway: Tocotrienols can induce the phosphorylation of PERK, which in turn phosphorylates eIF2α. This leads to a general attenuation of protein translation but also promotes the translation of specific mRNAs, such as ATF4.
-
IRE1α Pathway: Tocotrienols can activate IRE1α, which possesses both kinase and RNase activity. Activated IRE1α can lead to the splicing of XBP1 mRNA and the activation of downstream stress-response pathways.
-
ATF6 Pathway: While less studied in the context of tocols, this pathway involves the translocation of ATF6 to the Golgi apparatus for cleavage and subsequent nuclear entry to activate the transcription of ER chaperones.
The activation of these pathways, particularly the PERK/eIF2α/ATF4 axis, can lead to the upregulation of the pro-apoptotic transcription factor CHOP.
Quantitative Data: this compound Effects on ER Stress
| This compound Isoform | Cell Line | Treatment Conditions | Effect on ER Stress | Reference |
| δ-Tocotrienol | DU145 and PC3 prostate cancer cells | 15 µg/mL for 1-24 hours | Increased levels of BiP, p-eIF2α, IRE1α, ATF4, and CHOP |
Signaling Pathway Diagram
Caption: this compound-induced ER stress and the unfolded protein response.
V. The PI3K/Akt Pathway: A Pro-Survival Signaling Cascade
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many cancers, promoting resistance to apoptosis. Tocotrienols have been shown to inhibit the PI3K/Akt pathway.
Molecular Mechanism of this compound-Mediated PI3K/Akt Inhibition
The precise mechanisms by which tocotrienols inhibit the PI3K/Akt pathway are still under investigation, but it is thought to involve the modulation of upstream regulators of PI3K or direct effects on the kinase itself. By inhibiting Akt phosphorylation and activation, tocotrienols can suppress the downstream signaling that promotes cell survival and proliferation.
Quantitative Data: this compound Effects on PI3K/Akt Signaling
| This compound Isoform | Cell Line | Treatment Conditions | Effect on PI3K/Akt Signaling | Reference |
| β-Tocotrienol | MDA-MB-231 human breast cancer cells | 24 hours | Decreased expression of p-PI3K and p-GSK-3β |
Signaling Pathway Diagram
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
VI. Conclusion
The evidence presented in this technical guide unequivocally demonstrates that tocols, particularly tocotrienols, are potent modulators of key cellular signaling pathways. Their ability to simultaneously target multiple nodes within these intricate networks, such as NF-κB, STAT3, apoptosis, ER stress, and PI3K/Akt, underscores their therapeutic potential in a range of diseases, most notably cancer and chronic inflammatory conditions. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate the molecular mechanisms of this compound action and to design robust pre-clinical and clinical studies. As our understanding of the complex interplay between tocols and cellular signaling continues to expand, so too will the opportunities to harness these natural compounds for the development of novel and effective therapeutic strategies.
References
- 1. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear & Cytoplasmic Extract Prothis compound | Rockland [rockland.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
The Tocol Story: An In-depth Guide to the Discovery and Scientific History of Vitamin E
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of tocol research, from the initial identification of a vital dietary factor to the current understanding of its diverse molecular functions. This document details the key scientific milestones, experimental methodologies, and the intricate signaling pathways governed by this essential class of lipid-soluble antioxidants.
A Century of Discovery: From "Factor X" to a Family of Eight
The journey of this compound research began in 1922 when Herbert Evans and Katherine Bishop at the University of California, Berkeley, identified a previously unknown dietary factor essential for reproduction in rats, which they termed "Factor X"[1][2]. The absence of this factor led to fetal resorption in pregnant rats[3][4]. By 1924, this essential nutrient was officially named vitamin E[5].
The first members of the vitamin E family, α-tocopherol and β-tocopherol, were isolated from wheat germ oil in 1936 by Herbert Evans and his team[2]. The chemical structure of α-tocopherol was elucidated in 1938 by Erhard Fernholz, and its synthesis was achieved shortly after by Paul Karrer[1][2][6]. This pivotal work confirmed the chroman ring structure as fundamental to its biological activity[2].
It wasn't until the 1960s that the second branch of the this compound family, the tocotrienols, was discovered[7][8]. Tocotrienols differ from tocopherols by the presence of three double bonds in their isoprenoid side chain[2]. The four homologues of both tocopherols and tocotrienols (alpha, beta, gamma, and delta) are distinguished by the number and position of methyl groups on the chromanol ring[9].
Table 1: Key Milestones in this compound Research
| Year | Event/Discovery | Key Scientists | Significance |
| 1922 | Discovery of "Factor X," an anti-sterility dietary factor[1][2][5][10] | Herbert Evans & Katherine Bishop | Initiated the field of vitamin E research by identifying an essential nutrient for reproduction. |
| 1924 | "Factor X" is named Vitamin E[5] | Barnett Sure | Formal naming of the newly discovered vitamin. |
| 1936 | Isolation of α- and β-tocopherol from wheat germ oil[2][5][10] | Herbert Evans and collaborators | First isolation of the active compounds of vitamin E. |
| 1938 | Elucidation of the chemical structure of α-tocopherol[1][6] | Erhard Fernholz | Determined the molecular structure, paving the way for synthesis. |
| 1938 | Chemical synthesis of α-tocopherol[2][6] | Paul Karrer | Enabled large-scale production for research and therapeutic use. |
| 1950s | Demonstration of Vitamin E's role in inhibiting lipid peroxidation[1][6] | Aloys Tappel | Established the primary antioxidant function of vitamin E. |
| 1964 | Discovery of tocotrienols[8][10] | Pennock and Whittle | Identified a second class of vitamin E compounds. |
| 1980s | Elucidation of the optimal structure of α-tocopherol for scavenging peroxyl radicals[1][6] | Graham Burton & Kathrin Ingold | Explained the high antioxidant activity of α-tocopherol. |
| 1991 | First description of non-antioxidant, cell-signaling functions of α-tocopherol[6] | Angelo Azzi's group | Revealed the role of vitamin E in regulating protein kinase C activity. |
The this compound Family: Structure, Function, and Biological Activity
The term "this compound" encompasses two main subgroups: tocopherols with a saturated phytyl tail and tocotrienols with an unsaturated isoprenoid tail. Within each subgroup are four vitamers—alpha (α), beta (β), gamma (γ), and delta (δ)—differentiated by the methylation pattern on their chromanol ring. While all tocols exhibit antioxidant properties, their biological activities and bioavailability vary significantly.
Table 2: Comparative Biological Activity and Antioxidant Capacity of this compound Isoforms
| This compound Isoform | Relative Biological Activity (%) (compared to α-tocopherol) | Relative Antioxidant Activity (in vitro) | Key Biological Functions |
| α-Tocopherol | 100 | High | Major lipid-soluble antioxidant, regulation of signaling pathways.[6] |
| β-Tocopherol | 40 | Moderate | Antioxidant. |
| γ-Tocopherol | 10 | High | Antioxidant, may have unique anti-inflammatory properties. |
| δ-Tocopherol | 1 | High | Potent antioxidant in vitro. |
| α-Tocotrienol | 30 | Very High | Neuroprotective, hypocholesterolemic, and anti-cancer effects.[5] |
| β-Tocotrienol | 5 | High | Antioxidant. |
| γ-Tocotrienol | Varies | Very High | Potent antioxidant, anti-inflammatory, and anti-proliferative activities. |
| δ-Tocotrienol | Varies | Highest | Strongest in vitro antioxidant and anti-cancer properties.[7] |
Note: Relative biological activity is primarily based on the prevention of fetal resorption in rats and is highly influenced by the affinity for α-tocopherol transfer protein (α-TTP)[3]. In vitro antioxidant activity can vary depending on the assay used.
Table 3: Bioavailability and Tissue Distribution of Tocopherols and Tocotrienols
| This compound Form | Absorption Efficiency | Plasma Transport | Key Tissue Deposition | Elimination Half-Life |
| Tocopherols | Moderate | Primarily in LDL and HDL[11] | All tissues, with higher levels in adipose tissue, liver, and muscle. | Long (days) |
| Tocotrienols | Low to Moderate (influenced by food)[12] | Rapidly cleared with chylomicrons[11] | Adipose tissue, liver, skin, and brain.[12] | Short (hours)[11] |
Key Experimental Protocols in this compound Research
The advancement of our understanding of tocols has been reliant on the development of robust experimental methodologies for their isolation, characterization, and functional analysis.
Isolation and Purification of Tocols from Natural Sources
A common method for the purification of tocopherols from vegetable oils involves flash chromatography.
Prothis compound: Flash Chromatography Purification of Tocopherols
-
Sample Preparation:
-
Dissolve a known weight of vegetable oil (e.g., 4g) in methylene chloride.
-
Add the dissolved oil to celite (e.g., 16g) in a round bottom flask to form a slurry.
-
Dry the slurry using a rotary evaporator to obtain a free-flowing powder, ensuring even distribution of the oil on the celite.[13]
-
-
Chromatography:
-
Load the celite-oil powder into a solid load cartridge.
-
Perform flash chromatography using a diol column.[13]
-
Elute with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the tocols from the bulk oil matrix.
-
-
Fraction Collection and Analysis:
-
Monitor the eluent at 296 nm to detect the presence of tocopherols.[13]
-
Collect the fractions containing the tocopherols.
-
Dry the collected fractions under a vacuum.
-
Confirm the purity of the isolated tocopherols using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[13]
-
Assays for Measuring Antioxidant Activity
Several assays are employed to determine the antioxidant capacity of tocols, each with its own mechanism.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the ferrous complex results in a colored product, and the change in absorbance is measured.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Prothis compound for Measuring this compound-Induced Gene Expression Changes via qPCR
Quantitative Polymerase Chain Reaction (qPCR) is a standard method to assess how tocols modulate the expression of specific genes.
Experimental Workflow: qPCR for Gene Expression Analysis
-
Cell Culture and Treatment:
-
Culture the desired cell line to a suitable confluency.
-
Treat the cells with the specific this compound isoform or a vehicle control for a predetermined time.
-
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a suitable kit or a phenol-chloroform extraction method.[14]
-
Assess the quality and quantity of the extracted RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe a specific amount of RNA (e.g., 1.5 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]
-
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).[15]
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle.[15]
-
-
Data Analysis:
Tocols as Signaling Molecules: Beyond Antioxidant Activity
While the antioxidant properties of tocols are well-established, research has unveiled their significant roles in modulating cellular signaling pathways, thereby influencing a range of physiological processes.
Regulation of Protein Kinase C (PKC)
Alpha-tocopherol has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity[17]. This inhibition is not related to its antioxidant function and appears to be specific to the alpha isoform[18]. The proposed mechanism involves the dephosphorylation of PKCα, potentially through the activation of protein phosphatase 2A[18].
Caption: Alpha-tocopherol mediated inhibition of Protein Kinase C alpha.
Modulation of the PI3K/Akt/mTOR Pathway
Tocopherols can also influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival[19][20]. Studies have shown that tocopherol can inhibit this pathway, which may contribute to its anti-proliferative and pro-apoptotic effects in certain contexts[19].
Caption: Tocopherol's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
From its discovery as an essential factor for reproduction to its characterization as a potent antioxidant and a modulator of key cellular signaling pathways, the scientific journey of tocols has been remarkable. The distinct biological activities of the eight different this compound isoforms are now becoming increasingly apparent, suggesting that their individual and synergistic effects warrant further investigation. Future research should focus on elucidating the specific molecular targets of each this compound, their roles in various physiological and pathological conditions, and the potential for developing isoform-specific therapeutic interventions. The in-depth understanding of the experimental methodologies and signaling pathways outlined in this guide will be crucial for advancing this exciting field of research.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Historical Journey of Vitamin E: From Reproductive Factor to Modern Nutritional Debate - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 3. A history of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A History of Vitamin E | Semantic Scholar [semanticscholar.org]
- 5. Tocotrienols: The Emerging Face of Natural Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Century of Vitamin E: Early Milestones and Future Directions in Animal Nutrition [mdpi.com]
- 7. wellnessextract.com [wellnessextract.com]
- 8. Tocotrienol - Wikipedia [en.wikipedia.org]
- 9. Vitamin E - Wikipedia [en.wikipedia.org]
- 10. Historical Development - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 11. Bioavailability Studies - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 12. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 13. teledynelabs.com [teledynelabs.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. α-Tocopherol specifically inactivates cellular protein kinase C α by changing its phosphorylation state [folia.unifr.ch]
- 19. Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Biology of Tocol Isomers: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Vitamin E is a collective term for a group of eight fat-soluble compounds, known as tocol isomers, which are essential for human health. These isomers are categorized into two subgroups: tocopherols and tocotrienols, each containing four distinct forms (alpha, beta, gamma, and delta). While alpha-tocopherol is the most well-known and abundant form of vitamin E in the body, emerging research reveals that other this compound isomers, particularly tocotrienols and gamma-tocopherol, possess unique and potent biological activities that are not shared by alpha-tocopherol. This in-depth technical guide provides a comprehensive overview of the distinct biological functions of this compound isomers, with a focus on their antioxidant, anti-inflammatory, and anti-proliferative properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular mechanisms, quantitative comparisons of isomer activity, and standardized experimental protocols for their evaluation.
Introduction: The this compound Isomer Family
The vitamin E family consists of eight isomers that share a chromanol ring structure, which is responsible for their antioxidant activity. The primary distinction between tocopherols and tocotrienols lies in their hydrocarbon tail: tocopherols have a saturated phytyl tail, whereas tocotrienols possess an unsaturated isoprenoid tail with three double bonds.[1] This structural difference significantly impacts their biological functions, including their mobility within cell membranes and their interactions with various enzymes and transcription factors.[2]
The four isomers within each subgroup (alpha, beta, gamma, and delta) are differentiated by the number and position of methyl groups on the chromanol ring. These subtle structural variations also contribute to their distinct biological potencies. While alpha-tocopherol has the highest in vivo activity due to the preferential binding of the alpha-tocopherol transfer protein (α-TTP), other isomers exhibit superior activities in various in vitro and in vivo models, suggesting their potential therapeutic relevance.
Comparative Biological Activities of this compound Isomers
The distinct biological functions of this compound isomers are most evident in their antioxidant, anti-inflammatory, and anti-proliferative capacities. This section provides a quantitative comparison of these activities.
Antioxidant Activity
This compound isomers are renowned for their ability to scavenge free radicals and protect cells from oxidative damage. However, their antioxidant potencies vary depending on the specific isomer and the experimental system used.
Table 1: Comparative Antioxidant Activities of this compound Isomers
| Isomer/Fraction | Assay | IC50 / Activity | Reference(s) |
| Tocotrienol-Rich Fraction (TRF) | DPPH Radical Scavenging | IC50: 22.1 ± 0.01 µg/mL | [3] |
| Alpha-Tocopherol | DPPH Radical Scavenging | IC50: 39.4 ± 0.2 µg/mL | [3] |
| Gamma-Tocotrienol | DPPH Radical Scavenging | More potent than alpha-tocopherol | [2] |
| Alpha-Tocopherol | Ferric Reducing Antioxidant Power (FRAP) | Highest reducing power among isomers | [4] |
| Alpha-Tocotrienol | Peroxyl Radical Scavenging | Higher efficacy than alpha-tocopherol in liposomes | [5] |
| Gamma-Tocopherol | Reactive Nitrogen Species (RNS) Scavenging | More effective than alpha-tocopherol | [6] |
Anti-Inflammatory Effects
Chronic inflammation is a key contributor to numerous diseases. This compound isomers, particularly gamma-tocopherol and tocotrienols, have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.
Table 2: Comparative Anti-Inflammatory Activities of this compound Isomers
| Isomer | Target/Assay | Effect | Reference(s) |
| Gamma-Tocopherol | Prostaglandin E2 (PGE2) Synthesis (LPS-stimulated RAW264.7 macrophages) | IC50: 7.5 µM | [6] |
| Gamma-Tocopherol | Prostaglandin E2 (PGE2) Synthesis (IL-1β-treated A549 cells) | IC50: 4 µM | [6] |
| Delta-Tocotrienol | Prostaglandin E2 (PGE2) Production | ~78% reduction | [7] |
| Gamma-Tocopherol | Cyclooxygenase-2 (COX-2) Activity | More effective inhibitor than alpha-tocopherol | [6] |
| Delta-Tocotrienol | COX-2 and 5-LOX Transcription | Decreased | [7] |
| Gamma-Tocotrienol | NF-κB Activation (TNF-induced) | Complete abolishment | [8] |
| Alpha-Tocopherol | NF-κB Activation (TNF-induced) | No effect | [8] |
Anti-Proliferative and Anti-Cancer Activities
A growing body of evidence highlights the potent anti-cancer properties of tocotrienols, which are often superior to those of tocopherols. Tocotrienols have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways.
Table 3: Comparative Anti-Proliferative Activities of this compound Isomers on Cancer Cell Lines
| Isomer/Fraction | Cell Line | IC50 | Reference(s) |
| Gamma-Tocotrienol | Oral Cancer (ORL-48) | 5.2 ± 1.4 µg/mL | [2] |
| Tocotrienol-Rich Fraction (TRF) | Breast Cancer (MDA-MB-231) | 8.0 µg/mL | [5] |
| Tocotrienol-Enriched Fraction (TEF) | Breast Cancer (MDA-MB-231) | 8.5 µg/mL | [5] |
| Alpha-Tocotrienol | Breast Cancer (MDA-MB-231) | > 20 µg/mL | [5] |
| Beta-Tocotrienol | Breast Cancer (MDA-MB-231) | 16.0 µg/mL | [5] |
| Gamma-Tocotrienol | Breast Cancer (MDA-MB-231) | 7.5 µg/mL | [5] |
| Delta-Tocotrienol | Breast Cancer (MDA-MB-231) | 5.5 µg/mL | [5] |
| Tocotrienol-Rich Fraction (TRF) | Breast Cancer (MCF-7) | 9.0 µg/mL | [5] |
| Tocotrienol-Enriched Fraction (TEF) | Breast Cancer (MCF-7) | 9.5 µg/mL | [5] |
| Alpha-Tocotrienol | Breast Cancer (MCF-7) | > 20 µg/mL | [5] |
| Beta-Tocotrienol | Breast Cancer (MCF-7) | 18.0 µg/mL | [5] |
| Gamma-Tocotrienol | Breast Cancer (MCF-7) | 8.0 µg/mL | [5] |
| Delta-Tocotrienol | Breast Cancer (MCF-7) | 6.5 µg/mL | [5] |
Molecular Mechanisms and Signaling Pathways
The distinct biological functions of this compound isomers are rooted in their differential modulation of key cellular signaling pathways.
Tocotrienols and Cancer Signaling Pathways
Tocotrienols exert their potent anti-cancer effects by targeting multiple signaling cascades involved in cell survival, proliferation, angiogenesis, and metastasis.
Caption: Tocotrienol's multi-targeted anti-cancer mechanisms.
Alpha-Tocopherol and Protein Kinase C (PKC) Signaling
Alpha-tocopherol, unlike other isomers, has been shown to specifically inhibit Protein Kinase C (PKC) activity, which is involved in cell proliferation and differentiation. This non-antioxidant function of alpha-tocopherol is crucial for its role in regulating cellular signaling.
Caption: α-Tocopherol's inhibition of PKCα via PP2A activation.
Gamma-Tocotrienol and NF-κB Signaling Pathway
Gamma-tocotrienol is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and tumorigenesis. Its mechanism involves the induction of the anti-inflammatory protein A20.
Caption: γ-Tocotrienol inhibits NF-κB by inducing A20.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the biological activities of this compound isomers.
Antioxidant Capacity Assays
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Workflow:
Caption: Workflow for the ORAC antioxidant capacity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in the same buffer.
-
Prepare a series of Trolox standards for the calibration curve.
-
Dissolve this compound isomers in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well black microplate, add fluorescein solution to all wells.
-
Add Trolox standards, this compound isomer samples, and a buffer blank to their respective wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation: 485 nm, emission: 520 nm).
-
-
Data Analysis:
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the this compound isomers in Trolox equivalents (TE) from the standard curve.
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Add the FRAP reagent to a 96-well plate.
-
Add the this compound isomer samples and a blank to their respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the FRAP values of the this compound isomers as ferrous iron equivalents.
-
Cell Viability and Proliferation Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the this compound isomer that inhibits 50% of cell viability.
-
The WST-1 assay is a similar colorimetric assay for cell proliferation and viability that produces a water-soluble formazan product.
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
WST-1 Incubation:
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Gene and Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
Workflow:
Caption: Step-by-step workflow for Western blotting.
Methodology:
-
Sample Preparation:
-
Lyse cells treated with this compound isomers in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature protein samples in Laemmli buffer and load them onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
qPCR is used to measure the expression levels of specific genes.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound isomer-treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
-
Amplification and Detection:
-
Perform the qPCR in a real-time PCR machine, which monitors the fluorescence signal in each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
-
Conclusion and Future Directions
The research landscape of vitamin E is evolving, with a growing appreciation for the distinct and potent biological activities of this compound isomers beyond alpha-tocopherol. Tocotrienols, in particular, have emerged as promising therapeutic agents due to their superior anti-inflammatory and anti-cancer properties. This guide has provided a comprehensive overview of the differential functions of this compound isomers, supported by quantitative data and detailed experimental protocols to facilitate further research in this exciting field.
Future research should focus on elucidating the precise molecular targets of each isomer, conducting more in vivo studies to validate the in vitro findings, and exploring the synergistic effects of different this compound isomer combinations. A deeper understanding of the unique biological roles of each vitamin E isomer will be instrumental in developing novel therapeutic strategies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer-preventive activities of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tocol Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tocols (vitamin E and its isomers) in human plasma. The methodologies described herein are essential for clinical research, nutritional assessment, and pharmacokinetic studies in drug development.
Introduction
Tocols, encompassing tocopherols and tocotrienols, are a group of lipid-soluble antioxidants vital for protecting cell membranes from oxidative damage. Accurate quantification of these compounds in plasma is crucial for understanding their role in health and disease, as well as for evaluating the efficacy of related therapeutic interventions. This document outlines validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing detailed protocols and performance characteristics for each method.
Analytical Techniques Overview
The selection of an analytical method for tocol quantification depends on the required sensitivity, selectivity, and the specific this compound isomers of interest. The most common techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique.
-
UV-Visible (UV) Detection: Suitable for routine analysis of α-tocopherol, though less sensitive and specific for other isomers.
-
Fluorescence (FLD) Detection: Offers higher sensitivity and specificity for tocopherols compared to UV detection.
-
Electrochemical Detection (ECD): A highly sensitive method for detecting tocopherols.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, allowing for the simultaneous quantification of multiple this compound isomers and their metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique that requires derivatization of tocopherols to increase their volatility.
Prothis compound 1: HPLC with UV Detection for α-Tocopherol Quantification
This prothis compound describes a simplified method for the routine quantification of α-tocopherol in plasma using HPLC with UV detection.
Experimental Prothis compound
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 200 µL of plasma in a centrifuge tube, add 20 µL of an internal standard solution (e.g., retinol acetate).
-
Add 200 µL of deionized water and vortex for 10 seconds.
-
Add 400 µL of ethanol to precipitate proteins and vortex for 30 seconds.[1]
-
Add 800 µL of n-hexane, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 200 µL of methanol and transfer to an HPLC vial.[1]
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 294 nm.[2]
-
Run Time: Approximately 10 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards of α-tocopherol in methanol.
-
Construct a calibration curve by plotting the peak area of α-tocopherol against its concentration.
-
Quantify α-tocopherol in plasma samples by comparing their peak areas to the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification of α-tocopherol.
Prothis compound 2: HPLC with Fluorescence Detection for Tocopherol Isomers
This prothis compound offers higher sensitivity for the simultaneous quantification of α-, γ-, and δ-tocopherol isomers in plasma.
Experimental Prothis compound
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 20 µL of an internal standard solution.
-
Add 200 µL of water and 400 µL of ethanol, and vortex for 30 seconds.
-
Add 800 µL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
Transfer the hexane layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of methanol for HPLC analysis.[1]
2. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).[1]
-
Mobile Phase: Acetonitrile and methanol in a step gradient.[1]
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
α-tocopherol: Excitation 295 nm, Emission 325 nm.
-
γ- and δ-tocopherol: Excitation 298 nm, Emission 328 nm.
-
-
Run Time: Approximately 15 minutes.[1]
3. Calibration and Quantification
-
Prepare mixed calibration standards of α-, γ-, and δ-tocopherol in methanol.
-
Construct individual calibration curves for each isomer.
-
Quantify the tocopherol isomers in the samples based on their respective calibration curves.
Experimental Workflow
Caption: Workflow for HPLC-FLD quantification of tocopherol isomers.
Prothis compound 3: LC-MS/MS for Comprehensive this compound Analysis
This prothis compound provides a highly sensitive and specific method for the simultaneous quantification of multiple tocopherol and tocotrienol isomers and their metabolites.
Experimental Prothis compound
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 50 µL of an internal standard mixture (containing deuterated analogs of the analytes).
-
Precipitate proteins by adding 450 µL of ethanol, vortex, and centrifuge.
-
Dilute the supernatant with 900 µL of ethanol:water (5:3 v/v).
-
Load 650 µL of the diluted supernatant onto a solid-phase extraction (SPE) plate (e.g., Oasis PRiME HLB).
-
Wash the SPE plate with 25% acetonitrile in water.
-
Elute the analytes with two aliquots of 65 µL of acetonitrile.
-
Add 70 µL of water to the eluate before analysis.
2. LC-MS/MS Conditions
-
Column: C18 or Pentafluorophenyl (PFP) column (e.g., ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from mobile phase A to B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM).
3. Calibration and Quantification
-
Prepare calibration curves using stripped serum spiked with known concentrations of each analyte and their corresponding internal standards.
-
Quantify each this compound isomer and metabolite by calculating the peak area ratio of the analyte to its deuterated internal standard.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of tocols.
Prothis compound 4: GC-MS for Tocopherol Isomer Analysis
This prothis compound is suitable for the sensitive analysis of tocopherol isomers but requires a derivatization step.
Experimental Prothis compound
1. Sample Preparation and Derivatization
-
Extract tocopherols from 500 µL of plasma using a liquid-liquid extraction method with hexane, similar to the HPLC protocols.
-
Evaporate the hexane extract to dryness.
-
Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 100 µL of iso-octane.
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the tocopherols.
-
Cool the sample to room temperature before injection into the GC-MS.
2. GC-MS Conditions
-
GC Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the TMS-derivatized tocopherols.
-
Mass Spectrometry: Electron ionization (EI) source, with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
3. Calibration and Quantification
-
Prepare calibration standards of each tocopherol isomer and derivatize them in the same manner as the samples.
-
Construct calibration curves based on the peak areas of the characteristic ions for each TMS-derivatized tocopherol.
-
Quantify the tocopherols in the samples using these calibration curves.
Experimental Workflow
Caption: Workflow for GC-MS quantification of tocopherols.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different analytical methods for the quantification of tocopherols in plasma.
Table 1: HPLC-UV Method Performance
| Parameter | α-Tocopherol | Reference |
| Linearity Range (µg/mL) | 0.5 - 30 | [1] |
| LOD (µg/mL) | 0.030 | [3] |
| LOQ (µg/mL) | 0.5 | [1] |
| Recovery (%) | ~100 | [2][3] |
| Intra-day Precision (CV%) | < 2.5 | [2] |
| Inter-day Precision (CV%) | < 1.7 | [2] |
Table 2: HPLC-FLD Method Performance
| Parameter | α-Tocopherol | γ-Tocopherol | δ-Tocopherol | Reference |
| Linearity Range (µg/mL) | 0.5 - 30 | 0.02 - 4 | 0.01 - 1 | [1] |
| LOD (µg/mL) | 0.05 | 0.01 | - | [4] |
| LOQ (µg/mL) | 0.1 | 0.02 | 0.01 | [1][4] |
| Recovery (%) | 95.2 - 104.7 | 98.5 - 107 | 93.3 - 106.1 | [1] |
| Intra-day Precision (CV%) | 2.8 - 10.3 | 2.8 - 10.3 | - | [4] |
| Inter-day Precision (CV%) | 3.8 - 6.2 | 3.8 - 6.2 | - | [4] |
Table 3: LC-MS/MS Method Performance
| Parameter | α-Tocopherol | α-13'-COOH | α-13'-OH | Reference |
| Linearity Range | 2.32–58 µmol/L | 2.17–54 nmol/L | 2.17–54 nmol/L | [5] |
| LOD | 3.5 µmol/L | 5.3 nmol/L | 3.4 nmol/L | [5][6] |
| LOQ | 11.6 µmol/L | 17.8 nmol/L | 11.2 nmol/L | [5][6] |
| Accuracy (%) | - | 88 - 94 | 88 - 94 | [6] |
| Precision (RSDr %) | < 15 | < 15 | < 15 | [6] |
Table 4: GC-MS Method Performance
| Parameter | α-Tocopherol | γ-Tocopherol | δ-Tocopherol | Reference |
| Linearity Range (ng) | 4.2 - 16.8 | 1.35 - 5.5 | 1.35 - 5.5 | |
| LOD (ng/mL) | 2.5 | - | - | [7] |
| Recovery (%) | 98 | - | - | |
| Within-day Precision (%) | < 3.5 | < 3.5 | < 3.5 | [7] |
| Between-day Precision (%) | < 3.5 | < 3.5 | < 3.5 | [7] |
Note: Data is compiled from multiple sources and analytical conditions may vary. Please refer to the original publications for detailed information.
References
- 1. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-Performance Liquid Chromatographic Determination of Tocopherols and Retinol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tocol Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of tocols (tocopherols and tocotrienols), collectively known as Vitamin E, from various plant tissues. The methodologies outlined are essential for researchers in plant science, nutrition, and drug development who are interested in the analysis of these potent lipophilic antioxidants.
Introduction
Tocols are a class of lipid-soluble compounds synthesized by photosynthetic organisms. They are comprised of a chromanol ring and a hydrophobic side chain, which determines their classification into tocopherols (saturated side chain) and tocotrienols (unsaturated side chain). Each group contains four vitamers (α, β, γ, and δ) that differ in the number and position of methyl groups on the chromanol ring. Accurate quantification of these compounds is critical for assessing the nutritional quality of food sources and for exploring their potential therapeutic applications.
This document details two primary extraction methodologies: a conventional solvent extraction protocol adaptable to various plant tissues and a more advanced Supercritical Fluid Extraction (SFE) method, primarily for oil-rich samples. Additionally, protocols for sample preparation, saponification, and analytical determination via High-Performance Liquid Chromatography (HPLC) are provided.
Table 1: Tocopherol and Tocotrienol Content in Various Plant Tissues
| Plant Material | Tissue | α-Tocopherol (µg/g DW) | γ-Tocopherol (µg/g DW) | δ-Tocopherol (µg/g DW) | Total Tocopherols (µg/g DW) | Total Tocotrienols (µg/g DW) | Reference |
| Soybean | Seed | 10.84 | 143.15 | - | 229.12 | - | [1] |
| Sunflower | Seed | 261.0 - 363.3 | 0 - 4.6 | - | - | - | [2] |
| Flaxseed | Seed | 3.1 | 199.5 | - | - | - | [2] |
| Walnut (English) | Seed | - | 200 | - | - | - | [2] |
| Pistachio | Seed | - | 220 | - | - | - | [2] |
| Pecan | Seed | - | 240 | - | - | - | [2] |
| Black Walnut | Seed | - | 280 | - | - | - | [2] |
| Borage | Seed Oil | - | - | - | ~800 | - | [3] |
| Hazelnut | Seed Oil | - | - | - | ~600-800 | - | [3] |
| Safflower | Seed Oil | - | - | - | ~600-800 | - | [3] |
| Black Cumin | Seed Oil | - | - | - | <40 | - | [3] |
| Alpine Plants | Leaves | 135 ± 34 | - | - | - | - | [4] |
| Tobacco (Oriental) | Seed | - | - | - | - | 56.5-61.4% of total tocols | [5] |
Note: Data is presented as µg/g of dry weight (DW) or as specified in the reference. Dashes indicate data not provided in the cited source.
Experimental Protocols
Prothis compound 1: General Sample Preparation for this compound Extraction
Proper sample preparation is crucial to prevent the oxidation of tocols.[6] It is recommended to work under subdued light and to use an inert atmosphere where possible.
-
Tissue Collection and Stabilization : Harvest fresh plant material. To minimize degradation, immediately freeze the samples in liquid nitrogen.[7] For some raw vegetables like broccoli and carrots, tocochromanols can be stabilized by freeze-drying or adding ascorbic acid before homogenization.[8]
-
Drying : For dry weight measurements and to improve extraction efficiency, lyophilize (freeze-dry) the frozen plant material until a constant weight is achieved.[8][9]
-
Grinding : Grind the dried plant tissue into a fine powder using a ball mill or a mortar and pestle cooled with liquid nitrogen.[7][8] This increases the surface area for solvent interaction. Store the resulting powder at -80°C until extraction.[7]
Prothis compound 2: Conventional Solvent Extraction
This prothis compound can be adapted for various plant tissues. The choice of solvent may need to be optimized for each specific plant matrix.
-
Solvent Selection : Common solvents for this compound extraction include hexane, ethanol, acetone, methanol, or mixtures thereof.[6] For example, a mixture of hexane and ethanol can be used for meal and food samples, while acetone is effective for vegetable powders.[6][8]
-
Extraction Procedure : a. Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube. b. Add the selected extraction solvent. A common starting ratio is 1:10 (w/v) of sample to solvent. For instance, for 1 g of sample, add 10 mL of solvent. c. Vortex the mixture for 1-2 minutes to ensure thorough mixing. d. To enhance extraction efficiency, sonicate the sample in an ultrasonic bath for 15-30 minutes.[6] e. Centrifuge the mixture at 3000-5000 x g for 10 minutes to pellet the solid material. f. Carefully decant the supernatant containing the extracted tocols into a clean tube. g. Repeat the extraction process (steps b-f) on the pellet two more times to ensure complete recovery of the tocols. h. Pool the supernatants from all three extractions.
-
Solvent Evaporation : Evaporate the solvent from the pooled supernatant under a stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitution : Reconstitute the dried extract in a known volume of the mobile phase to be used for HPLC analysis (e.g., hexane or methanol).
-
Filtration : Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[9]
Prothis compound 3: Saponification for Oil-Rich Samples
For samples with high lipid content, such as oils and seeds, saponification is necessary to hydrolyze triacylglycerols and release tocols from their esterified forms.[10]
-
Sample Preparation : Weigh approximately 0.5-1 g of the oil or finely ground seed powder into a round-bottom flask.
-
Saponification Reaction : a. Add 25 mL of ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v). b. To prevent oxidation, add a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). c. Reflux the mixture at 70-80°C for 30-60 minutes with constant stirring.[10]
-
Extraction of Unsaponifiables : a. After cooling the mixture to room temperature, transfer it to a separatory funnel. b. Add 50 mL of deionized water and 50 mL of a nonpolar solvent such as hexane or diethyl ether. c. Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. d. Collect the upper organic layer containing the tocols. e. Repeat the extraction of the aqueous layer two more times with fresh nonpolar solvent. f. Pool the organic extracts.
-
Washing : Wash the pooled organic extract with deionized water until the washings are neutral to pH paper to remove any residual KOH.
-
Drying and Evaporation : Dry the organic extract over anhydrous sodium sulfate, filter, and then evaporate the solvent under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a known volume of HPLC mobile phase for analysis.
Prothis compound 4: HPLC Analysis of Tocols
Both Normal-Phase (NP) and Reverse-Phase (RP) HPLC are used for this compound analysis. NP-HPLC is often preferred for its ability to separate all eight this compound isomers, while RP-HPLC uses less hazardous mobile phases but may not separate β- and γ-isomers.[6]
A. Normal-Phase HPLC (NP-HPLC)
-
Column : Silica-based column (e.g., Nucleosil Si 50-5).[5]
-
Mobile Phase : A mixture of n-hexane and a polar modifier like 1,4-dioxane or isopropanol. A common composition is n-hexane:dioxane (96:4, v/v).[5]
-
Flow Rate : 1.0 - 1.5 mL/min.[5]
-
Detection : Fluorescence detector with an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 325 nm.
-
Quantification : Based on the peak areas of external standards of α, β, γ, and δ-tocopherol and tocotrienol.
B. Reverse-Phase HPLC (RP-HPLC)
-
Column : C18-bonded silica column.[6]
-
Mobile Phase : A mixture of methanol, acetonitrile, and/or water.
-
Flow Rate : 1.0 mL/min.
-
Detection : Fluorescence detector with the same wavelengths as NP-HPLC.
-
Quantification : Based on the peak areas of external standards.
Visualized Workflows
Caption: Workflow for conventional solvent extraction of tocols from plant tissues.
Caption: Workflow for saponification and extraction of tocols from oil-rich samples.
Supercritical Fluid Extraction (SFE)
For industrial applications and for obtaining high-purity extracts, Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is a "green" alternative to conventional solvent extraction.[10]
Principle : SFE utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is an excellent solvent for nonpolar molecules like tocols.
General Parameters :
-
Co-solvent : The addition of a small amount of a polar co-solvent like ethanol (e.g., 5%) can enhance the extraction efficiency of certain tocols.[11]
The optimal conditions for SFE are highly dependent on the specific plant matrix and the target this compound isomers. For example, in rice bran oil, the best conditions for this compound extraction were found to be 200 bar and 40°C.[7] For palm oil, the concentration of tocols was optimized at 22 MPa (220 bar) and 40°C.[12]
Concluding Remarks
The choice of extraction method for tocols from plant tissues depends on the nature of the sample, the desired scale of operation, and the available equipment. For general laboratory-scale analysis, conventional solvent extraction following proper sample preparation is a robust and reliable method. For oil-rich samples, a saponification step is essential for accurate quantification. SFE offers an environmentally friendly and highly tunable alternative, particularly for larger-scale operations. Regardless of the extraction method, careful optimization and validation are necessary to ensure accurate and reproducible results. The use of HPLC with fluorescence detection remains the gold standard for the sensitive and specific quantification of individual this compound isomers.
References
- 1. Natural Variation of Seed Tocopherol Composition in Diverse World Soybean Accessions from Maturity Group 0 to VI Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Herbal Additives Substantially Modify Antioxidant Properties and Tocopherol Content of Cold-Pressed Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. Prothis compound for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 8. Tocopherol and tocotrienol analysis in raw and cooked vegetables: a validated method with emphasis on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
Spectrophotometric Determination of Tocol Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocols, a class of lipid-soluble antioxidants including tocopherols and tocotrienols (collectively known as Vitamin E), are crucial components in pharmaceutical formulations, dietary supplements, and cosmetic products due to their potent free-radical scavenging properties. Accurate quantification of tocol concentration is essential for quality control, stability testing, and formulation development. Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration using two common methods: Direct UV Spectrophotometry and a colorimetric method based on the Emmerie-Engel reaction.
Principle of Spectrophotometry
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The relationship between absorbance and the concentration of the absorbing species is described by the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance (no units)
-
ε (epsilon) is the molar absorptivity coefficient (L mol⁻¹ cm⁻¹)[1]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol L⁻¹)[1]
By measuring the absorbance of a this compound solution at a specific wavelength, its concentration can be determined.
Methods for this compound Determination
Two primary spectrophotometric methods are detailed below:
-
Direct UV Spectrophotometry: This method leverages the intrinsic ultraviolet (UV) absorbance of the chromanol ring in the this compound structure. It is a simple and rapid method suitable for relatively pure samples.
-
Colorimetric (Emmerie-Engel Based) Method: This method is based on the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by tocols. The resulting ferrous ions form a colored complex with a chromogenic agent, which is then quantified. This method is more specific and less prone to interference from other UV-absorbing compounds.
Method 1: Direct UV Spectrophotometric Determination of α-Tocopherol
This prothis compound is suitable for the quantification of α-tocopherol in pharmaceutical preparations where interference from other UV-absorbing excipients is minimal.
Experimental Prothis compound
1. Reagents and Materials:
-
α-Tocopherol standard (analytical grade)
-
Absolute ethanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of α-tocopherol standard.
-
Dissolve the standard in a 100 mL volumetric flask with absolute ethanol.
-
Make up to the mark with absolute ethanol and mix thoroughly.
3. Preparation of Calibration Standards:
-
From the standard stock solution, prepare a series of working standards with concentrations ranging from 5 to 30 µg/mL by diluting with absolute ethanol.
4. Sample Preparation (from Oily Capsules):
-
Accurately weigh the contents of a representative number of capsules.
-
Take a quantity of the mixed contents equivalent to 10 mg of α-tocopherol.
-
Dissolve the sample in a 100 mL volumetric flask with absolute ethanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up to the mark with absolute ethanol and mix well.
-
Filter the solution if necessary to remove any insoluble matter.
-
Dilute the sample solution with absolute ethanol to obtain a theoretical concentration within the calibration range.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan from 400 to 200 nm.
-
Use absolute ethanol as the blank.
-
Determine the wavelength of maximum absorbance (λmax) for α-tocopherol, which is approximately 292 nm.[2]
-
Measure the absorbance of the calibration standards and the sample solution at the λmax.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of α-tocopherol in the sample solution from the calibration curve using its absorbance value.
-
Calculate the amount of α-tocopherol in the original sample.
Data Presentation
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | ~292 nm | [2] |
| Molar Absorptivity (ε) in Ethanol | 3,260 L mol⁻¹ cm⁻¹ | [2] |
| Linearity Range | 5 - 30 µg/mL | - |
Table 1: Key Parameters for Direct UV Spectrophotometric Analysis of α-Tocopherol.
| Concentration (µg/mL) | Absorbance (at 292 nm) |
| 5 | 0.185 |
| 10 | 0.370 |
| 15 | 0.555 |
| 20 | 0.740 |
| 25 | 0.925 |
| 30 | 1.110 |
Table 2: Sample Calibration Data for α-Tocopherol by Direct UV Spectrophotometry.
Workflow Diagram
Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.
Method 2: Colorimetric (Emmerie-Engel Based) Determination of α-Tocopherol
This method is more robust against interferences and is suitable for a wider range of sample matrices, including multivitamin preparations and food samples. The principle involves the reduction of Fe(III) to Fe(II) by α-tocopherol, followed by the formation of a colored complex between Fe(II) and a chromogenic agent (e.g., 2,2'-bipyridine or dimethyl glyoxime).
Experimental Prothis compound
1. Reagents and Materials:
-
α-Tocopherol standard (analytical grade)
-
Absolute ethanol (spectroscopic grade)
-
Ferric chloride (FeCl₃) solution (e.g., 0.2% w/v in absolute ethanol)
-
2,2'-Bipyridine solution (e.g., 0.5% w/v in absolute ethanol) or Dimethyl glyoxime (DMG) solution (1% w/v in absolute ethanol)[3]
-
Pyridine solution (2% v/v in distilled water) - if using DMG[3]
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Follow the same procedure as in Method 1.
3. Preparation of Calibration Standards:
-
Prepare a series of working standards with concentrations typically ranging from 2 to 10 µg/mL by diluting the stock solution with absolute ethanol.
4. Sample Preparation (from Multivitamin Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of α-tocopherol into a 100 mL volumetric flask.
-
Add approximately 70 mL of absolute ethanol and sonicate for 15 minutes.
-
Make up to the mark with absolute ethanol, mix well, and filter.
-
Dilute the filtrate with absolute ethanol to achieve a concentration within the calibration range.
-
For α-tocopheryl acetate: Saponification is required to hydrolyze the ester to free α-tocopherol before analysis.[4]
5. Color Development and Measurement:
-
Pipette a known volume (e.g., 1 mL) of each standard and sample solution into separate 10 mL volumetric flasks.
-
Add the color-forming reagents. For the Fe(III)-DMG method:
-
Make up to the volume with absolute ethanol and mix well.
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes) for color development.
-
Prepare a reagent blank using the same procedure but with absolute ethanol instead of the this compound solution.
-
Measure the absorbance of the solutions at the λmax of the colored complex (e.g., 512 nm for the Fe(II)-DMG complex) against the reagent blank.[3]
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of α-tocopherol in the sample solution from the calibration curve.
-
Calculate the amount of α-tocopherol in the original sample.
Data Presentation
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 512 nm (for Fe(II)-DMG complex) | [3] |
| Molar Absorptivity (ε) | 1.23 x 10⁴ L mol⁻¹ cm⁻¹ | [3] |
| Linearity Range | 2.0 - 5.2 µg/mL | [3] |
Table 3: Key Parameters for the Colorimetric (Fe(II)-DMG) Analysis of α-Tocopherol.
| Concentration (µg/mL) | Absorbance (at 512 nm) |
| 2.0 | 0.235 |
| 2.5 | 0.294 |
| 3.0 | 0.353 |
| 3.5 | 0.412 |
| 4.0 | 0.471 |
| 4.5 | 0.529 |
| 5.0 | 0.588 |
Table 4: Sample Calibration Data for α-Tocopherol by the Colorimetric (Fe(II)-DMG) Method.
Workflow Diagram
Caption: Workflow for Colorimetric Analysis of this compound.
Interferences and Mitigation
Spectrophotometric analysis can be susceptible to interferences from other components in the sample matrix.
-
UV-Absorbing Compounds: In the direct UV method, other vitamins (e.g., Vitamin A) and excipients with UV absorbance in the same region can lead to erroneously high results.[5]
-
Mitigation: Chromatographic separation (e.g., HPLC) prior to spectrophotometry is the most effective solution. For simpler mixtures, baseline correction or derivative spectrophotometry can sometimes be employed. The colorimetric method is generally preferred in such cases.
-
-
Reducing Agents: In the colorimetric method, other reducing agents present in the sample, such as ascorbic acid (Vitamin C) and ferrous salts, can also reduce Fe(III) and cause positive interference.[6]
-
Mitigation: A preliminary extraction step can be used. Tocols are soluble in non-polar solvents like hexane or ether, while many water-soluble reducing agents like ascorbic acid are not.[6]
-
-
Oxidizing Agents: The presence of oxidizing agents can degrade tocols, leading to lower measured concentrations.
-
Mitigation: Samples should be protected from light and air, and analysis should be performed promptly after sample preparation. The use of antioxidants during sample preparation may be considered.
-
Signaling Pathway and Logical Relationship Diagram
The chemical basis of the colorimetric method can be visualized as a signaling pathway.
Caption: Principle of the Emmerie-Engel based colorimetric method.
Conclusion
Spectrophotometry provides a reliable and accessible means for the determination of this compound concentration in various samples. The choice between the direct UV method and a colorimetric method depends on the sample matrix and the potential for interfering substances. The direct UV method is simpler and faster for pure samples, while the colorimetric method offers greater specificity for more complex formulations. Proper sample preparation and awareness of potential interferences are crucial for obtaining accurate and reproducible results. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in the quantitative analysis of tocols.
References
- 1. alpha-Tocopherol [drugfuture.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Spectrophotometric determination of vitamin E (alpha-tocopherol) using copper(II)-neocuproine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Measuring Tocol Antioxidant Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocols, which encompass both tocopherols and tocotrienols, are a class of lipid-soluble antioxidants collectively known as vitamin E. The eight naturally occurring isoforms (α-, β-, γ-, and δ-tocopherol and α-, β-, γ-, and δ-tocotrienol) exhibit varying degrees of antioxidant potency. This variation is attributed to the number and position of methyl groups on the chromanol ring and the saturation of the phytyl tail. Accurate and reproducible measurement of their antioxidant capacity is crucial for research in nutrition, disease prevention, and drug development. This document provides detailed application notes and experimental protocols for common in vitro assays used to quantify the antioxidant capacity of tocols.
Overview of Common In Vitro Antioxidant Capacity Assays
Several assays are routinely employed to determine the antioxidant capacity of tocols. These assays are broadly categorized based on their underlying chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prominent example.
-
Single Electron Transfer (SET) based assays: These assays determine the capacity of an antioxidant to reduce an oxidant by donating an electron. Common SET-based assays include the Trolox Equivalent Antioxidant Capacity (TEAC) or ABTS assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
It is important to note that the antioxidant activity of the different vitamin E forms can vary depending on the specific assay used.[1][2]
Data Presentation: Comparative Antioxidant Capacity of Tocol Isoforms
The following table summarizes the relative antioxidant capacity of the eight this compound isoforms as determined by various in vitro assays. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), IC50 values (the concentration required to scavenge 50% of the radicals), or relative antioxidant activity. It is important to consider that absolute values can vary between studies due to different experimental conditions.
| This compound Isomer | ORAC (µmol TE/g) | TEAC (ABTS Assay) | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Ferric Reducing Antioxidant Power (FRAP) |
| α-Tocopherol | 1,293 | No significant differences among isoforms[2] | 39.4[3] | Highest among all isoforms[2] |
| β-Tocopherol | Data not available | No significant differences among isoforms[2] | Data not available | Lower than α-tocopherol[2] |
| γ-Tocopherol | Data not available | No significant differences among isoforms[2] | Data not available | Lower than α-tocopherol[2] |
| δ-Tocopherol | Data not available | No significant differences among isoforms[2] | Data not available | Lower than α-tocopherol[2] |
| α-Tocotrienol | 1,229 | No significant differences among isoforms[2] | Data not available | Lower than α-tocopherol[2] |
| β-Tocotrienol | Data not available | No significant differences among isoforms[2] | Data not available | Lower than α-tocopherol[2] |
| γ-Tocotrienol | Data not available | No significant differences among isoforms[2] | Data not available | Lower than α-tocopherol[2] |
| δ-Tocotrienol | Data not available | No significant differences among isoforms[2] | Data not available | Lower than α-tocopherol[2] |
| Mixed Tocopherols (70%) | 1,948 | - | - | - |
| Tocotrienol-rich fraction (TRF) | - | - | 22.10[3] | - |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Workflow:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Principle:
Caption: Principle of the ORAC assay based on Hydrogen Atom Transfer (HAT).
Prothis compound for Lipophilic Tocols:
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
AAPH Solution (2,2'-azobis(2-amidinopropane) dihydrochloride): Prepare fresh daily in 75 mM phosphate buffer.
-
Trolox Standard Stock Solution: Dissolve Trolox in a suitable organic solvent (e.g., acetone) and then dilute in 7% β-cyclodextrin solution in phosphate buffer.
-
This compound Sample Preparation: Dissolve this compound samples in a suitable organic solvent and dilute with 7% β-cyclodextrin solution.
-
-
Assay Procedure:
-
Pipette 25 µL of blank, Trolox standards, or this compound samples into a 96-well black microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence decay every 2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC).
-
Subtract the AUC of the blank from the AUC of the standards and samples.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the this compound samples from the standard curve and express as µmol Trolox equivalents (TE) per gram or mole of the sample.[5]
-
Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay
This assay measures the ability of antioxidants to scavenge the stable radical cation ABTS•+.
Workflow:
Caption: Workflow for the Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) assay.
Principle:
Caption: Principle of the ABTS assay based on Single Electron Transfer (SET).
Prothis compound:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working ABTS•+ Solution: Dilute the ABTS•+ radical solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the this compound sample or Trolox standard to 2.0 mL of the working ABTS•+ solution.
-
Vortex the mixture thoroughly.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
Plot a standard curve of percentage inhibition versus the concentration of Trolox.
-
Determine the TEAC value of the this compound samples from the standard curve.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay is based on the reduction of the stable DPPH radical.
Workflow:
Caption: Workflow for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Principle:
Caption: Principle of the DPPH assay based on Single Electron Transfer (SET).
Prothis compound:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol. Store in a dark bottle at 4°C.
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of the this compound sample in methanol at different concentrations.
-
Vortex the mixture and allow it to stand at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot the percentage of scavenging activity against the concentration of the this compound sample to determine the IC50 value (the concentration of the sample that causes 50% scavenging of the DPPH radical).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Principle:
References
- 1. Comparative study on the action of tocopherols and tocotrienols as antioxidant: chemical and physical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Tocol-Based Compounds: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel tocol-based compounds, focusing on their potential as therapeutic agents. Tocols, a class of compounds that includes vitamin E isomers (tocopherols and tocotrienols), have garnered significant interest for their antioxidant and anticancer properties. Chemical modification of the this compound scaffold has led to the development of novel derivatives with enhanced biological activities. These notes will cover the synthesis of a key anticancer compound, α-tocopheryl succinate (α-TOS), a general method for synthesizing other this compound esters, protocols for their formulation into nanoemulsions for improved drug delivery, and methods for their characterization and biological evaluation.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: IC50 Values of α-Tocopheryl Succinate (α-TOS) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 10 - 22.4 |
| MDA-MB-231 | Breast Cancer | 15 |
| PC-3 | Prostate Cancer | 10 - 50 |
| HepG2 | Liver Cancer | 10 - 50 |
| A549 | Lung Cancer | > 50 |
| HCT116 | Colon Cancer | 22.4 |
| HeLa | Cervical Cancer | > 50 |
| HL-60 | Leukemia | 1 - 10 |
Table 2: IC50 Values of Tocotrienols against Breast Cancer Cell Lines
| Compound | Cell Line (Estrogen Receptor Status) | IC50 (µg/mL) |
| γ-Tocotrienol | MCF-7 (ER+) | 6 |
| δ-Tocotrienol | MCF-7 (ER+) | 6 |
| γ-Tocotrienol | MDA-MB-231 (ER-) | > 10 |
| δ-Tocotrienol | MDA-MB-231 (ER-) | ~10 |
| Tocotrienol-Rich Fraction (TRF) | MCF-7 (ER+) | 8 |
| Tocotrienol-Rich Fraction (TRF) | MDA-MB-231 (ER-) | 20 |
Experimental Protocols
Prothis compound 1: Synthesis of α-Tocopheryl Succinate (α-TOS)
This prothis compound describes the synthesis of α-tocopheryl succinate via esterification of α-tocopherol with succinic anhydride.
Materials:
-
dl-α-tocopherol
-
Succinic anhydride
-
Anhydrous sodium acetate
-
Zinc powder
-
Glacial acetic acid
-
Hexane
-
Anhydrous sodium sulfate
-
Dioxane
-
Dimethylaminopyridine (DMAP)
-
Methyl ethyl ketone (MEK)
-
Triethylamine
-
Isopropyl ether
-
Dilute sulfuric acid
Procedure A: Acetic Acid and Zinc Method [1]
-
Combine dl-α-tocopherol (1 mol), succinic anhydride (1.2-1.4 mol), anhydrous sodium acetate (2-20 wt% based on α-tocopherol), zinc powder (2-20 wt% based on α-tocopherol), and glacial acetic acid (1-5 times the weight of α-tocopherol) in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Heat the mixture to 120-130°C with constant stirring for 4-8 hours. The completion of the reaction can be monitored by the Emmerie-Engel reaction, where the absence of a color change indicates the consumption of free tocopherol.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with hexane.
-
Wash the hexane extract with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain α-tocopheryl succinate as a light yellow, viscous oil.
Procedure B: Amine Catalyst Method
-
Dissolve d,l-α-tocopherol (10 g) and succinic anhydride (4.8 g) in methyl ethyl ketone (15 ml).
-
Add triethylamine (2.55 g) to the solution and stir at room temperature for 3 hours. Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase of toluene:glacial acetic acid (19:1).
-
Once the starting material is consumed, add isopropyl ether (40 ml) to the reaction mixture.
-
Wash the organic layer twice with 20 ml of dilute sulfuric acid (approx. 5%).
-
Subsequently, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Purification (Optional):
The crude α-TOS can be purified by crystallization from a low-boiling point hydrocarbon solvent like petroleum ether or by column chromatography on silica gel.[2][3]
Prothis compound 2: General Synthesis of this compound Esters with Dicarboxylic Acids
This prothis compound provides a general method for the synthesis of this compound esters using dicarboxylic anhydrides or acid chlorides.
Materials:
-
Tocopherol or Tocotrienol
-
Dicarboxylic anhydride (e.g., glutaric anhydride) or Dicarboxylic acid chloride (e.g., adipoyl chloride)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure for Dicarboxylic Anhydride: [4]
-
Dissolve the this compound (1 equivalent) in THF.
-
Add the dicarboxylic anhydride (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, add saturated sodium bicarbonate solution and extract with an organic solvent like DCM.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Procedure for Dicarboxylic Acid Chloride: [4]
-
Dissolve the this compound (1 equivalent) in a mixture of THF and pyridine at 0°C.
-
Add the dicarboxylic acid chloride (10 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for several days, monitoring by TLC.
-
Filter the reaction mixture and concentrate in vacuo.
-
Dissolve the residue in chloroform and wash with 1 M HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
Purification:
The crude this compound esters can be purified by flash chromatography on silica gel.
Prothis compound 3: Preparation of this compound-Based Nanoemulsions
This prothis compound describes the preparation of oil-in-water (O/W) nanoemulsions containing this compound derivatives using a high-pressure homogenization technique.
Materials:
-
This compound-based compound (e.g., Vitamin E acetate)
-
Medium-chain triglycerides (MCT) or other carrier oil (e.g., virgin coconut oil, olive oil)[5]
-
Food-grade non-ionic surfactant (e.g., Tween 80, Tween 40)[5][6]
-
Co-surfactant (e.g., PEG 400)[5]
-
Deionized water
-
High-pressure homogenizer
-
Preparation of the Oil Phase: Dissolve the this compound-based compound in the carrier oil. A typical ratio is 8 wt% this compound derivative to 2 wt% MCT.[8]
-
Preparation of the Aqueous Phase: Disperse the surfactant and co-surfactant in deionized water. The surfactant-to-emulsion ratio can be varied (e.g., 2.5 to 10 wt%) to optimize droplet size.[8] A common formulation uses 18-24% Tween 80 and 6% PEG 400.[5]
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring vigorously with a high-speed stirrer or using a low-energy method like a magnetic stirrer followed by sonication to form a crude emulsion.[5]
-
High-Pressure Homogenization: Pass the crude emulsion through a high-pressure homogenizer. Operate the homogenizer at a pressure between 400 and 920 bar for multiple cycles (typically 4-10 cycles).[6][7]
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The goal is to achieve a mean droplet diameter of less than 200 nm with a low PDI.
Prothis compound 4: Characterization of Novel this compound-Based Compounds
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10][11]
-
¹H NMR: To confirm the presence of characteristic protons of the this compound chromanol ring, the phytol side chain, and the newly introduced functional groups. For α-TOS, new signals corresponding to the succinate moiety should be observed.
-
¹³C NMR: To confirm the carbon skeleton of the synthesized compound.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the final structure.
2. Mass Spectrometry (MS):
-
To determine the molecular weight of the synthesized compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify the functional groups present in the molecule. For α-TOS, the appearance of a characteristic ester carbonyl stretch and the disappearance of the phenolic hydroxyl stretch of α-tocopherol are key indicators of a successful reaction.
4. High-Performance Liquid Chromatography (HPLC): [12]
-
To determine the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., methanol/water) and UV detection is commonly used.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound Derivatives
Novel this compound-based compounds, particularly α-TOS and tocotrienols, exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways are the PI3K/Akt/mTOR pathway and the NF-κB pathway.
This pathway is a crucial regulator of cell growth and survival.[13][14] Its aberrant activation is common in many cancers. This compound derivatives can inhibit this pathway, leading to decreased cancer cell proliferation and increased apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound derivatives.
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Tocotrienols have been shown to suppress NF-κB activation.
Caption: NF-κB signaling pathway and the inhibitory effect of tocotrienols.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of novel this compound-based compounds.
Caption: General experimental workflow for novel this compound-based compound development.
References
- 1. US3459774A - Method of producing alpha-tocopheryl acid succinate - Google Patents [patents.google.com]
- 2. US2358046A - Preparation of purified tocopherol succinate - Google Patents [patents.google.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Development of a novel tocopheryl ester for suppression of lipid accumulation without cytotoxicity by optimization of dicarboxylic ester moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of VC nanoliposomes by high pressure homogenization: Process optimization and evaluation of efficacy, transdermal absorption, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication of vitamin E-enriched nanoemulsions: factors affecting particle size using spontaneous emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Direct high-performance liquid chromatographic analysis of D-tocopheryl acid succinate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing Cell Culture Models to Investigate the Biological Effects of Tocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin E, a crucial fat-soluble antioxidant, comprises a family of eight related molecules categorized into two subgroups: tocopherols and tocotrienols, each with alpha (α), beta (β), gamma (γ), and delta (δ) isoforms.[1] While α-tocopherol is the most well-known, emerging research highlights the potent biological activities of tocotrienols, particularly their anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects and for the preclinical evaluation of tocols as potential therapeutic agents.
These application notes provide a comprehensive overview of relevant cell culture models and detailed protocols for key assays to study the multifaceted effects of tocols.
I. Common Cell Culture Models for this compound Research
A variety of human cell lines have been employed to investigate the biological activities of tocols. The choice of cell line is contingent on the specific research question.
1. Cancer Cell Lines: Tocols, particularly tocotrienols, have demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.
-
Breast Cancer: MDA-MB-231, MCF-7
-
Colon Cancer: SW620, HCT-8[4]
-
Prostate Cancer: LNCaP[5]
-
Leukemia: U937, KG-1 (Acute Myeloid Leukemia)[4], K562 (Chronic Myeloid Leukemia)[6]
-
Lung Cancer: H1650, A549[6]
-
Oral Cancer: ORL-48[7]
-
Pancreatic Cancer: [2]
-
Hepatocellular Carcinoma: HepG2[8]
2. Endothelial Cells: To study the effects of tocols on angiogenesis and inflammation, human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells (HAECs) are commonly used models.[9]
3. Immune Cells: Human monocytic cell lines like THP-1 are valuable for investigating the anti-inflammatory properties of tocols, particularly their impact on lipopolysaccharide (LPS)-induced inflammatory responses.[2]
II. Quantitative Data: Anti-proliferative Effects of Tocols
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives in different cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Tocotrienols in Breast Cancer Cell Lines
| Tocotrienol Isomer | Breast Cancer Cell Line | IC50 (µM) | Treatment Duration (hours) |
| δ-Tocotrienol | MDA-MB-231 | 22.6 | 48 |
| δ-Tocotrienol | MCF-7 | 5.5 | 48 |
Table 2: IC50 Values of Tocotrienols in Oral Cancer Cell Lines [7]
| Tocotrienol Isomer | Oral Cancer Cell Line | IC50 (µg/mL) |
| γ-Tocotrienol | ORL-48 | 5.2 ± 1.4 |
| α-Tocotrienol | ORL-48 | Not Determinable |
| β-Tocotrienol | ORL-48 | Not Determinable |
| δ-Tocotrienol | ORL-48 | Not Determinable |
III. Key Signaling Pathways Modulated by Tocols
In vitro studies have identified several key signaling pathways that are modulated by tocols, contributing to their anti-cancer and anti-inflammatory effects.
-
Induction of Apoptosis: Tocols, particularly tocotrienols, can induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[4]
-
Inhibition of NF-κB Pathway: Tocotrienols have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell survival, and proliferation.[2]
-
Modulation of STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic pathway that can be inhibited by tocotrienols.[2]
-
Activation of Nrf2 Pathway: Tocols can induce the expression of phase II detoxification enzymes through the activation of the Nrf2-Keap1 pathway, enhancing the cellular antioxidant defense system.
-
Inhibition of Angiogenesis: Delta-tocotrienol has been found to suppress the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of new blood vessel formation.[2]
IV. Diagrams of Signaling Pathways and Workflows
Figure 1. General experimental workflow for studying this compound effects in vitro.
Figure 2. Tocotrienol-induced apoptosis signaling pathways.
Figure 3. this compound-mediated inhibition of the NF-κB inflammatory pathway.
V. Experimental Protocols
A. General Cell Culture and this compound Treatment
-
Cell Culture: Maintain the chosen cell line in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.[10]
-
Cell Seeding: Passage cells before they reach confluency. For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere overnight.[10]
-
This compound Preparation: Prepare a stock solution of the desired this compound isomer in a suitable solvent such as ethanol or DMSO.[11]
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium in the cell culture plates with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before performing downstream assays.
B. Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[12]
-
Procedure: a. After the this compound treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[13] b. Incubate the plate for 2-4 hours at 37°C.[13] c. Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13][14] d. Shake the plate gently for 10-15 minutes to ensure complete dissolution.[13] e. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[13]
C. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[15] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[15]
-
Procedure: a. Following this compound treatment, harvest the cells (including any floating cells) and wash them with cold PBS.[2] b. Resuspend the cells in 1X Binding Buffer. c. Add FITC-conjugated Annexin V and PI to the cell suspension. d. Incubate for 15-20 minutes at room temperature in the dark.[4] e. Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[4]
D. Apoptosis Confirmation: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[8]
-
Procedure: a. Seed cells in a 96-well white-walled plate and treat with tocols.[6][16] b. After treatment, add the Caspase-Glo® 3/7 Reagent to each well.[3] c. Mix gently and incubate at room temperature for 1-3 hours.[3][6] d. Measure luminescence using a plate-reading luminometer.[6][16]
-
Data Analysis: Normalize the luminescence readings of treated cells to those of the vehicle control to determine the fold change in caspase-3/7 activity.[6]
E. Anti-inflammatory Activity: Cytokine Measurement by ELISA
This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted into the cell culture medium.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) uses antibodies to capture and detect specific cytokines. The amount of cytokine is quantified by a colorimetric or chemiluminescent reaction catalyzed by an enzyme conjugated to a secondary antibody.
-
Procedure: a. After treating cells (e.g., LPS-stimulated THP-1 macrophages) with tocols, collect the cell culture supernatant. b. Perform the ELISA for TNF-α and IL-6 according to the manufacturer's prothis compound, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding an enzyme-linked secondary antibody, and finally adding a substrate to produce a measurable signal.[17][18][19] c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the readings to a standard curve generated with known concentrations of the recombinant cytokine.
F. Antioxidant Activity: Cellular Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of reactive oxygen species (ROS).
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]
-
Procedure: a. Treat cells with tocols, including a positive control for ROS induction (e.g., hydrogen peroxide). b. Load the cells with DCFH-DA solution and incubate in the dark.[21] c. Wash the cells to remove excess probe.[21] d. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[20]
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of the control and positive control cells to determine the effect on ROS levels.
VI. Conclusion
The cell culture models and protocols detailed in these application notes provide a robust framework for investigating the diverse biological effects of tocols. By employing these standardized methods, researchers can elucidate the molecular mechanisms of action of different this compound isomers, identify novel therapeutic targets, and contribute to the development of this compound-based strategies for the prevention and treatment of a variety of diseases, including cancer and inflammatory conditions. Consistent and reproducible experimental design is crucial for generating reliable data in this promising field of research.
References
- 1. Tocopherols and tocotrienols as anticancer treatment for lung cancer: future nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prothis compound for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Cancer-preventive activities of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase 3/7 Activity Assay [bio-prothis compound.org]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 3/7 Assay Prothis compound [promega.sg]
- 9. m.youtube.com [m.youtube.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Annexin V staining assay prothis compound for apoptosis | Abcam [abcam.com]
- 16. Caspase-3/7 activity assay [bio-prothis compound.org]
- 17. dovepress.com [dovepress.com]
- 18. dovepress.com [dovepress.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Investigating Tocol Metabolism Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to study the metabolism of tocols, a class of compounds that includes vitamin E isoforms (tocopherols and tocotrienols). Understanding the metabolic fate of these molecules is crucial for elucidating their physiological roles, determining their bioavailability, and developing novel therapeutic strategies.
Introduction to Tocol Metabolism
Tocols are essential lipophilic antioxidants that undergo extensive metabolism, primarily in the liver. The metabolic pathway is initiated by the cytochrome P450 enzyme, CYP4F2, which hydroxylates the terminal methyl group of the phytyl tail.[1][2][3] This initial step is followed by a series of β-oxidation reactions that shorten the side chain, leading to the formation of water-soluble metabolites, predominantly carboxyethyl-hydroxychromans (CEHCs), which are then excreted in the urine and feces.[1][4] Different isoforms of vitamin E are metabolized at different rates, which significantly impacts their in vivo bioavailability and biological functions.[1]
Animal Models for this compound Metabolism Studies
A variety of animal models are employed to investigate the intricacies of this compound metabolism. The choice of model depends on the specific research question, cost, and throughput requirements.
-
Rodent Models (Rats and Mice): Rats and mice are the most commonly used models due to their well-characterized genetics, ease of handling, and cost-effectiveness.[5][6] They are particularly useful for studying the effects of vitamin E deficiency and for evaluating the metabolic fate of supplemented tocols.[5][7] Genetically modified mouse models, such as those with targeted disruptions of genes involved in this compound metabolism (e.g., Cyp4f2 or α-tocopherol transfer protein, Ttpa), provide invaluable tools for mechanistic studies.
-
Zebrafish (Danio rerio): The zebrafish model offers unique advantages for high-throughput screening and developmental studies.[8][9][10] Their transparent embryos allow for real-time visualization of developmental processes, and their rapid development facilitates the study of the essentiality of vitamin E during embryogenesis.[9][10] Furthermore, their genetic tractability allows for the creation of models that mimic human metabolic diseases.
-
Non-Human Primates: Non-human primates, such as marmosets and rhesus macaques, share a high degree of physiological and metabolic similarity with humans. While their use is more complex and costly, they provide a highly relevant model for preclinical studies, particularly for assessing the efficacy and safety of this compound-based therapeutic interventions.
Data Presentation: Quantitative Analysis of this compound Metabolites
The following tables summarize representative quantitative data from studies investigating this compound metabolism in different animal models.
Table 1: Tocopherol Concentrations in Zebrafish Embryos from Adults Fed Vitamin E Deficient or Sufficient Diets.
| Analyte | Diet Group | Adult Fish (nmol/g) | 48 hpf Embryos (nmol/g) |
| α-Tocopherol | E- (Deficient) | < 5 | < 1 |
| E+ (Sufficient) | ~200 | ~30 | |
| γ-Tocopherol | E- (Deficient) | ~2 | ~4 |
| E+ (Sufficient) | ~6 | ~2 |
Data adapted from studies on zebrafish fed defined diets for over 250 days.[10] hpf: hours post-fertilization.
Table 2: Effect of Vitamin E Deficiency on Biochemical Parameters in Rats.
| Parameter | Control Diet | Vitamin E Deficient Diet |
| Growth Rate | Normal | Reduced |
| Platelet Count | Normal | Elevated |
| Red Blood Cell Hemolysis | Low | High |
| Myopathy | Absent | Present |
Data compiled from studies on weanling rats fed purified diets.[5][11]
Table 3: Relative CYP4F2-mediated ω-hydroxylase Specific Activity Towards Different this compound Isoforms.
| Substrate | Wild-Type Enzyme Activity (%) | W12G Variant Activity (%) | V433M Variant Activity (%) |
| α-Tocopherol | 100 | 230 | 42 |
| γ-Tocopherol | 100 | 250 | 55 |
| δ-Tocopherol | 100 | 275 | 66 |
| α-Tocotrienol | 100 | 350 | ~100 |
| γ-Tocotrienol | 100 | 350 | ~100 |
| δ-Tocotrienol | 100 | 350 | ~100 |
Data represents the relative enzyme activity of common human CYP4F2 variants compared to the wild-type enzyme.[3]
Experimental Protocols
Prothis compound 1: Induction of Vitamin E Deficiency in Rats
Objective: To induce a state of vitamin E deficiency in rats for studying the physiological consequences and for evaluating the efficacy of this compound supplementation.
Materials:
-
Weanling Sprague-Dawley rats.
-
Vitamin E-deficient purified diet (containing a stripped oil like corn oil).
-
Control diet (same composition as the deficient diet but supplemented with RRR-α-tocopheryl acetate, e.g., 50 mg/kg).[11]
-
Metabolic cages for urine and feces collection.
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes).
Procedure:
-
House weanling rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to either the vitamin E-deficient diet or the control diet and water.
-
Monitor body weight and food intake weekly.
-
At predetermined time points (e.g., 4, 8, 12, and 16 weeks), collect blood samples for analysis of plasma α-tocopherol levels to confirm deficiency.[5]
-
Assess for clinical signs of deficiency, such as reduced growth rate, elevated platelet count, and increased red blood cell hemolysis.[5][11]
-
Collect tissue samples (liver, adipose tissue, etc.) at the end of the study for analysis of this compound levels and gene expression of metabolic enzymes.
Prothis compound 2: Analysis of this compound Metabolites in Mouse Feces and Urine by LC-MS/MS
Objective: To extract and quantify this compound metabolites from rodent excreta to assess the extent of metabolism.
Materials:
-
Mouse fecal and urine samples.
-
Methanol with 0.2 mg/mL ascorbate.[12]
-
Internal standard (e.g., synthesized δ-tocotrienol-13'-COOH).[12]
-
LC-MS/MS system with an ESI source.
-
C18 reverse-phase HPLC column.
Procedure: Sample Preparation (Feces):
-
Homogenize approximately 30 mg of fecal sample in 2 mL of methanol with ascorbate.[12]
-
Centrifuge the homogenate to pellet solids.
-
Transfer 1.5 mL of the methanol supernatant to a new tube and dry it under a stream of nitrogen.[12]
-
Reconstitute the dried extract in 200 µL of methanol.
-
Dilute the sample 10-fold and add the internal standard before LC-MS/MS analysis.[12]
Sample Preparation (Urine):
-
To 100 µL of urine, add the internal standard.[12]
-
Extract the metabolites by adding 500 µL of methanol with ascorbate and vortexing.[12]
-
Repeat the extraction with an additional 200 µL of methanol with ascorbate.[12]
-
Combine the methanol extracts and dry under nitrogen.
-
Reconstitute the sample in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution on a C18 column.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) in negative ion mode.[4]
-
Identify and quantify metabolites by comparing their retention times and mass transitions to those of authentic standards.[4]
Prothis compound 3: Generation of Vitamin E-Deficient Zebrafish Embryos
Objective: To produce zebrafish embryos with low levels of vitamin E to study its role in development.
Materials:
-
Adult zebrafish (e.g., tropical 5D strain).[9]
-
Vitamin E-deficient (E-) and sufficient (E+) defined diets. The E+ diet is supplemented with RRR-α-tocopheryl acetate (e.g., 500 mg/kg diet).[8]
-
Spawning tanks.
-
Embryo media.[8]
Procedure:
-
Raise adult zebrafish on either the E- or E+ diet for a minimum of 80 days to ensure the depletion or sufficiency of vitamin E stores.[9]
-
Set up natural group spawning of fish from each diet group.
-
Collect the fertilized embryos and raise them in standard embryo media.[8]
-
At desired developmental stages (e.g., 24, 48, 72 hours post-fertilization), collect embryos for morphological analysis, gene expression studies, or biochemical assays.
-
Confirm the vitamin E status of the embryos by analyzing tocopherol levels using HPLC.
Visualizations
The following diagrams illustrate key pathways and workflows in this compound metabolism research.
Caption: Major metabolic pathway of tocols in the liver.
Caption: General experimental workflow for studying this compound metabolism.
References
- 1. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a prolonged vitamin E deficiency in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of an oral dose of vitamin E on the vitamin E and cholesterol content of tissues of the vitamin E-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-mjm.org [e-mjm.org]
- 8. Vitamin E deficiency during embryogenesis in zebrafish causes lasting metabolic and cognitive impairments despite refeeding adequate diets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin E Deficiency Disrupts Gene Expression Networks during Zebrafish Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zebrafish (Danio rerio) fed vitamin E deficient diets produce embryos with increased morphologic abnormalities and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary vitamin E requirement for optimum immune responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Tocol Delivery Systems for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocols, a class of lipid-soluble antioxidants encompassing tocopherols and tocotrienols (collectively known as vitamin E), have garnered significant interest for their potential therapeutic applications in managing a range of health conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. However, their inherent lipophilicity and poor aqueous solubility present significant challenges to their oral bioavailability, limiting their clinical efficacy. To overcome these limitations, various advanced delivery systems have been developed to enhance the solubility, stability, and absorption of tocols.
These application notes provide a comprehensive overview of several key tocol delivery systems, including nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS). This document offers a comparative analysis of their physicochemical properties and bioavailability enhancement, detailed experimental protocols for their preparation and characterization, and an exploration of the key signaling pathways influenced by tocols.
Data Presentation: Comparative Analysis of this compound Delivery Systems
The following tables summarize quantitative data from various studies, offering a clear comparison of the key parameters for different this compound delivery systems.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | This compound Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Tocotrienol-Rich Fraction (TRF) | 65.1 | < 0.2 | Not Reported | [1] |
| Nanoemulsion | Delta-Tocopherol | 65 | Not Reported | Not Reported | |
| Solid Lipid Nanoparticles (SLN) | Vitamin E | 228.2 ± 3.5 | 0.34 ± 0.02 | 99.9 ± 0.1 | |
| Nanostructured Lipid Carriers (NLC) | Vitamin E | 82 | 0.261 | 95.83 ± 0.02 | |
| Self-Emulsifying Drug Delivery System (SEDDS) | Tocotrienol-Rich Fraction (TRF) | 119.49 | 0.286 | Not Applicable | [2] |
Table 2: Bioavailability Enhancement of this compound Delivery Systems
| Delivery System | This compound Type | Animal Model | Bioavailability Enhancement (Fold Increase vs. Control) | Key Pharmacokinetic Parameters | Reference |
| Nanoemulsion | Delta-Tocopherol | Hamsters (Transdermal) | 36-fold (at 2h), 68-fold (at 3h) increase in plasma concentration vs. micron-sized emulsion | Tmax not reported | |
| Self-Emulsifying Drug Delivery System (SEDDS) | Tocotrienols | Humans | 2-3 times higher AUC vs. non-self-emulsifying formulation | Faster onset of absorption | |
| Solid-SEDDS | Tocotrienols | Rats | Faster rate of absorption compared to liquid TRF | Not specified |
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Experimental Protocols
Preparation of Tocotrienol-Rich Fraction (TRF) Nanoemulsion by High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of TRF with a small droplet size to enhance bioavailability.
Materials:
-
Tocotrienol-Rich Fraction (TRF) oil
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Span 80) (optional, can be a blend)
-
Deionized water
-
High-shear mixer
-
High-pressure homogenizer (e.g., Microfluidizer)
Prothis compound:
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amount of TRF oil.
-
If using a co-surfactant, weigh and mix it with the TRF oil.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in deionized water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 10-15 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Pass the coarse emulsion through the high-pressure homogenizer. A typical operating pressure is 25,000 psi.[1]
-
Repeat the homogenization process for a specified number of cycles (e.g., 10 cycles) to achieve the desired droplet size and a narrow size distribution.[1]
-
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the nanoemulsion using Transmission Electron Microscopy (TEM).
-
Preparation of Vitamin E-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To encapsulate Vitamin E within a solid lipid matrix to protect it from degradation and provide controlled release.
Materials:
-
Vitamin E (α-tocopherol or tocotrienol)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer or ultrasonicator
-
Water bath
Prothis compound:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and heat it in a beaker in a water bath to 5-10 °C above its melting point.
-
Accurately weigh and dissolve the Vitamin E in the molten lipid with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a hot oil-in-water (o/w) pre-emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to further homogenization using a high-pressure homogenizer or ultrasonication to reduce the particle size.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Calculate the encapsulation efficiency by separating the free Vitamin E from the SLNs (e.g., by ultracentrifugation) and quantifying the amount in the supernatant and the total amount in the formulation using HPLC.
-
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Tocols
Objective: To create an isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound (e.g., Tocotrienol-Rich Fraction)
-
Oil (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Labrasol)[2]
-
Vortex mixer
-
Water bath
Prothis compound:
-
Solubility Studies:
-
Determine the solubility of the this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Visually observe the emulsification behavior of each formulation upon dilution with water to identify the self-emulsifying region.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the accurately weighed this compound to the mixture.
-
Gently heat the mixture in a water bath (if necessary to ensure homogeneity) and mix thoroughly using a vortex mixer until a clear, isotropic solution is formed.
-
-
Characterization:
-
Assess the self-emulsification time and the resulting droplet size and PDI after dilution in an aqueous medium using DLS.
-
Evaluate the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.
-
In Vivo Oral Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of different this compound delivery systems.
Materials and Equipment:
-
Sprague-Dawley rats (male, specific weight range, e.g., 200-250 g)
-
This compound formulations (e.g., nanoemulsion, SLN, SEDDS, and an oil-based control)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for this compound quantification
Prothis compound:
-
Animal Handling and Acclimatization:
-
House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
Dosing:
-
Fast the rats overnight (e.g., 12 hours) before dosing, with free access to water.
-
Accurately weigh each rat to determine the dose volume.
-
Administer a single oral dose of the this compound formulation or control via oral gavage. Proper restraint is crucial for a successful procedure.[3]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.
-
Typical time points for tocotrienol pharmacokinetics are pre-dose (0 h) and 0.5, 1, 2, 3, 4, 6, 9, 12, and 24 hours post-dose.[4]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the tocols from the plasma samples using a suitable solvent extraction method.
-
Quantify the concentration of the this compound and its metabolites in the plasma extracts using a validated LC-MS/MS method.[5]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the this compound versus time for each formulation.
-
Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the control.
-
Conclusion
The development of advanced delivery systems is a critical strategy for enhancing the bioavailability and therapeutic potential of tocols. Nanoemulsions, SLNs, NLCs, and SEDDS have all demonstrated the ability to improve the solubility and absorption of these lipophilic compounds. The choice of a particular delivery system will depend on the specific application, the desired release profile, and manufacturing considerations. The protocols provided in these application notes offer a foundation for researchers and drug development professionals to formulate and evaluate novel this compound delivery systems, ultimately facilitating their translation into effective clinical therapies.
References
- 1. Production of Nanoemulsions from Palm-Based Tocotrienol Rich Fraction by Microfluidization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. youtube.com [youtube.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Development and validation of a sensitive LC/MS/MS method for the determination of γ-tocotrienol in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tocol Analysis by Mass Spectrometry
Welcome to the technical support center for tocol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the mass spectrometry analysis of tocopherols and tocotrienols.
Sample Preparation Issues
Proper sample preparation is critical for accurate and sensitive this compound analysis. It minimizes interferences and ensures the analyte is in a form suitable for the instrument.
Q: My this compound signal is inconsistent and shows poor sensitivity. What is the likely cause in my sample preparation?
A: Inconsistent signals and low sensitivity are often due to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. In biological samples like plasma or serum, phospholipids are a primary cause of this phenomenon, typically leading to ion suppression . Standard protein precipitation is often insufficient as it removes proteins but not phospholipids.
To mitigate this, more comprehensive cleanup techniques are recommended:
-
Phospholipid Removal (PLR): These specialized plates or cartridges contain sorbents that selectively retain phospholipids while allowing tocols to pass through.
-
Solid Phase Extraction (SPE): SPE provides a more rigorous cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. The purified analyte is then eluted with a different solvent.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic solvent).[1]
Data Presentation: Comparison of Sample Cleanup Techniques
| Cleanup Method | Typical Phospholipid Removal | Analyte Recovery | Relative Cost | Throughput |
| Protein Precipitation | < 30% | > 90% | Low | High |
| Phospholipid Removal (PLR) | > 95% | > 85% | Medium | High |
| Solid Phase Extraction (SPE) | > 98% | > 80% | High | Medium-Low |
| Liquid-Liquid Extraction (LLE) | 60-80% | 70-90% | Low-Medium | Low |
Experimental Prothis compound: General Solid Phase Extraction (SPE) for Tocols in Plasma
-
Pre-treat Sample: To 200 µL of plasma, add 600 µL of isopropanol containing an appropriate internal standard (e.g., d6-α-tocopherol). Vortex for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load Sample: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a water/methanol (50:50, v/v) solution to remove polar impurities.
-
Elute: Elute the tocols from the cartridge with 1 mL of ethyl acetate.
-
Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.[2]
Visualization: Sample Preparation Troubleshooting Workflow
Caption: Troubleshooting workflow for poor signal intensity in this compound analysis.
Chromatographic Separation Challenges
The structural similarity of this compound isomers makes their chromatographic separation a significant challenge.
Q: I'm struggling to separate this compound isomers (e.g., α- and γ-tocopherol). How can I improve my chromatographic method?
A: The co-elution of this compound isomers is a common problem because they are isobaric (have the same mass). For example, β- and γ-tocopherol have identical masses and require baseline chromatographic separation for individual quantification. While standard C18 columns can work, specialized column chemistries often provide superior resolution.
-
Normal-Phase (NP) HPLC: NP-HPLC on a silica or amino column can effectively separate all tocopherol and tocotrienol isomers based on the polarity of the chromanol ring.[3]
-
Reversed-Phase (RP) HPLC: For RP-HPLC, consider using a Pentafluorophenyl (PFP) or C30 column . PFP columns offer alternative selectivity through pi-pi and dipole-dipole interactions, while C30 columns are designed for enhanced shape selectivity of long-chain, hydrophobic molecules like tocols.[2]
Data Presentation: Comparison of LC Columns for this compound Isomer Separation
| Column Type | Separation Principle | Resolution of β/γ Isomers | Mobile Phase Compatibility |
| Standard C18 | Hydrophobicity | Poor to Moderate | Good (Methanol, Acetonitrile) |
| PFP (Pentafluorophenyl) | Hydrophobicity, π-π, Dipole | Good to Excellent | Good (Methanol, Acetonitrile) |
| Silica (Normal Phase) | Polarity (Adsorption) | Excellent | Poor (Requires non-polar solvents like Hexane)[3] |
Experimental Prothis compound: Example RP-HPLC Method for Tocopherol Isomer Separation
-
Column: PFP Core-shell column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 80% B for re-equilibration.
-
-
Column Temperature: 40°C.
Visualization: Logic for Selecting a Chromatography Strategy
Caption: Decision tree for choosing an effective LC method for this compound isomers.
Mass Spectrometry Detection & Ionization
Achieving specificity in MS detection is key to differentiating structurally similar tocols.
Q: How do I differentiate between isobaric tocols and interfering compounds in my mass spectrometer?
A: Since isomers have the same mass, single-stage MS (MS1) cannot distinguish them. The solution is tandem mass spectrometry (MS/MS) , most commonly performed using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode. This technique provides two layers of specificity:
-
Precursor Ion Selection: The first quadrupole (Q1) isolates the protonated molecule ([M+H]+) of the this compound isomers.
-
Product Ion Monitoring: The selected ion is fragmented in the second quadrupole (q2), and the third quadrupole (Q3) monitors for specific, characteristic fragment ions.
Even though some isomers share fragment ions, the relative intensities of these fragments can be used for differentiation.[4][5]
Data Presentation: Common MRM Transitions for Tocopherols (Positive ESI Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| α-Tocopherol | 431.4 | 165.1 | 205.1 |
| β-Tocopherol | 417.4 | 151.1 | 191.1 |
| γ-Tocopherol | 417.4 | 151.1 | 191.1 |
| δ-Tocopherol | 403.4 | 137.1 | 177.1 |
Note: β- and γ-tocopherol require chromatographic separation as their mass transitions are identical.
Experimental Prothis compound: Developing an MRM Method for α-Tocopherol
-
Tune the Instrument: Infuse a standard solution of α-tocopherol (~1 µg/mL in methanol) directly into the mass spectrometer.
-
Find the Precursor Ion: Acquire a full scan (MS1) spectrum in positive ionization mode. The most abundant ion should be the protonated molecule at m/z 431.4.
-
Find Product Ions: Perform a product ion scan on m/z 431.4. This will fragment the precursor ion and reveal its characteristic product ions. For α-tocopherol, the most intense fragment is typically m/z 165.1.[5]
-
Optimize Collision Energy: Set up the MRM transition (431.4 → 165.1) and vary the collision energy (e.g., from 10 to 40 eV) to find the voltage that produces the most intense signal for the product ion.
-
Set Dwell Time: Set the dwell time for the transition (e.g., 50-100 ms) to ensure enough data points are collected across the chromatographic peak.
Visualization: Principle of MS/MS for Isobaric Compound Separation
Caption: How tandem MS (MRM) isolates a specific isobaric isomer.
Quantification and Data Analysis
Accurate quantification requires a linear and reproducible instrument response.
Q: My calibration curve is non-linear, especially at high concentrations. What is causing this and how can I fix it?
A: Non-linearity in LC-MS calibration curves is common and can be caused by several factors, particularly at the upper and lower ends of the curve.[6][7]
Common Causes:
-
Detector Saturation: The most frequent cause at high concentrations. The detector is overwhelmed by the number of ions hitting it and can no longer produce a proportional response.[8]
-
Ion Source Saturation/Ion Suppression: At high analyte concentrations, the efficiency of the electrospray ionization process can decrease, leading to a plateau in the signal. This can be exacerbated by the presence of a high-concentration internal standard competing for ionization.[9]
-
Matrix Effects: As discussed previously, interfering compounds can suppress the analyte signal, and this effect may not be linear across the entire concentration range.[10]
Solutions:
-
Extend Sample Dilution: The simplest solution is to dilute your more concentrated samples to bring them into the linear range of the assay.
-
Reduce MS Sensitivity: For high-concentration analytes, you can intentionally de-tune the instrument (e.g., by selecting a less abundant product ion or reducing detector gain) to avoid saturation and extend the linear dynamic range.[8] For some instruments, MS³/MS² transitions can be used for a similar "dilution" effect.[2]
-
Use a Weighted Regression: If non-linearity persists, a non-linear curve fit (e.g., quadratic) or a weighted linear regression (typically 1/x or 1/x²) can be applied. Weighting gives less emphasis to the high-concentration points, which have higher variance, often resulting in better accuracy for low-concentration samples.[6]
Visualization: Troubleshooting Non-Linear Calibration Curves
Caption: Flowchart for diagnosing and fixing non-linear calibration curves.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
Technical Support Center: Optimizing HPLC Parameters for Tocol Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of tocols (tocopherols and tocotrienols).
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of tocols in a question-and-answer format.
Q1: Why am I seeing poor resolution between β- and γ-tocopherols in my reversed-phase HPLC system?
A1: Poor resolution between β- and γ-tocopherols is a common issue in reversed-phase HPLC, particularly with C18 columns, because these isomers are structurally very similar.[1] To address this, consider the following:
-
Column Selection: While C18 columns often fail to separate β- and γ-vitamers, a C30 column with a methanol mobile phase may provide better separation.[1] For complete separation of all eight tocol isomers, normal-phase HPLC is generally preferred.[2]
-
Mobile Phase Optimization: For reversed-phase systems, adjusting the mobile phase composition can sometimes improve resolution. Experiment with different solvent ratios or try alternative organic modifiers.
-
Normal-Phase HPLC: If baseline separation of all isomers is critical, switching to a normal-phase method using a silica or amino column is recommended.[1][3]
Q2: My peaks are tailing. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Column Degradation: The column may be degrading. Try flushing the column or, if necessary, replace it.
-
Active Sites on the Column: Unwanted interactions between the analytes and active sites on the stationary phase can cause tailing. Adding a small amount of a competitive agent, like triethylamine, to the mobile phase can help to mitigate this, especially for basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Mismatched Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Q3: I am observing ghost peaks in my chromatogram. What is the source of this contamination?
A3: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample. They are typically due to contamination in the HPLC system or carryover from a previous injection.
-
Contamination in the Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and reagents for your mobile phase preparation.[4] Filtering the mobile phase through a 0.22 or 0.45 µm filter can remove particulate matter.[4]
-
Carryover: If the ghost peak has a similar retention time to a peak from a previous, more concentrated sample, it is likely due to carryover. Implement a thorough needle wash prothis compound and consider injecting a blank solvent run between samples to flush the system.
-
Sample Preparation: Contamination can be introduced during sample preparation. Ensure all glassware is clean and that the solvents used for extraction are of high purity.
Q4: My retention times are shifting between injections. How can I improve reproducibility?
A4: Shifting retention times can compromise the reliability of your results. Several factors can contribute to this issue.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase can cause retention time shifts. Prepare the mobile phase carefully and ensure it is well-mixed. For gradient elution, check the pump's proportioning valves.
-
Temperature Fluctuations: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Pump Performance: Inconsistent flow from the pump can lead to variability in retention times. Check for leaks in the system and ensure the pump seals are in good condition.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A flowchart for troubleshooting common HPLC problems.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating all eight this compound isomers?
A1: For the complete baseline separation of all eight this compound isomers (α-, β-, γ-, and δ-tocopherol and their corresponding tocotrienols), normal-phase HPLC is generally superior to reversed-phase HPLC.[1][2] Silica and amino-bonded columns are commonly used for this purpose.[1][3] While reversed-phase columns like C18 are widely used, they often fail to separate the β- and γ-isomers.[1]
Q2: Which mobile phase composition is recommended for normal-phase separation of tocols?
A2: For normal-phase HPLC on a silica column, a mobile phase consisting of a non-polar solvent with a small amount of a polar modifier is typically used. Common mobile phases include:
-
Hexane with 4-5% (v/v) 1,4-dioxane.[1]
-
Hexane with 1% (v/v) 2-propanol.[3]
-
n-Heptane with 6% (v/v) ethyl acetate.
Q3: What type of detector is most suitable for this compound analysis?
A3: A fluorescence detector (FLD) is the preferred choice for detecting tocols in most biological samples due to its high sensitivity and selectivity.[1] The typical excitation wavelength is between 290-296 nm, and the emission wavelength is between 325-330 nm.[1][5] A UV detector can also be used, with detection typically at 290-300 nm, but it is less sensitive and more suitable for samples with high this compound concentrations, such as vegetable oils.[1][6]
Q4: How should I prepare my samples for this compound analysis by HPLC?
A4: Proper sample preparation is crucial for accurate and reproducible results. The general steps include:
-
Extraction: Tocols are fat-soluble, so they need to be extracted from the sample matrix using an organic solvent. Common extraction methods include solvent extraction, supercritical fluid extraction (SFE), or pressurized liquid extraction (PLE).[1]
-
Saponification: For samples with high lipid content, saponification may be necessary to remove interfering triglycerides.
-
Filtration: After extraction, the sample should be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[7][8]
-
Dissolution: The final extract should be dissolved in a solvent that is compatible with the mobile phase.[8]
Experimental Workflow for this compound Analysis
The following diagram outlines the general experimental workflow for the analysis of tocols by HPLC.
Caption: A general workflow for the HPLC analysis of tocols.
Data Presentation
The following tables summarize typical HPLC parameters for this compound separation.
Table 1: Normal-Phase HPLC Parameters for this compound Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Silica, 5 µm, 250 x 4.6 mm[5] | Amino, 5 µm[3] |
| Mobile Phase | n-Hexane:1,4-dioxane:2-propanol (97.5:2.0:0.5 v/v/v)[5] | Hexane:2-propanol (98:2 v/v)[3] |
| Flow Rate | 1.0 mL/min[5] | Not Specified |
| Detector | Fluorescence (Ex: 295 nm, Em: 325 nm)[5] | Not Specified |
| Run Time | 30 minutes[5] | < 10 minutes[3] |
Table 2: Reversed-Phase HPLC Parameters for this compound Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18[1] | C30[1] |
| Mobile Phase | Methanol:Water (99:1 v/v)[1] | Methanol[1] |
| Flow Rate | Not Specified | Not Specified |
| Detector | UV (300 nm) or Fluorescence[6] | UV or Fluorescence |
| Note | May not separate β- and γ-tocopherols[1] | Can separate α-tocopherol and all tocotrienols[1] |
Experimental Protocols
Prothis compound 1: Normal-Phase HPLC for Separation of Tocotrienols in Human Plasma
This prothis compound is adapted from a validated method for the quantification of tocotrienols in human plasma.[5]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., 2,2,5,7,8-pentamethyl-6-chromanol).
-
Perform a liquid-liquid extraction with a suitable organic solvent like n-hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Luna 5u Silica 100A (250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: n-Hexane:1,4-dioxane:2-propanol (97.5:2.0:0.5 v/v/v).[5] Degas the mobile phase by sonication before use.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 100 µL.[5]
-
Column Temperature: 26°C.[5]
-
Detector: Fluorescence detector with excitation at 295 nm and emission at 325 nm.[5]
-
-
Data Analysis:
-
Identify and quantify the tocotrienol homologues based on their retention times compared to standards.
-
The typical elution order is α-T3, β-T3, γ-T3, and δ-T3.[5]
-
Prothis compound 2: Reversed-Phase HPLC for Simultaneous Analysis of Vitamins A and E
This prothis compound provides a general method for the analysis of retinol (Vitamin A) and tocopherol (Vitamin E) in serum or plasma.[6]
-
Sample Preparation:
-
Add an internal standard to the serum or plasma sample.
-
Precipitate proteins by adding a precipitating agent (e.g., ethanol or acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
HPLC Conditions:
-
Data Analysis:
-
Quantify Vitamin A and Vitamin E by comparing their peak areas or heights to those of a standard solution, using the internal standard for calibration.[6]
-
References
- 1. aocs.org [aocs.org]
- 2. Which HPLC column is good for tocopherol / trienol separatio - Chromatography Forum [chromforum.org]
- 3. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. listarfish.it [listarfish.it]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring the Stability of Tocol Standards and Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of tocol standards and samples. Tocols, which include tocopherols and tocotrienols (Vitamin E), are susceptible to degradation, which can compromise experimental accuracy and the reliability of drug development data. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound standards and samples?
A1: Tocols are sensitive to several environmental factors. The primary drivers of degradation are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process is accelerated by the presence of metal ions and the absence of antioxidants.
-
Light: Tocols are photosensitive and can degrade when exposed to UV and visible light. It is crucial to store them in light-protected containers.
-
Temperature: Elevated temperatures accelerate the rate of oxidative degradation. Therefore, proper storage at cool or freezing temperatures is essential.
Q2: What are the ideal storage conditions for this compound standards and solutions?
A2: To ensure long-term stability, this compound standards and solutions should be stored under the following conditions:
-
Temperature: For long-term storage, temperatures of -20°C or lower are recommended. For short-term storage, refrigeration at 2-8°C is suitable.
-
Atmosphere: Whenever possible, store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Q3: Can I use antioxidants to improve the stability of my this compound solutions?
A3: Yes, adding antioxidants to your this compound solutions can significantly inhibit oxidative degradation. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Pyrogallol
-
Ascorbic acid
It is recommended to add a small amount of these antioxidants during sample and standard preparation, especially if the samples will be stored for an extended period or subjected to harsh conditions.
Q4: What is the expected shelf-life of this compound standards?
A4: The shelf-life of this compound standards depends heavily on the storage conditions. When stored properly at -20°C or below, in the dark, and under an inert atmosphere, crystalline standards can be stable for several years. Solutions are generally less stable. For instance, a tocopherol solution in ethanol is stable for approximately 72 hours when refrigerated at 4°C and for 48 hours at room temperature (25°C)[1]. It is always best to refer to the manufacturer's certificate of analysis for specific recommendations and to periodically assess the purity of your standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of tocols, particularly by High-Performance Liquid Chromatography (HPLC).
Issue 1: Unexpectedly Low Analyte Response or Complete Loss of Peak
-
Possible Cause 1: Degradation of Standard or Sample.
-
Solution: Review your storage and handling procedures. Ensure that standards and samples are protected from light, stored at the correct temperature, and that exposure to oxygen is minimized. Prepare fresh working standards and re-analyze. Consider adding an antioxidant like BHT to your solvent.
-
-
Possible Cause 2: Adsorption to Surfaces.
-
Solution: Tocols are lipophilic and can adsorb to plastic and glass surfaces. Use silanized glassware or polypropylene containers. Ensure that the sample solvent is compatible and that the analyte is fully dissolved.
-
-
Possible Cause 3: Injector or System Issues.
-
Solution: Check for leaks in the HPLC system. Ensure the injector is functioning correctly and the correct volume is being injected.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Peak Tailing due to Silanol Interactions.
-
Solution: this compound analysis on silica-based columns can sometimes result in peak tailing due to interactions with active silanol groups. Use a high-purity, end-capped column. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to reduce tailing.
-
-
Possible Cause 2: Peak Fronting due to Sample Overload.
-
Solution: The sample concentration may be too high for the column. Dilute your sample and re-inject.
-
-
Possible Cause 3: Inappropriate Injection Solvent.
-
Solution: The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can lead to distorted peak shapes.
-
Issue 3: Co-elution of Isomers (e.g., β- and γ-tocopherol)
-
Possible Cause: Insufficient Chromatographic Resolution.
-
Solution: The separation of β- and γ-tocopherol isomers can be challenging on standard C18 columns.
-
Optimize Mobile Phase: Adjust the mobile phase composition. For reversed-phase HPLC, a mobile phase of methanol and water is common. Fine-tuning the ratio or trying a different organic modifier like acetonitrile may improve separation.
-
Change Column: Consider using a column with a different selectivity, such as a C30 column, which is often recommended for the separation of lipophilic isomers.
-
Normal-Phase HPLC: Normal-phase chromatography on a silica or diol column can provide excellent resolution of this compound isomers.
-
-
Data on this compound Stability
The stability of tocols is highly dependent on the storage conditions. The following tables summarize quantitative data on the degradation of α-tocopherol under various conditions.
Table 1: Degradation of α-Tocopherol in Solution at Different Temperatures
| Temperature | Solvent | Duration | Stability | Reference |
| 4°C (Refrigerated) | Ethanol | 72 hours | >96% remaining | [1] |
| 25°C (Room Temp) | Ethanol | 48 hours | Stable | [1] |
| 25°C (Room Temp) | Ethanol | 72 hours | Unstable | [1] |
Table 2: Degradation Kinetics of Non-Encapsulated α-Tocopherol
| Temperature | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| 28°C | 2.8 x 10⁻² day⁻¹ | 25 days | [2] |
| 50°C | 3.0 x 10⁻² day⁻¹ | 23 days | [2] |
Table 3: Long-Term Storage Stability of α-Tocopherol in Palm Oil Mesocarp
| Storage Condition | Duration | % Loss of α-Tocopherol | Reference |
| Room Temperature (28-32°C) | 3 months | 65.42% | [3] |
| Freezer Temperature (-14 to -18°C) | 3 months | 39.10% | [3] |
Experimental Protocols
Prothis compound 1: Preparation of this compound Stock and Working Standards for HPLC Analysis
-
Materials:
-
This compound analytical standards (α, β, γ, δ -tocopherol and -tocotrienol)
-
HPLC-grade solvent (e.g., ethanol, methanol, or hexane)
-
Antioxidant (e.g., BHT)
-
Class A volumetric flasks (amber)
-
Analytical balance
-
Syringes and 0.45 µm syringe filters
-
-
Procedure for Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard into a 10 mL amber volumetric flask.
-
Add a small amount of antioxidant (e.g., a few crystals of BHT).
-
Dissolve the standard in a suitable HPLC-grade solvent. Ethanol or methanol is commonly used for reversed-phase HPLC, while hexane is used for normal-phase HPLC.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
Store the stock solution at -20°C under an inert atmosphere.
-
-
Procedure for Working Standard Preparation (e.g., 10 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution into a fresh amber volumetric flask.
-
Dilute to the final volume with the mobile phase or the initial mobile phase composition for gradient elution.
-
Filter the working standard through a 0.45 µm syringe filter before injecting into the HPLC system.
-
Prepare working standards fresh daily if possible.
-
Prothis compound 2: General Handling and Storage of this compound Samples
-
Sample Collection and Initial Processing:
-
Minimize exposure of the sample to light and air from the point of collection.
-
If the sample is a solid, it should be finely ground to ensure efficient extraction.
-
For liquid samples, store in amber vials with minimal headspace.
-
-
Extraction:
-
Use a suitable solvent for extraction, such as hexane, ethanol, or a mixture of solvents.[4] The choice of solvent will depend on the sample matrix.
-
Add an antioxidant (e.g., pyrogallol or BHT) to the extraction solvent to prevent degradation during the process.[4]
-
If saponification is required to release tocols from a complex matrix, perform the reaction under a nitrogen atmosphere to prevent oxidation.[4]
-
-
Storage of Extracts and Samples:
-
After extraction, evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Store all samples and extracts at -20°C or below in tightly sealed, light-protected containers until analysis.
-
Visualizations
References
Troubleshooting poor resolution of tocol peaks in chromatography
Topic: Poor Resolution of Tocol Peaks
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address poor resolution of this compound (tocopherol and tocotrienol) peaks in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution of this compound peaks in HPLC?
Poor resolution in High-Performance Liquid Chromatography (HPLC), where adjacent peaks are not well separated, can stem from several factors. Generally, these can be categorized into issues related to the mobile phase, the column itself, or the HPLC system's hardware and settings.[1][2] Common culprits include an unsuitable mobile phase composition, a degraded or inappropriate column, or suboptimal system parameters like flow rate and temperature.[1][3] Specifically for tocols, which include isomers that are often difficult to separate (e.g., β- and γ-tocopherols), achieving good resolution is critical.[4][5]
Q2: How does the mobile phase composition affect the separation of this compound isomers?
The mobile phase is a critical factor in achieving optimal separation.[6] Its composition, including solvent strength, polarity, and pH, directly influences retention time and selectivity.[6][7]
-
Normal-Phase (NP-HPLC): This is often the more effective method for separating this compound vitamers.[4][5] Mobile phases typically consist of nonpolar solvents like hexane mixed with a polar modifier such as 2-propanol, diethyl ether, or 1,4-dioxane.[4][8][9] The separation is based on the polarity of the chromanol ring, which differs based on the number and position of methyl groups.[4][9]
-
Reversed-Phase (RP-HPLC): While RP-HPLC can be used, it is generally less effective at separating the β- and γ-isomers.[4] In RP systems, the mobile phase is more polar, often a mixture of water with organic solvents like methanol, acetonitrile, or methylene chloride.[6][8] Separation is primarily based on the saturation of the side chain, with the more saturated tocopherols being retained longer.[8]
To improve separation, you can modify the solvent ratios to fine-tune polarity or use gradient elution, where the mobile phase composition is changed during the run.[6][10]
Q3: My β- and γ-tocols are co-eluting. What is the best approach to separate them?
The co-elution of β- and γ-tocols is a common challenge because they are structural isomers with very similar properties.[4] Normal-phase HPLC is generally superior to reversed-phase for separating these specific vitamers.[4][5] Using a silica or amino column with an optimized nonpolar mobile phase, such as a hexane and 2-propanol mixture, has been shown to successfully resolve these isomers.[8][9]
Q4: Can adjusting the column temperature improve the resolution of this compound peaks?
Yes, adjusting the column temperature can be a useful tool for optimizing separation. Increasing the column temperature can lead to shorter analysis times and improved separation efficiencies without a significant loss in resolution.[9] However, the effect of temperature can vary. While higher temperatures can enhance performance, they might also cause sample degradation in some cases.[3] It is advisable to experiment with different temperatures within the stability limits of your analytes and column.[3]
Q5: What are the signs that my column is degraded, and how does this affect resolution?
Column degradation can lead to a variety of issues, including poor resolution, peak broadening, and peak tailing.[1][11] Signs of a degraded column include:
-
Increased Backpressure: This can be caused by blocked frits or contamination from the sample matrix.[2][12]
-
Changes in Retention Time: As a column ages, retention times may gradually decrease.[12]
-
Abnormal Peak Shapes: This includes peak splitting, broadening, or asymmetry.[11]
These issues arise from the loss of the stationary phase, contamination, or the creation of voids in the packing material.[2][11] Regular column flushing and proper sample preparation are essential to prolong column life.[12][13]
Q6: Could my injection volume or sample solvent be the cause of poor resolution?
Yes, both injection volume and the choice of sample solvent can significantly impact peak shape and resolution.
-
Column Overload: Injecting too large a volume or too concentrated a sample can exceed the column's capacity, leading to peak fronting and decreased resolution.[1][3] A general guideline is to inject a volume that is 1-2% of the total column volume.[3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and broadening.[12] Whenever possible, the sample should be dissolved in the mobile phase itself.[12]
Troubleshooting Workflow & Parameter Relationships
The following diagrams illustrate a logical troubleshooting workflow for poor peak resolution and the relationship between key chromatographic parameters.
Caption: A logical workflow for troubleshooting poor this compound peak resolution.
Caption: Interrelationship of chromatographic parameters affecting peak resolution.
Data Summary Tables
Table 1: Recommended Mobile Phases for this compound Separation
This table summarizes mobile phase compositions that have been successfully used for the separation of this compound isomers.
| Chromatography Mode | Column Type | Mobile Phase Composition | Target Analytes | Reference |
| Normal-Phase (NP) | Silica | Hexane : 2-Propanol (99:1) | All this compound Isomers | [8] |
| Normal-Phase (NP) | Amino | Hexane : 2-Propanol (98:2) | All this compound Isomers | [8] |
| Normal-Phase (NP) | Silica | Heptane : 1,4-Dioxane (97:3) | Tocopherols & Tocotrienols | [4] |
| Reversed-Phase (RP) | C18 (ODS) | Acetonitrile : Methanol : Methylene Chloride (60:35:5) | Class separation (T vs T3) | [8] |
| Reversed-Phase (RP) | Not Specified | Water + Acetonitrile/Methanol (Gradient) | Vitamins & Antioxidants | [14] |
Note: T refers to Tocopherol and T3 refers to Tocotrienol. RP-HPLC often fails to separate β- and γ-isomers.[4][8]
Experimental Protocols
Prothis compound 1: Systematic Approach to Troubleshooting Poor Resolution
This prothis compound outlines a step-by-step methodology for identifying and correcting the cause of poor resolution. The core principle is to change only one parameter at a time to isolate the variable causing the issue.[13]
1. Initial System Check & Assessment
- Objective: Rule out obvious hardware failures.
- Procedure:
- Visually inspect the system for any leaks, especially around fittings and seals.[12]
- Check the mobile phase reservoirs to ensure they are not empty and that the solvent lines are correctly placed.[1]
- Confirm that the system pressure is within the expected range for the method. Drastic changes (high or low) can indicate blockages or leaks.[12]
2. Evaluate the Mobile Phase
- Objective: Ensure the mobile phase is correctly prepared and suitable for the separation.
- Procedure:
- If the mobile phase has been in use for more than 24-48 hours, prepare it fresh.[2][14] Contamination or changes in composition can affect resolution.[13]
- Ensure all solvents are properly degassed to prevent air bubbles from entering the pump.[12]
- Verify that the solvent ratios are correct for your method. Small changes in composition can lead to large changes in retention and resolution.[12]
3. Assess the Column's Condition
- Objective: Determine if the column is the source of the problem.
- Procedure:
- If available, replace the current column with a new one of the same type to see if the resolution improves. This is a quick way to confirm if the original column has degraded.[12]
- If a new column is not available, attempt a column cleaning/regeneration procedure as recommended by the manufacturer.[2]
- Review the column's usage log. An old or frequently used column may have reached the end of its lifespan.[1]
4. Optimize Chromatographic Parameters
- Objective: Fine-tune method parameters to improve separation.
- Procedure:
- Flow Rate: Decrease the flow rate. Lower flow rates generally increase efficiency and can improve the resolution of closely eluting peaks, though this will increase the analysis time.[3]
- Temperature: Adjust the column temperature. Experiment with temperatures both slightly above and below the current setting to see the effect on selectivity and resolution.[3][9]
- Mobile Phase Composition: Systematically adjust the ratio of the strong to weak solvent in the mobile phase. For NP-HPLC of tocols, slightly altering the percentage of the polar modifier (e.g., 2-propanol) can have a significant impact.[7]
- Injection Volume: Reduce the injection volume by half to check for column overload.[3] Also, ensure the sample solvent is weaker than or the same as the mobile phase.[12]
References
- 1. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 2. support.waters.com [support.waters.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. aocs.org [aocs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mastelf.com [mastelf.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Enhancing Tocol Extraction from Complex Matrices
Welcome to the technical support center for tocol (tocopherols and tocotrienols) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their extraction protocols from complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Extraction Issues
???+ question "Q1: My this compound recovery is consistently low. What are the common causes and how can I improve it?"
???+ question "Q2: I am observing interfering peaks in my chromatogram. How can I identify and eliminate them?"
Saponification-Related Issues
???+ question "Q3: When should I use saponification, and what are the potential drawbacks?"
Advanced Extraction Techniques
???+ question "Q4: I am considering using Supercritical Fluid Extraction (SFE) for my samples. What are the key parameters to optimize, and what are the common troubleshooting issues?"
Data Presentation
Table 1: Comparison of Common this compound Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Simple, inexpensive, and well-established. | Time-consuming, large solvent consumption, potential for thermal degradation of analytes.[1] | 70-90 |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Faster than Soxhlet, lower solvent consumption, and can be automated.[2] | Requires specialized equipment, higher initial cost. | 85-98 |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO2) as the solvent. | Environmentally friendly (uses non-toxic CO2), tunable selectivity, mild operating temperatures.[3][4] | High initial equipment cost, requires optimization of multiple parameters.[5] | 90-99 |
| Direct Solvent Extraction | Simple mixing of the sample with an organic solvent. | Fast and simple. | May have lower efficiency for complex matrices, co-extracts more interfering substances. | 60-85 |
Table 2: Troubleshooting Guide for HPLC Analysis of Tocols
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Column contamination; Inappropriate mobile phase pH. | Decrease sample concentration; Wash or replace the column; Adjust mobile phase pH. |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injection. | Use high-purity solvents; Flush the injector and injection loop.[6] |
| Baseline Drift or Noise | Mobile phase contamination or outgassing; Detector lamp aging. | Filter and degas the mobile phase; Replace the detector lamp.[6] |
| Retention Time Shifts | Change in mobile phase composition; Fluctuation in column temperature; Column degradation. | Prepare fresh mobile phase accurately; Use a column oven for temperature control; Replace the column.[6] |
Experimental Protocols
Prothis compound 1: General this compound Extraction from a Solid Matrix (e.g., Seeds)
-
Sample Preparation:
-
Grind the sample to a fine powder (particle size < 0.5 mm).
-
Accurately weigh approximately 1-2 g of the powdered sample into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of hexane containing 0.01% BHT.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the hexane supernatant to a clean tube.
-
Repeat the extraction process (steps 2.1-2.5) two more times on the remaining solid pellet, combining all the hexane extracts.
-
-
Solvent Evaporation:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the sample into the HPLC system for analysis.
-
Prothis compound 2: Saponification of High-Lipid Samples
-
Sample Preparation:
-
Weigh an appropriate amount of the sample (e.g., 100-200 mg of oil) into a screw-capped glass tube.
-
-
Saponification Reaction:
-
Add 5 mL of ethanol and 0.5 mL of a saturated potassium hydroxide solution containing 1% ascorbic acid.
-
Blanket the tube with nitrogen, cap it tightly, and vortex for 30 seconds.
-
Place the tube in a water bath at 70°C for 30 minutes, with occasional vortexing.
-
Cool the tube to room temperature.
-
-
Extraction of Unsaponifiables:
-
Add 5 mL of deionized water and 10 mL of hexane to the tube.
-
Vortex for 2 minutes and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 10 mL of hexane and combine the extracts.
-
-
Washing:
-
Wash the combined hexane extracts by vortexing with 10 mL of deionized water.
-
Centrifuge and discard the lower aqueous layer.
-
Repeat the washing step until the aqueous layer is neutral (check with pH paper).
-
-
Drying and Reconstitution:
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of HPLC mobile phase for analysis.
-
Mandatory Visualizations
References
Tocol sample preparation for sensitive analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tocol (Vitamin E) sample preparation for sensitive analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing this compound samples for analysis?
A1: The primary challenge in this compound sample preparation is preventing the oxidation of these lipid-soluble compounds. Tocols, which include tocopherols and tocotrienols, are sensitive to heat, light, and alkaline conditions, which can lead to their degradation and result in inaccurate quantification.[1] It is crucial to employ sample preparation strategies that minimize exposure to these elements.
Q2: Is saponification always necessary for this compound analysis?
A2: Saponification is not always required but is often a crucial step, particularly for samples with a high-fat matrix, such as oils and some food products.[1] The purpose of saponification is twofold: to hydrolyze this compound esters to their free alcohol form for accurate total this compound content determination, and to break down the fatty matrix, which can interfere with chromatographic analysis.[2] For samples where Tocols are present in their free form and the matrix is less complex, direct solvent extraction may be sufficient.
Q3: What are the most common analytical techniques for this compound analysis?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this compound analysis.[1] It is often coupled with fluorescence detection (FLD) for high sensitivity and selectivity, or with ultraviolet (UV) detection. Gas chromatography (GC) can also be used, but it typically requires derivatization of the analytes. Mass spectrometry (MS) is another powerful detection method used in conjunction with chromatography for this compound analysis.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sample preparation and analysis.
Low Analyte Recovery
Problem: The quantified amount of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Solid Samples: Ensure the sample is finely ground to increase the surface area for solvent penetration. For instance, grinding almond seeds significantly increases tocopherol yields.[1] - Solvent Choice: The extraction solvent should be optimized for the specific matrix. Common solvents include hexane, ethanol, and mixtures of chloroform and methanol. - Extraction Time/Temperature: For techniques like pressurized liquid extraction (PLE), optimize the extraction time and temperature. For example, methanol has been used successfully to extract tocols from cereals at 50°C.[1] |
| Oxidation of Tocols | - Antioxidants: Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) during sample preparation to prevent oxidative degradation. - Light and Heat Protection: Protect samples from light by using amber vials and avoid high temperatures throughout the preparation process.[1] - Inert Atmosphere: Perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere to minimize contact with oxygen. |
| Loss during Saponification | - Optimized Conditions: Overly harsh saponification conditions (high temperature, long duration) can degrade Tocols. Optimize the concentration of the alkaline solution (e.g., KOH in ethanol) and the reaction time and temperature. Microwave-assisted saponification can offer a more controlled and efficient alternative. |
Chromatographic Issues
Problem: Poor peak shape (tailing, fronting, splitting) or retention time shifts during HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Active Sites on Column: Strong interactions between the analyte and active silanol groups on the HPLC column can cause tailing. Use a high-purity silica column or add a competing base to the mobile phase.[2] - Contaminated Guard Column: A contaminated guard column can lead to peak shape issues. Replace the guard column.[2] |
| Peak Fronting | - Sample Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[2] - Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3] |
| Peak Splitting | - Column Void: A void or channel in the column packing can cause peak splitting. Replace the column.[2] - Co-elution: An interfering compound may be co-eluting with the analyte of interest. Adjust the mobile phase composition or gradient to improve separation. |
| Retention Time Shifts | - Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time variability. Prepare the mobile phase accurately and consistently.[4] - Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[4] - Flow Rate Instability: Leaks in the HPLC system or pump malfunctions can lead to an unstable flow rate. Check for leaks and ensure the pump is functioning correctly.[4] |
Quantitative Data Summary
The following tables summarize recovery data for this compound extraction from various matrices.
Table 1: Comparison of this compound Recovery Rates from Food Matrices Using Different Extraction Methods
| Food Matrix | Extraction Method | This compound Isoform | Recovery (%) | Reference |
| Sunflower Oil | Folch Method | α-tocopherol | 95.3 ± 2.1 | [5][6] |
| Sunflower Oil | n-Hexane | α-tocopherol | 92.1 ± 3.5 | [5][6] |
| Mackerel Fillet | Folch Method | α-tocopherol | 88.7 ± 4.2 | [5][6] |
| Mackerel Fillet | n-Hexane | α-tocopherol | 98.5 ± 1.9 | [5][6] |
| Almonds | Folch Method | γ-tocopherol | 105.8 ± 5.3 | [5][6] |
| Almonds | n-Hexane | γ-tocopherol | 90.4 ± 3.8 | [5][6] |
| Spinach | Folch Method | α-tocopherol | 81.3 ± 6.7 | [5][6] |
| Spinach | n-Hexane | α-tocopherol | 85.4 ± 5.1 | [5][6] |
| Avocado Pulp | Folch Method | α-tocopherol | 100.3 ± 4.9 | [5][6] |
| Avocado Pulp | n-Hexane | α-tocopherol | 89.6 ± 3.3 | [5][6] |
Table 2: Recovery of α-Tocopherol Acetate from Feed Premixes
| Method | Recovery (%) |
| External Standard | 92.4 |
| Standard Processed Through Sample Preparation | 93.2 |
Experimental Protocols & Workflows
Workflow for this compound Extraction from a Food Matrix
This workflow outlines the general steps for extracting Tocols from a solid food sample, incorporating optional saponification.
Caption: General workflow for this compound extraction from a solid food matrix.
Signaling Pathway of α-Tocopherol
This diagram illustrates the influence of α-tocopherol on key cellular signaling pathways.
Caption: α-Tocopherol's modulation of key signaling pathways.
References
Technical Support Center: Preventing Degradation of Tocols During Storage and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of tocols (tocopherols and tocotrienols) during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of tocols?
A1: Tocols are susceptible to degradation from exposure to several factors, primarily:
-
Oxygen: As potent antioxidants, tocols are readily oxidized, which is their primary degradation pathway. This process is accelerated by the presence of oxygen.
-
Light: Exposure to light, particularly UV light, can induce photo-oxidative degradation of tocols.[1]
-
Heat: Elevated temperatures accelerate the rate of oxidative degradation.[2]
-
Alkaline Conditions: Tocols are unstable in alkaline environments, which can promote oxidation.[3]
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.
Q2: What are the recommended storage conditions for tocol samples to minimize degradation?
A2: To ensure the stability of tocols in various sample matrices, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Low temperatures significantly slow down the rate of oxidative reactions.[2] For long-term storage, -80°C is preferable. |
| Light | Store in amber vials or wrap containers in aluminum foil. | Protects samples from light-induced degradation.[1] |
| Atmosphere | Purge with an inert gas (e.g., nitrogen or argon) before sealing. | Minimizes exposure to oxygen, a primary driver of degradation. |
| Container | Use airtight, non-reactive containers (e.g., glass vials with PTFE-lined caps). | Prevents exposure to air and potential contaminants. |
| Additives | Consider adding a co-antioxidant like butylated hydroxytoluene (BHT). | BHT can help protect tocols from oxidation, especially during sample processing. |
Quantitative Data on this compound Degradation During Storage:
The following table summarizes the degradation of α-tocopherol under different storage conditions.
| Sample Matrix | Storage Condition | Duration | α-Tocopherol Degradation (%) | Reference |
| Olive Oil (half-empty bottle, in the dark) | Room Temperature | 2 months | 20% | [1] |
| Olive Oil (half-empty bottle, in the dark) | Room Temperature | 12 months | 92% | [1] |
| Palm Olein | Heated to 180°C (10 mins) | - | 56.6% | |
| Palm Olein | Re-heated 4 times | - | 100% | |
| Palm Oil Mesocarp Extract | Room Temperature (28-32°C) | 3 months | >40% | [2] |
| Palm Oil Mesocarp Extract | Freezer (-14 to -18°C) | 3 months | Significantly less than room temp | [2] |
Troubleshooting Guides
Guide 1: Sample Preparation Issues
Problem: Low recovery of tocols after extraction.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Extraction | - Ensure the sample is finely ground or homogenized to increase surface area.- Optimize the solvent-to-sample ratio and extraction time.- Perform multiple extraction steps. |
| Inappropriate Solvent | - Use a non-polar solvent like hexane, often in combination with a more polar solvent like ethyl acetate or ethanol to improve extraction efficiency.[3] |
| Degradation during Saponification | - Saponification (alkaline hydrolysis) is effective for releasing tocols from esterified forms but can cause degradation if not performed correctly.[4]- Keep the temperature and duration of saponification to a minimum (e.g., 70-80°C for 25-45 minutes).- Add an antioxidant like pyrogallol or BHT to the saponification mixture.[5] |
| Oxidation during Evaporation | - Evaporate the solvent under a stream of inert gas (nitrogen or argon).- Avoid high temperatures during evaporation. |
Guide 2: HPLC Analysis Issues
Problem: Poor chromatographic separation or peak shape.
Common HPLC Troubleshooting Scenarios for this compound Analysis:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Silanol interactions with the column.- Column overload.- Mismatched injection solvent. | - Use an end-capped column.- Add a small amount of a polar modifier (e.g., isopropanol) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dilute the sample in the mobile phase.- Reduce the injection volume. |
| Broad Peaks | - Low mobile phase flow rate.- Leak in the system.- Column degradation. | - Check and adjust the flow rate.- Inspect for leaks, especially between the column and detector.- Replace the guard column or the analytical column. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents.- Flush the injector and column with a strong solvent.- Include a wash step in the injection sequence. |
| Poor Resolution between Isomers | - Inappropriate mobile phase composition.- Column not suitable for isomer separation. | - Optimize the mobile phase. For normal-phase HPLC, a common mobile phase is a mixture of hexane and a polar modifier like isopropanol or dioxane.[6]- Use a silica or a specialized column designed for vitamin E isomer separation. |
Experimental Protocols
Prothis compound 1: Saponification for this compound Analysis
This prothis compound is a general guideline and may need optimization for specific sample matrices.
Materials:
-
Sample (~0.5-1.0 g)
-
Ethanol (95%)
-
Potassium hydroxide (KOH) solution (e.g., 60% w/v in water)
-
Antioxidant (e.g., BHT or pyrogallol)
-
Hexane
-
Ethyl acetate
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Water bath
-
Centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh the homogenized sample into a screw-capped glass tube.
-
Add a small amount of antioxidant.
-
Add ethanol to dissolve the sample.
-
Add the KOH solution.
-
Cap the tube tightly and vortex for 30 seconds.
-
Place the tube in a shaking water bath at 70-80°C for 25-45 minutes.
-
Cool the tube to room temperature.
-
Add saturated NaCl solution and the extraction solvent (e.g., hexane:ethyl acetate 9:1 v/v).
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 8-10) two more times and pool the organic layers.
-
Add anhydrous sodium sulfate to the pooled extract to remove any residual water.
-
Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
Prothis compound 2: Normal-Phase HPLC for this compound Isomer Separation
Instrumentation:
-
HPLC system with a fluorescence detector.
Chromatographic Conditions:
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., dioxane or isopropanol). A common starting point is n-hexane:dioxane (96:4 v/v).[6]
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation wavelength: 295 nm
-
Emission wavelength: 330 nm
-
Standard Preparation:
-
Prepare individual stock solutions of each this compound isomer in hexane.
-
Create a mixed standard solution by combining aliquots of the stock solutions and diluting with the mobile phase to achieve the desired concentrations.
Analysis:
-
Inject the standards to determine the retention times for each isomer and to generate a calibration curve.
-
Inject the prepared samples for quantification.
This compound Degradation Pathway
Tocols are metabolized in the body through a side-chain degradation pathway. This process is initiated by ω-oxidation followed by several cycles of β-oxidation, leading to the formation of various carboxychromanol metabolites.
References
- 1. Rate of degradation of alpha-tocopherol, squalene, phenolics, and polyunsaturated fatty acids in olive oil during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Simultaneous Analysis of Tocopherols and Tocotrienols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for the simultaneous analysis of tocopherols and tocotrienols.
Troubleshooting Guides
Encountering issues during your analytical run is common. This guide provides a structured approach to identifying and resolving frequent problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | Inadequate mobile phase composition: Incorrect solvent ratio or modifier concentration.[1] | - Normal-Phase (NP) HPLC: Adjust the percentage of the polar modifier (e.g., isopropanol, ethyl acetate, dioxane) in the non-polar mobile phase (e.g., hexane, heptane).[1][2] - Reversed-Phase (RP) HPLC: Modify the ratio of organic solvent (e.g., methanol, acetonitrile) to water. Consider using a different organic modifier.[3] - Gradient Elution: Introduce a gradient elution program to improve the separation of complex mixtures.[4] |
| Inappropriate column chemistry: The stationary phase is not providing sufficient selectivity for the isomers. | - NP-HPLC: Silica columns are effective for separating isomers.[1] Diol and amino-propyl bonded columns are also viable alternatives.[2] - RP-HPLC: C18 columns may not separate β- and γ-isomers.[2] Consider using a C30 or a pentafluorophenyl (PFP) column for improved separation of all eight vitamers.[2][4][5] | |
| Column degradation: Loss of stationary phase or contamination. | - NP-HPLC: Column deactivation can occur with repeated injections. Reactivate the silica column with a solution like 10% isopropyl alcohol in n-hexane.[1] - RP-HPLC: Flush the column with a strong solvent to remove contaminants. Ensure proper sample cleanup to prevent matrix effects.[1] | |
| Low Analyte Response / Poor Sensitivity | Suboptimal detector settings: Incorrect excitation/emission wavelengths for fluorescence detection or monitoring wavelength for UV detection. | - Fluorescence Detector (FLD): Use an excitation wavelength of 290-298 nm and an emission wavelength of 325-330 nm for optimal sensitivity.[1][2][6] - UV Detector: Set the wavelength to approximately 292-295 nm. Note that UV detection is less sensitive than FLD and is more suitable for tocol-rich samples.[2][7] |
| Analyte degradation: Tocopherols and tocotrienols are susceptible to oxidation from heat, light, and alkaline conditions.[2] | - Minimize exposure of samples and standards to light and heat.[2] - Use antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) during sample preparation.[4] - Analyze samples as fresh as possible.[2] | |
| Inefficient extraction: The chosen solvent or method is not effectively extracting the analytes from the sample matrix. | - Optimize the extraction solvent. Hexane, isopropanol, ethanol, and acetone are commonly used.[2][6] - For complex matrices, consider alkaline hydrolysis (saponification) to release bound tocols.[2][8] However, be aware that this can be a source of analyte degradation if not performed carefully. - Alternative extraction techniques like supercritical fluid extraction (SFE) or solid-phase extraction (SPE) can improve recovery and reduce matrix effects.[2][8] | |
| Inconsistent Retention Times | Changes in mobile phase composition: Evaporation of volatile solvents or improper mixing. | - Prepare fresh mobile phase daily and keep solvent reservoirs capped. - Use an HPLC system with a reliable solvent mixing and delivery system. |
| Fluctuations in column temperature: Temperature variations can affect retention times. | - Use a column oven to maintain a constant and controlled temperature.[4] | |
| Column equilibration: The column is not fully equilibrated with the mobile phase before injection. | - Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | |
| Peak Tailing or Fronting | Column overload: Injecting too high a concentration of the sample. | - Dilute the sample and re-inject. |
| Active sites on the column: Secondary interactions between the analytes and the stationary phase. | - NP-HPLC: Add a small amount of an acid, like acetic acid, to the mobile phase to mask active sites on the silica surface.[1] | |
| Extra-column effects: Issues with tubing, fittings, or the detector flow cell. | - Use tubing with a small internal diameter and minimize its length. Ensure all fittings are secure and there are no dead volumes. |
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode, Normal-Phase (NP) or Reversed-Phase (RP), is better for separating all eight tocopherol and tocotrienol isomers?
A1: Normal-phase HPLC is generally more effective at separating the β and γ isomers of both tocopherols and tocotrienols, which often co-elute in reversed-phase systems.[1][3] NP-HPLC on a silica column can provide baseline separation of all eight vitamers.[1] However, RP-HPLC methods using specialized columns like C30 or pentafluorophenyl (PFP) have also demonstrated successful separation of all eight isomers.[2][5] The choice often depends on the available equipment, the complexity of the sample matrix, and the specific isomers of interest.
Q2: My sample matrix is very complex (e.g., crude oil, tissue homogenate). What is the best sample preparation strategy?
A2: For complex matrices, a multi-step sample preparation approach is often necessary. This may include:
-
Solvent Extraction: An initial extraction with a solvent like hexane, ethanol, or a mixture of solvents to isolate the lipid-soluble fraction.[2][9]
-
Saponification (Alkaline Hydrolysis): This step is used to break down triglycerides and release tocopherols and tocotrienols that may be esterified.[2][8] It is particularly useful for oily samples.
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup and to concentrate the analytes, which can help in reducing matrix effects and improving sensitivity.[2]
Q3: I am using a mass spectrometer (MS) for detection. What are the expected m/z values for tocopherols and tocotrienols?
A3: Using positive atmospheric pressure chemical ionization (APCI-MS), the expected mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺ are:
-
α-Tocopherol: 431
-
β- and γ-Tocopherol: 417
-
δ-Tocopherol: 403
-
α-Tocotrienol: 425
-
β- and γ-Tocotrienol: 411
-
δ-Tocotrienol: 397[2]
Q4: I don't have access to pure tocotrienol standards for quantification. How can I quantify them?
A4: The commercial availability of pure tocotrienol standards can be limited.[2] A common practice is to use the corresponding tocopherol standard for quantification.[2] For example, α-tocopherol can be used to quantify α-tocotrienol. However, it is important to note that this will provide an estimate, as the response factors of tocopherols and tocotrienols may differ. Clearly state in your methodology that tocopherol standards were used for the quantification of tocotrienols.
Q5: What are the key differences between UV and Fluorescence detection for this analysis?
A5:
-
Sensitivity: Fluorescence detection (FLD) is significantly more sensitive and selective for tocopherols and tocotrienols than UV detection.[2]
-
Applicability: UV detection is generally suitable for samples with high concentrations of tocols, such as vegetable oils.[2] FLD is the preferred method for biological samples or any matrix where the analyte concentrations are low.[2]
-
Wavelengths: For FLD, typical excitation is around 290-298 nm and emission is at 325-330 nm.[2][6] For UV, the maximum absorbance is around 292-295 nm.[2][7]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the analysis of tocopherols and tocotrienols. Note that retention times can vary significantly based on the specific column, mobile phase, and instrument used.
| Analyte | Typical Elution Order (NP-HPLC) | Typical Retention Time (NP-HPLC, min) | Typical Retention Time (RP-HPLC, min) | LOD (ng/mL) | LOQ (ng/mL) |
| α-Tocopherol | 1 | ~5.0 | ~9.7 | 0.3 - 9 | 1.0 - 28 |
| α-Tocotrienol | 2 | ~6.0 | - | 0.3 | 1.0 |
| β-Tocopherol | 3 | ~6.4 | ~8.7 | 0.3 | 1.0 |
| γ-Tocopherol | 4 | ~6.7 | ~8.7 | 0.3 | 1.0 |
| β-Tocotrienol | 5 | ~7.5 | - | 0.3 | 1.0 |
| γ-Tocotrienol | 6 | ~8.0 | - | 0.3 | 1.0 |
| δ-Tocopherol | 7 | ~8.7 | ~7.9 | 0.3 | 1.0 |
| δ-Tocotrienol | 8 | ~9.5 | - | 0.3 | 1.0 |
Data compiled from multiple sources, specific values will vary with methodology.[1][7][10][11][12][13]
Experimental Prothis compound: NP-HPLC-FLD Analysis
This prothis compound provides a general methodology for the simultaneous analysis of tocopherols and tocotrienols in a vegetable oil sample using Normal-Phase HPLC with Fluorescence Detection.
1. Sample Preparation (Saponification and Extraction)
-
Weigh approximately 2 grams of the oil sample into a round-bottom flask.
-
Add an antioxidant, such as 100 mg of ascorbic acid.
-
Add 25 mL of ethanol and 5 mL of 60% (w/v) potassium hydroxide solution.
-
Reflux the mixture at 80°C for 30 minutes with gentle stirring.
-
Cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water.
-
Extract the unsaponifiable fraction three times with 50 mL portions of n-hexane.
-
Combine the hexane extracts and wash with deionized water until the washings are neutral (checked with pH paper).
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of n-hexane and a polar modifier. A common starting point is n-hexane/ethyl acetate/acetic acid (97.3:1.8:0.9 v/v/v).[1]
-
Flow Rate: 1.6 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation at 290 nm, Emission at 330 nm.[1]
3. Calibration
-
Prepare a series of standard solutions of α-, β-, γ-, and δ-tocopherol in the mobile phase at concentrations ranging from approximately 0.1 to 10 µg/mL.
-
Inject each standard solution and construct a calibration curve by plotting peak area against concentration for each isomer.
-
If available, prepare calibration curves for tocotrienols in a similar manner. If not, use the corresponding tocopherol calibration curve for quantification.
4. Data Analysis
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each isomer in the sample by using the corresponding calibration curve.
-
Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.
Workflow and Logic Diagrams
Caption: General workflow for method development in tocopherol and tocotrienol analysis.
Caption: A logical troubleshooting guide for chromatographic issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aocs.org [aocs.org]
- 3. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openagrar.de [openagrar.de]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tocopherols and tocotrienols in human breast adipose tissue with the use of high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing In Vitro Tocolytic Activity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the in vitro assessment of tocolytic agents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common in vitro model for assessing tocolytic activity? A1: The most widely used and physiologically relevant model is the isolated organ bath system using myometrial tissue strips obtained from biopsies.[1][2] This ex vivo assay allows for the measurement of isometric contractions and the direct assessment of a compound's ability to inhibit spontaneous or agonist-induced contractions in whole tissue, which contains multiple cell types.[1][3]
Q2: What are the key parameters to measure in an isolated organ bath experiment? A2: The primary data recorded is the force of muscle contraction. From this, several parameters can be analyzed to determine a compound's effect:
-
Amplitude: The peak force of the contractions.
-
Frequency: The number of contractions over a specific time period.
-
Duration: The length of time of a single contraction.
-
Area Under the Curve (AUC): An integral measurement that accounts for both amplitude and frequency, providing a comprehensive measure of total contractile activity.[3][4]
Q3: What are the standard agonists used to induce contractions in vitro? A3: To mimic labor-like contractions, specific agonists are used. The most common are:
-
Oxytocin: A primary hormone involved in parturition that reliably induces rhythmic contractions.
-
Prostaglandin F2α (PGF2α): A potent uterotonic agent that stimulates myometrial contractions.[5][6]
-
High Potassium (K+) Solution: A depolarizing solution (e.g., 40-60 mM KCl) used to induce tonic, non-receptor-mediated contractions to verify tissue viability and contractile integrity.[7]
Q4: What are the main differences between using primary myometrial cells and immortalized cell lines? A4: Primary myometrial cells are isolated directly from tissue and more closely represent the in vivo phenotype, but they have a limited lifespan, can be difficult to culture, and may exhibit batch-to-batch variability.[8][9] Immortalized cell lines offer high reproducibility and indefinite proliferation but may not fully retain the complex signaling pathways and contractile properties of native myometrial cells.
Section 2: Troubleshooting Guides
Troubleshooting: Isolated Organ Bath Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spontaneous or agonist-induced contractions | 1. Poor tissue quality: Tissue damaged during collection or dissection.[1] 2. Incorrect buffer composition: Improper pH, ion concentration, or lack of glucose.[1] 3. Inadequate oxygenation: Insufficient bubbling of carbogen (95% O₂ / 5% CO₂). 4. Incorrect temperature: Temperature outside the optimal 37°C range.[1] 5. Tissue overstretched or too slack: Incorrect initial tension applied. | 1. Handle tissue gently, holding only by cut edges. Ensure dissection follows the longitudinal axis of muscle fibers.[1] 2. Prepare fresh physiological saline solution (e.g., Krebs solution) and verify pH (7.4). Ensure all components are correctly weighed.[1] 3. Ensure a steady, fine stream of carbogen is bubbling through the buffer reservoir and organ baths. 4. Check and calibrate the circulating water bath to maintain a constant 37°C in the tissue chambers.[1] 5. Apply a small, consistent resting tension (e.g., 1-2 grams) and allow a 2-3 hour equilibration period for spontaneous contractions to develop.[1] |
| Contractions are erratic or inconsistent | 1. Tissue instability: Insufficient equilibration time. 2. Temperature fluctuations: Unstable heating system. 3. Agonist degradation: Oxytocin or prostaglandins are unstable at room temperature. 4. Inconsistent superfusion/flow rate. [10] | 1. Allow tissue to equilibrate in the organ bath for at least 2-3 hours until contractions are stable in amplitude and frequency before adding any compounds.[1] 2. Ensure the water bath circulator is functioning correctly and providing a constant temperature. 3. Prepare fresh agonist solutions from frozen stocks for each experiment. Keep solutions on ice. 4. Use a calibrated peristaltic pump to ensure a constant and gentle flow of buffer over the tissue.[10] |
| High variability between tissue strips | 1. Biological variation: Inherent differences in tissue from different donors or even different regions of the same uterus. 2. Inconsistent tissue size: Strips are not cut to a uniform size (~2 mm x 8 mm x 1 mm).[1] 3. Inconsistent mounting: Differences in how tissues are attached to the force transducer and hook.[1] | 1. Use multiple tissue strips from the same donor for each experimental condition to average out responses. Run parallel controls. 2. Use a ruler or calibrated grid during dissection to ensure strips are of a consistent size and weight. 3. Ensure each strip is mounted securely with the same orientation and initial tension. |
Troubleshooting: Primary Myometrial Cell Culture
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cell viability after isolation | 1. Over-digestion: Excessive exposure to enzymatic digestion (e.g., collagenase). 2. Mechanical stress: Vigorous pipetting or centrifugation. 3. Contamination: Bacterial or fungal contamination during tissue processing.[11] | 1. Optimize enzyme concentration and digestion time. Visually inspect tissue frequently during digestion. 2. Handle cell suspensions gently. Use wide-bore pipette tips. Centrifuge at low speeds (e.g., 100-200 x g). 3. Perform all steps in a sterile biosafety cabinet. Wash tissue extensively with antibiotic/antimycotic solutions before digestion.[12] |
| Cells fail to proliferate or senesce quickly | 1. Suboptimal culture media: Lack of essential growth factors or supplements.[9] 2. Phenotypic drift: Primary cells have a limited lifespan and will naturally senesce after a few passages.[9] 3. Mycoplasma contamination: This common and often undetected contaminant can severely affect cell health.[12] | 1. Use specialized smooth muscle growth medium (SmGM) supplemented with growth factors. 2. Use cells at the lowest possible passage number for experiments. Thaw a new vial of low-passage cells rather than continuously passaging. 3. Routinely test all cell cultures for mycoplasma using a PCR-based method.[12] |
| Loss of smooth muscle cell phenotype | 1. Over-confluency: Allowing cells to become too dense can induce differentiation or phenotypic changes. 2. Extended passaging: Cells may differentiate into a more fibroblast-like phenotype over time.[8] | 1. Passage cells before they reach 90% confluency. 2. Characterize cells at different passages using smooth muscle markers (e.g., α-actin, calponin) to determine the optimal window for experiments.[8] |
Section 3: Data & Experimental Parameters
Table 1: Common Agonist Concentrations for In Vitro Myometrial Assays
| Agonist | Receptor Target | Typical Concentration Range | Purpose |
| Oxytocin | Oxytocin Receptor (OTR) | 10⁻¹⁰ M to 10⁻⁵ M[4] | Induce phasic, labor-like contractions.[7] |
| Prostaglandin F2α | Prostaglandin F Receptor (FP) | 10⁻⁹ M to 10⁻⁵ M | Induce strong uterine contractions.[6] |
| Potassium Chloride (KCl) | Voltage-gated Ca²⁺ channels | 40 mM - 80 mM | Induce tonic contraction to confirm tissue viability.[7] |
Table 2: Standard Tocolytics for Positive Control
| Tocolytic | Mechanism of Action | Typical In Vitro Concentration |
| Atosiban | Oxytocin/Vasopressin V1a Receptor Antagonist[13] | 10⁻⁹ M to 10⁻⁶ M |
| Nifedipine | L-type Calcium Channel Blocker[14] | 10⁻⁹ M to 10⁻⁶ M |
| Indomethacin | Non-selective COX Inhibitor[15] | 10⁻⁶ M to 10⁻⁴ M |
Section 4: Key Experimental Protocols
Protocol: Isolated Myometrial Strip Contractility Assay
-
Preparation of Solutions:
-
Prepare fresh Krebs Physiological Saline Solution (PSS): 154 mM NaCl, 5.6 mM KCl, 1.2 mM MgSO₄, 7.8 mM glucose, 10.9 mM HEPES, and 2.0 mM CaCl₂.[1]
-
Continuously aerate the PSS with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment. Maintain pH at 7.4.
-
-
Tissue Dissection:
-
Obtain fresh human myometrial biopsies, collected with informed consent, and immediately place them in ice-cold PSS.[1]
-
In a dissection dish filled with cold, aerated PSS, carefully remove the serosal and endometrial layers.
-
Identify the direction of the longitudinal muscle fibers and cut strips parallel to this axis, approximately 2 mm wide x 8 mm long.[1]
-
-
Mounting and Equilibration:
-
Pre-heat the organ bath system to 37°C.[1]
-
Mount each tissue strip in a 1-5 mL organ bath chamber, attaching one end to a fixed hook and the other to an isometric force transducer.[1][10]
-
Apply a basal tension of approximately 1-2 g and begin superfusion with aerated PSS at a constant rate (e.g., 1-2 mL/min).
-
Allow the tissue to equilibrate for 2-3 hours, or until spontaneous contractions are stable and rhythmic.[1] During this time, periodically wash the tissue by flushing the bath with fresh PSS.
-
-
Assessing Tocolytic Activity:
-
Baseline Recording: Record stable spontaneous contractions for 20-30 minutes to establish a baseline.
-
Agonist Induction (Optional): If testing against induced contractions, add a submaximal concentration of an agonist (e.g., 0.5 nM Oxytocin) to the superfusion buffer and wait for contractions to stabilize.[10]
-
Compound Addition: Add the test tocolytic agent in a cumulative, concentration-dependent manner, allowing 20-30 minutes for the response to stabilize at each concentration.
-
Positive Control: In parallel tissue strips, run a concentration-response curve for a known tocolytic (e.g., Atosiban) to validate the assay.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and AUC of contractions for the last 10-15 minutes of each concentration interval.
-
Normalize the data as a percentage of the baseline contractile activity.
-
Plot the concentration-response curve and calculate the IC₅₀ (the concentration of the compound that causes 50% inhibition).[3]
-
Section 5: Visualized Pathways and Workflows
Caption: Workflow for an isolated organ bath experiment.
Caption: Oxytocin signaling pathway in myometrial cells.[16][17][18]
Caption: Troubleshooting logic for absent contractions.
References
- 1. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolated organ/tissue test – organ bath [panlab.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Pregnancy Contractions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of primary human myometrial cell culture models to study pregnancy and labour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids | PLOS One [journals.plos.org]
- 13. reprocell.com [reprocell.com]
- 14. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A historical narrative review through the field of tocolysis in threatened preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxytocin can regulate myometrial smooth muscle excitability by inhibiting the Na+‐activated K+ channel, Slo2.1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Tocotrienols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of tocotrienols against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in their evaluation of tocotrienols as potential therapeutic agents for neurodegenerative diseases.
Introduction
Vitamin E comprises two main subgroups: tocopherols and tocotrienols. While alpha-tocopherol is the most well-known form of vitamin E, emerging evidence suggests that tocotrienols possess superior neuroprotective properties.[1][2] Tocotrienols, which are characterized by an unsaturated isoprenoid side chain, are found in sources like palm oil, rice bran, and barley.[2] This structural difference allows for more efficient penetration into tissues with saturated fatty layers, such as the brain.[2] This guide will delve into the experimental data validating the neuroprotective effects of tocotrienols, compare their efficacy with tocopherols and among their isomers (alpha, beta, gamma, and delta), and detail the underlying molecular mechanisms and experimental protocols.
Comparative Efficacy of Tocotrienols and Tocopherols
Experimental studies have consistently demonstrated that tocotrienols, particularly α-tocotrienol, are more potent neuroprotective agents than α-tocopherol. At nanomolar concentrations, α-tocotrienol has been shown to completely protect neurons from glutamate-induced toxicity, an effect not observed with α-tocopherol at similar concentrations.[2][3]
A study on HT4 hippocampal neuronal cells showed that tocotrienols were more effective than α-tocopherol in preventing glutamate-induced cell death, with α-tocotrienol being the most potent.[3] Furthermore, in primary neuronal cultures of rat striatum, a tocotrienol-rich fraction significantly inhibited hydrogen peroxide (H₂O₂)-induced neuronal death, whereas α-tocopherol did not show a significant effect.[4] Individual tocotrienol isomers (alpha, gamma, and delta) also provided significant protection against various oxidative stressors.[4]
| Compound | Model System | Neuroprotective Effect | Potency Comparison |
| α-Tocotrienol | HT4 hippocampal neurons; Primary rat striatal neurons | Prevents glutamate- and H₂O₂-induced cell death at nanomolar concentrations.[2][3] | More potent than α-tocopherol and other tocotrienol isomers (γ, δ).[3][4] |
| γ-Tocotrienol | Primary rat striatal neurons | Protects against oxidative stress-induced neurotoxicity.[4] | Less potent than α-tocotrienol but more effective than α-tocopherol.[4] |
| δ-Tocotrienol | Primary rat striatal neurons | Protects against oxidative stress-induced neurotoxicity.[4] | Less potent than α-tocotrienol but more effective than α-tocopherol.[4] |
| α-Tocopherol | HT4 hippocampal neurons; Primary rat striatal neurons | Fails to protect against glutamate- and H₂O₂-induced cell death at nanomolar concentrations.[3][4] | Significantly less potent than tocotrienols.[3][4] |
| Tocotrienol-Rich Fraction (TRF) | SK-N-SH neuronal cells; Astrocytes | Attenuates glutamate-induced cytotoxicity and enhances cell viability.[1][5] | Demonstrates significant neuroprotective activity.[1][5] |
Molecular Mechanisms of Tocotrienol-Mediated Neuroprotection
Tocotrienols exert their neuroprotective effects through multiple signaling pathways, often independent of their antioxidant activity at lower concentrations.
1. Inhibition of c-Src Kinase and 12-Lipoxygenase (12-Lox)
A key mechanism underlying the neuroprotective action of α-tocotrienol is the inhibition of glutamate-induced activation of the c-Src kinase.[3] This, in turn, prevents the downstream activation of 12-lipoxygenase (12-Lox), a critical mediator of glutamate-induced neurodegeneration.[2] This pathway is a prime example of the non-antioxidant-mediated neuroprotection offered by α-tocotrienol at nanomolar concentrations.
2. Activation of Pro-Survival PI3K/Akt and MAPK/ERK Pathways
Tocotrienols have been shown to activate pro-survival signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. γ- and δ-tocotrienols can activate the PI3K/Akt pathway, contributing to their cytoprotective effects.[6] Studies have also indicated that tocotrienols can suppress the activation of Akt and ERK in certain cancer cell lines, suggesting a context-dependent regulation of these pathways.[7][8] In the context of neuroprotection, activation of these pathways generally promotes cell survival and counteracts apoptotic signals.
3. Modulation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While the direct activation of Nrf2 by tocotrienols in neuronal cells requires further detailed elucidation, it is a recognized mechanism of action for tocotrienols in other cell types and a plausible contributor to their neuroprotective effects. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of tocotrienol's neuroprotective effects are provided below.
Experimental Workflow
A general workflow for assessing the neuroprotective effects of tocotrienols is outlined below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of tocotrienol isomers or tocopherols for a specified duration (e.g., 24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent such as glutamate (e.g., 120 mM) or H₂O₂ (e.g., 200 µM) and incubate for the desired period.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
2. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells on coverslips or in chamber slides as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Staining and Visualization: Counterstain the nuclei with DAPI. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence at the appropriate wavelength for the label used.
3. Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 15-20 minutes.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.
-
Caspase-3 Assay: In a 96-well plate, incubate a specific amount of protein from the cell lysate (e.g., 200 µg) with a caspase-3 substrate (e.g., DEVD-pNA) in an assay buffer at 37°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
4. Measurement of Antioxidant Enzyme Activity (SOD and GPx)
These assays are typically performed on brain tissue homogenates from animal models.
-
Tissue Homogenization: Homogenize brain tissue in an ice-cold phosphate buffer. Centrifuge the homogenate and collect the supernatant.
-
SOD Activity: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT). The SOD in the sample competes with NBT for superoxide radicals. The activity is measured spectrophotometrically by the degree of inhibition of NBT reduction.
-
GPx Activity: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH. The decrease in absorbance at 340 nm due to NADPH consumption is monitored.
Conclusion
The experimental evidence strongly supports the superior neuroprotective effects of tocotrienols compared to tocopherols. α-Tocotrienol, in particular, demonstrates potent neuroprotection at nanomolar concentrations through mechanisms that include the inhibition of the c-Src/12-Lox pathway and modulation of pro-survival signaling cascades. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of tocotrienols as promising therapeutic agents for a range of neurodegenerative disorders. Further research focusing on a direct quantitative comparison of all tocotrienol isomers and a deeper understanding of their synergistic effects and complex signaling interactions is warranted.
References
- 1. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Tocols and Synthetic Antioxidants
For researchers, scientists, and drug development professionals, the choice between natural and synthetic antioxidants is a critical consideration in product formulation and therapeutic development. This guide provides an objective comparison of the performance of tocols (the family of compounds that includes vitamin E) and common synthetic antioxidants, supported by experimental data.
Executive Summary
Tocols, naturally occurring lipid-soluble antioxidants, and their synthetic counterparts, such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ), are both widely utilized to prevent oxidative degradation. While both classes of compounds function primarily as chain-breaking antioxidants by donating a hydrogen atom to neutralize free radicals, their efficacy, mechanisms of action, and safety profiles can differ significantly. Experimental evidence suggests that while synthetic antioxidants may exhibit potent activity in certain applications, tocols, particularly tocotrienols, can offer superior protection in biological systems due to their additional roles in modulating cellular signaling pathways.
Data Presentation: Quantitative Comparison of Antioxidant Efficacy
The following tables summarize quantitative data from various studies comparing the antioxidant performance of tocols and synthetic antioxidants.
Table 1: Radical Scavenging Activity (IC50 Values)
| Antioxidant | DPPH Assay IC50 (µM) | TBAR Assay IC50 (µM) | Source |
| α-Tocopherol | 19.73 ± 4.6 | 3.02 ± 0.7 | [1] |
| Tocotrienol (TCT) | See Note 1 | - | [2] |
| BHA | 40.50 ± 2.8 | 1.55 ± 0.2 | [1] |
| BHT | 21.78 ± 0.9 | 9.53 ± 1.4 | [1] |
Note 1: IC50 for Tocotrienol in the DPPH assay was shown graphically to be lower (indicating higher potency) than BHT and Vitamin C in one study.[2]
Table 2: Inhibition of Lipid Peroxidation in Food Matrices (TBARS Values)
| Treatment | TBARS (mg malondialdehyde/kg meat) - Day 9 (Raw Pork Patties) | Source |
| Control | > α-tocopherol > BHA/BHT (higher value indicates more oxidation) | [3] |
| α-Tocopherol | Lower than control | [3] |
| BHA/BHT | Lowest TBARS values | [3] |
| Treatment | TBARS (mg malondialdehyde/kg meat) - Cooked Pork Patties | Source |
| Control | Highest TBARS values | [3] |
| α-Tocopherol | Lower than control | [3] |
| BHA/BHT | Higher than α-tocopherol | [3] |
| Treatment | TBARS (mg malondialdehyde/kg meat) - Rabbit Hamburgers (Day 7) | Source |
| Control (0 mg/kg Vitamin E) | ~1.2 | [4] |
| Vitamin E (200 mg/kg) | ~0.6 | [4] |
Mechanisms of Action and Signaling Pathways
Both tocols and synthetic phenolic antioxidants exert their primary antioxidant effect through a chain-breaking mechanism, which involves the donation of a hydrogen atom to a lipid peroxyl radical, thus terminating the lipid peroxidation chain reaction.
General Antioxidant Mechanism
The following diagram illustrates the fundamental chain-breaking mechanism shared by both tocols and synthetic phenolic antioxidants.
This compound-Specific Signaling Pathways
Beyond direct radical scavenging, tocols, particularly tocotrienols, have been shown to modulate specific cellular signaling pathways, contributing to their protective effects. One such pathway is the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Tocopherols have been observed to attenuate oxidative stress by inhibiting ferroptosis through this pathway.[5]
Synthetic Antioxidant-Associated Signaling Pathways
While effective as antioxidants, synthetic compounds like BHA, BHT, and TBHQ have been shown to interact with and potentially disrupt various cellular signaling pathways, which is a consideration in their toxicological assessment.[6] These interactions can involve pathways related to inflammation, such as the NF-κB and IL-17 signaling pathways.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[7][8]
Experimental Workflow:
Calculation of Radical Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.[9]
Experimental Workflow:
Calculation of Radical Scavenging Activity: The percentage of inhibition of the ABTS radical is calculated using the same formula as for the DPPH assay.
Conclusion
The choice between tocols and synthetic antioxidants depends on the specific application, desired performance, and regulatory and safety considerations. While synthetic antioxidants like BHA and BHT can be highly effective in preventing lipid oxidation in certain food systems, tocols, particularly tocotrienols, demonstrate comparable and sometimes superior antioxidant activity, especially in biological systems.[10] Furthermore, the ability of tocols to modulate cellular signaling pathways suggests a broader range of potential health benefits beyond simple radical scavenging. Conversely, the potential for synthetic antioxidants to interfere with cellular signaling pathways raises toxicological concerns that must be carefully evaluated.[6][11] For applications in drug development and functional foods, the multifaceted biological activities of tocols make them a compelling choice.
References
- 1. Tizra Reader [library.scconline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Dietary Alpha-Tocopheryl Acetate (Vitamin E) and Animal Fat on the Chemical Composition, Fatty Acid Profile, Lipid Stability and Sensory Traits of Fresh and Stored Hamburgers from Rabbit Meat [mdpi.com]
- 5. Frontiers | Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tocotrienols from palm oil as effective inhibitors of protein oxidation and lipid peroxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Dirty Dozen: BHA and BHT - David Suzuki Foundation [davidsuzuki.org]
Head-to-Head Comparison: α-Tocopherol vs. γ-Tocotrienol in Cellular and Molecular Activities
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of α-tocopherol and γ-tocotrienol, two key isomers of the vitamin E family. While structurally similar, emerging evidence reveals significant differences in their biological activities and therapeutic potential. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and visualizes the distinct signaling pathways modulated by these two compounds.
Comparative Bioavailability and Metabolism
A fundamental distinction between α-tocopherol and γ-tocotrienol lies in their bioavailability. α-Tocopherol is preferentially retained in the body due to the high affinity of the α-tocopherol transfer protein (α-TTP) for this isomer.[1] In contrast, γ-tocotrienol is more rapidly metabolized and excreted.[1] This difference in bioavailability significantly influences their respective tissue concentrations and subsequent biological effects.
| Parameter | α-Tocopherol | γ-Tocotrienol | Species | Study Notes |
| Oral Bioavailability | 36% | 9% | Rats | Administered as separate oil solutions. Intestinal permeability was found to be the main factor for the higher bioavailability of α-tocopherol. |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Humans | Fed state generally enhances absorption of tocotrienols, leading to higher and earlier peak plasma concentrations. |
| Time to Peak Plasma Concentration (Tmax) | ~9.7 hours | ~2.4 hours | Rats | Demonstrates faster absorption of γ-tocotrienol compared to α-tocopherol. |
Antioxidant and Anti-inflammatory Properties
While both compounds are recognized for their antioxidant capabilities, γ-tocotrienol often exhibits superior activity in various models. This is attributed to its unsaturated side chain, which allows for more efficient penetration into tissues with saturated fatty layers and a higher recycling efficiency from its chromanoxyl radical.
Quantitative Comparison of Antioxidant and Anti-inflammatory Effects
| Assay/Parameter | α-Tocopherol | γ-Tocotrienol | Finding | Experimental System |
| Peroxyl Radical Scavenging | Less effective | More effective | γ-Tocotrienol showed significantly higher peroxyl radical-scavenging activity. | Chemiluminescence assay |
| Inhibition of Lipid Peroxidation | No effect | Complete inhibition | γ-Tocotrienol completely inhibited lipid peroxidation initiated in a lipid phase. | Liposome model |
| Inhibition of TNF-α-induced NF-κB Activation | No effect | Complete abolition | γ-Tocotrienol completely abolished TNF-α-induced NF-κB activation at similar doses where α-tocopherol had no effect. | Various cell lines |
| Reduction of Pro-inflammatory Cytokines (LPS-induced) | Less potent | More potent | A tocotrienol-rich fraction (high in γ-tocotrienol) showed stronger inhibition of nitric oxide, PGE2, and pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6) compared to α-tocopherol. | Mouse peritoneal macrophages |
Anti-Cancer Activity: Proliferation and Apoptosis
A significant body of research highlights the potent anti-cancer properties of γ-tocotrienol, often in stark contrast to α-tocopherol, which can sometimes interfere with the anti-cancer actions of tocotrienols. γ-Tocotrienol has been shown to inhibit proliferation and induce apoptosis in a wide range of cancer cell lines.
Comparative IC50 Values for Inhibition of Cancer Cell Proliferation (48h treatment)
| Cell Line | Cancer Type | α-Tocopherol (µM) | γ-Tocotrienol (µM) | Key Findings |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | No effect | 30.98 | γ-Tocotrienol shows potent anti-proliferative effects, while α-tocopherol is ineffective.[2] |
| MCF-7 | Breast Cancer (ER-Positive) | No effect | 32.87 | Similar to MDA-MB-231, γ-tocotrienol is effective against ER-positive breast cancer cells.[2] |
| PC-3 | Prostate Cancer | No effect | 17.0 ± 1.0 | γ-Tocotrienol inhibits cell viability in a dose-dependent manner, whereas α-tocopherol has no effect.[3] |
| Panc-1, Panc-28, MIA PaCa-2, BxPC-3 | Pancreatic Cancer | Ineffective | Potent inhibition (>80% cell death) | γ- and δ-tocotrienols induce significant cell death, while tocopherols are ineffective.[4] |
| A549 | Lung Adenocarcinoma | Not reported | ~15 (approx.) | Tocotrienols, particularly δ- and γ-isomers, show high potency. |
| U87MG | Glioblastoma | Not reported | ~20 (approx.) | γ-Tocotrienol demonstrates significant anti-proliferative activity. |
Neuroprotective and Cardioprotective Effects
Emerging evidence suggests that γ-tocotrienol may offer superior protection against neurodegenerative processes and cardiac injury compared to α-tocopherol.
Comparative Neuroprotective and Cardioprotective Efficacy
| Biological Effect | α-Tocopherol | γ-Tocotrienol | Key Findings | Experimental Model |
| Neuroprotection against H2O2-induced damage | Less active | More active | Tocotrienols, particularly γ- and δ-isomers, were considerably more active in protecting against oxidative stress-evoked cell damage.[5] | Differentiated SH-SY5Y human neuroblastoma cells |
| Cardioprotection (Ischemia-Reperfusion Injury) | Less protective | Most cardioprotective isomer | γ-Tocotrienol was the most effective isomer in improving post-ischemic ventricular function and reducing myocardial infarct size.[6] | Rat model of myocardial ischemia-reperfusion |
Modulation of Key Signaling Pathways
The differential biological activities of α-tocopherol and γ-tocotrienol can be attributed to their distinct effects on critical intracellular signaling pathways that regulate cell survival, proliferation, inflammation, and cholesterol metabolism.
NF-κB Signaling Pathway
γ-Tocotrienol is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. In contrast, α-tocopherol generally does not exhibit this inhibitory effect at comparable concentrations.
PI3K/Akt and MAPK/ERK Signaling Pathways
γ-Tocotrienol has been shown to suppress the pro-survival PI3K/Akt and the proliferation-driving MAPK/ERK signaling pathways in cancer cells, an effect not observed with α-tocopherol.
HMG-CoA Reductase and Cholesterol Synthesis
γ-Tocotrienol, but not α-tocopherol, post-transcriptionally downregulates HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This contributes to the cholesterol-lowering properties of tocotrienols.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to facilitate replication and further investigation.
Cell Viability and Proliferation (MTT Assay)
Objective: To quantify the effect of α-tocopherol and γ-tocotrienol on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Prothis compound:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, MDA-MB-231, PC-3) in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours to allow for attachment.[4]
-
Treatment: Treat the cells with various concentrations of α-tocopherol or γ-tocotrienol (typically ranging from 0 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: After the treatment period, add MTT solution (final concentration of 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate IC50 values using non-linear regression analysis.
Western Blot Analysis for Signaling Proteins
Objective: To detect and quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, Akt, ERK).
Prothis compound:
-
Cell Lysis: After treatment with α-tocopherol or γ-tocotrienol, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
HMG-CoA Reductase Activity Assay
Objective: To measure the enzymatic activity of HMG-CoA reductase in the presence of α-tocopherol or γ-tocotrienol.
Prothis compound:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Inhibitor Addition: Add different concentrations of α-tocopherol, γ-tocotrienol, or a known inhibitor (e.g., pravastatin) to the respective wells.
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.[8][9][10]
-
Data Analysis: Calculate the rate of NADPH consumption to determine the HMG-CoA reductase activity. Determine the inhibitory effect of the compounds by comparing the activity in the treated wells to the control wells.
Myocardial Infarct Size Assessment (TTC Staining)
Objective: To quantify the area of infarcted tissue in the heart following ischemia-reperfusion injury in animal models treated with α-tocopherol or γ-tocotrienol.
Prothis compound:
-
Heart Excision: At the end of the experimental period, excise the heart and wash it with cold saline to remove blood.
-
Slicing: Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
TTC Incubation: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20-30 minutes. Viable tissue with intact dehydrogenase enzymes will stain red, while infarcted tissue will remain pale white.
-
Imaging: Photograph the stained heart slices.
-
Image Analysis: Use image analysis software to quantify the area of the infarct (pale region) and the total area of the ventricle for each slice.
-
Calculation: Express the infarct size as a percentage of the total ventricular area.
Conclusion
The compiled evidence strongly indicates that γ-tocotrienol possesses a range of biological activities that are often more potent and distinct from those of α-tocopherol. While α-tocopherol is the most abundant form of vitamin E in the body, its therapeutic applications in areas such as cancer and inflammation appear limited and in some cases, may even be counterproductive. In contrast, γ-tocotrienol demonstrates significant potential as an anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective agent, largely through its unique ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK, and to regulate cholesterol biosynthesis. These findings underscore the importance of differentiating between vitamin E isomers in research and drug development and highlight γ-tocotrienol as a promising candidate for further investigation in the prevention and treatment of a variety of chronic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta-Tocotrienol Exhibits More Cytotoxic Effects than Gamma-Tocotrienol on Breast Cancer Cells by Promoting Apoptosis via a P53-Independent PI3-Kinase Dependent Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.9. Cell Culture and MTT Assay [bio-prothis compound.org]
- 5. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tocotrienolresearch.org [tocotrienolresearch.org]
- 7. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-prothis compound.org]
- 8. assaygenie.com [assaygenie.com]
- 9. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
Cross-Validation of Analytical Methods for Tocol Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of tocols—the family of vitamin E compounds including tocopherols and tocotrienols—is critical for understanding their physiological roles and therapeutic potential. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an objective comparison of the most common analytical techniques used for tocol measurement: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method depends on various factors, including the specific this compound isomers of interest, the sample matrix, required sensitivity, and the desired throughput. While HPLC is a widely used technique, the choice of detector significantly influences its sensitivity and selectivity.[1] GC-MS offers high chromatographic resolution but often requires derivatization of the analytes. LC-MS/MS has emerged as a highly sensitive and specific method, particularly for complex biological matrices.
This guide presents a summary of quantitative performance data, detailed experimental protocols for each method, and visual workflows to aid in the selection and implementation of the most suitable analytical approach for your research needs.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for this compound measurement can be evaluated based on several key validation parameters. The following tables summarize quantitative data from various studies to facilitate a direct comparison of HPLC-UV, HPLC-FLD, GC-MS, and LC-MS/MS.
Table 1: Performance Characteristics of HPLC-UV and HPLC-FLD for this compound Analysis
| Parameter | HPLC-UV | HPLC-FLD |
| Linearity (R²)a | >0.99[2] | >0.995[3] |
| Limit of Detection (LOD)b | 0.32–0.63 ppm (Tocopherols)[2] | 21.0–48.0 ng/mL (Tocopherols)[3], 56.0–67.0 ng/mL (Tocotrienols)[3] |
| Limit of Quantification (LOQ)b | 1.08–2.11 ppm (Tocopherols)[2] | 105.0–240.0 ng/mL (Tocopherols)[3], 280.0–335.0 ng/mL (Tocotrienols)[3] |
| Accuracy (% Recovery)c | 81.3–108.2% (Tocopherols)[2] | 91.3–99.4% (All isomers)[3] |
| Precision (%RSD)d | Intra-day & Inter-day: within acceptable limits[2] | Intra-day & Inter-day: within acceptable limits[4] |
a Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. b LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. c Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. d Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, expressed as the relative standard deviation (%RSD).
Table 2: Performance Characteristics of GC-MS and LC-MS/MS for α-Tocopherol Analysis
| Parameter | GC-MS | LC-MS/MS |
| Accuracya | >95% | >95% |
| Within-day Precision (%RSD)b | <5% (TH), <10% (TQ) | <5% (TH), <10% (TQ) |
| Between-day Precision (%RSD)b | 21% (TQ) | 4% (TQ) |
| Limit of Quantification (LOQ)c | 10 nM (TQ) | 3 nM (TQ) |
Data for α-tocopherol (TH) and its oxidation product α-tocopherolquinone (TQ) in human plasma. a Accuracy refers to the closeness of the measured value to the true value. b Precision is expressed as the relative standard deviation (%RSD) for within-day and between-day analyses. c LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of tocols using HPLC-UV, HPLC-FLD, GC-MS, and LC-MS/MS.
HPLC-UV Method for Tocopherol Isoforms
This prothis compound is adapted from a validated method for the analysis of α, β, γ, and δ-tocopherols in various food matrices.[2]
-
Sample Preparation (Lipid Extraction):
-
For solid samples, homogenize and perform lipid extraction using the Folch method (chloroform:methanol 2:1 v/v) or n-hexane.
-
For liquid samples like vegetable oils, dissolve directly in n-hexane.
-
-
Chromatographic Conditions:
-
Column: Normal-phase silica column (e.g., LiChrosorb Si60, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 99.5:0.5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Detection:
-
UV detector set at 292 nm.
-
-
Quantification:
-
Generate a calibration curve using certified standards of α, β, γ, and δ-tocopherols.
-
Calculate the concentration of each isoform in the sample based on the peak area and the calibration curve.
-
HPLC-FLD Method for Simultaneous Analysis of Eight Vitamin E Isomers
This prothis compound is based on a method optimized for the analysis of α, β, γ, and δ-tocopherols and tocotrienols in various foods.[3]
-
Sample Preparation (Direct Solvent Extraction):
-
Homogenize the sample.
-
Perform direct extraction with a solvent mixture of hexane:ethyl acetate (85:15, v/v).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Detection:
-
Fluorescence detector with excitation at 295 nm and emission at 325 nm.[4]
-
-
Quantification:
-
Use external calibration curves prepared from certified standards of all eight this compound isomers.
-
GC-MS Method for α-Tocopherol Analysis
This prothis compound describes a general procedure for the analysis of α-tocopherol, which often requires derivatization.
-
Sample Preparation and Derivatization:
-
Extract lipids from the sample using a suitable solvent (e.g., hexane).
-
Saponify the lipid extract to release esterified tocols.
-
Extract the unsaponifiable matter.
-
Evaporate the solvent and perform derivatization (e.g., silylation with BSTFA + 1% TMCS) to increase the volatility of the tocols.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 200 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated form of α-tocopherol) and create a calibration curve.
-
Quantify based on the peak area ratio of the analyte to the internal standard.
-
LC-MS/MS Method for Simultaneous Quantification of Tocols
This prothis compound outlines a sensitive and specific method for the simultaneous analysis of multiple this compound isomers.
-
Sample Preparation:
-
Perform protein precipitation for plasma samples using a solvent like acetonitrile.
-
For food matrices, use a suitable extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Incorporate isotopically labeled internal standards for each analyte if available.
-
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Gradient Program: Start at 50% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ions for each this compound isomer and internal standard.
-
-
Quantification:
-
Quantify using the stable isotope dilution method with calibration curves prepared from certified standards.
-
Visualizing Workflows and Pathways
To further aid in the understanding of the methodologies and their applications, the following diagrams, generated using Graphviz, illustrate the cross-validation workflow and a relevant biological pathway involving tocols.
References
- 1. aocs.org [aocs.org]
- 2. mdpi.com [mdpi.com]
- 3. Method for simultaneous analysis of eight vitamin E isomers in various foods by high performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Tocol's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of tocol derivatives, primarily focusing on tocotrienols, and compares their performance with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The information presented is supported by experimental data from preclinical studies, offering insights into their therapeutic potential.
Executive Summary
Vitamin E comprises two main classes of compounds: tocopherols and tocotrienols, with each class containing four isomers (alpha, beta, gamma, and delta). While tocopherols are more common, emerging research indicates that tocotrienols, often referred to collectively in the context of "this compound," possess superior anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that specific tocotrienol isomers, particularly gamma (γ)- and delta (δ)-tocotrienol, can effectively suppress inflammation in animal models. Their mechanism of action is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the downregulation of pro-inflammatory mediators. This guide synthesizes key findings from in vivo studies to facilitate a comparative understanding of their efficacy.
Comparative In Vivo Anti-Inflammatory Performance
The following tables summarize quantitative data from in vivo studies, comparing the anti-inflammatory effects of tocotrienol isomers with a standard anti-inflammatory drug, indomethacin.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.
| Treatment Group | Dose | Time Point | Paw Edema Inhibition (%) | Reference |
| γ-Tocotrienol | 50 mg/kg | 4 hours | 55.4% | [1] |
| Indomethacin | 10 mg/kg | 4 hours | 74.4% | [1] |
Data presented as the percentage reduction in paw edema compared to the vehicle-treated control group.
Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Model
The LPS-induced inflammation model mimics systemic inflammation by introducing a bacterial endotoxin, leading to the release of pro-inflammatory cytokines.
| Treatment Group | Dose | Inflammatory Marker | Reduction in Gene Expression (%) | Reference |
| δ-Tocotrienol | < 20 µM (in vitro pre-treatment of macrophages) | TNF-α | > 40% | [2] |
| δ-Tocotrienol | < 20 µM (in vitro pre-treatment of macrophages) | IL-1β | > 40% | [2] |
| δ-Tocotrienol | < 20 µM (in vitro pre-treatment of macrophages) | IL-6 | > 40% | [2] |
| Indomethacin | 5 mg/kg | TNF-α (in paw tissue) | Significant reduction | [3] |
| Indomethacin | 5 mg/kg | IL-1β (in paw tissue) | Significant reduction | [3] |
Note: Data for δ-tocotrienol is from an in vitro pre-treatment of macrophages that were subsequently stimulated with LPS, indicating a direct effect on inflammatory gene expression. The indomethacin data is from an in vivo carrageenan-induced edema model, which also involves cytokine production.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This prothis compound is adapted from studies evaluating the anti-inflammatory effects of various compounds.[3][4][5]
-
Animals: Male Sprague-Dawley or Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Vehicle Control (e.g., 5% triethylamine solution orally)
-
γ-Tocotrienol (e.g., 50 mg/kg, orally)
-
Indomethacin (e.g., 10 mg/kg, orally)
-
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The respective treatments (vehicle, γ-tocotrienol, or indomethacin) are administered orally.
-
After a specific pre-treatment time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This prothis compound is based on studies investigating the effects of various agents on LPS-induced cytokine production.[2][6]
-
Animals: Female BALB/c mice (6-8 weeks old) are used.
-
Groups:
-
Vehicle Control (e.g., Saline, intraperitoneally)
-
LPS (e.g., 100 µg/kg, intraperitoneally)
-
δ-Tocotrienol + LPS
-
-
Procedure:
-
Animals are acclimatized for at least one week before the experiment.
-
For studies involving pre-treatment, δ-tocotrienol is administered (e.g., orally or intraperitoneally) at a specified time before the LPS challenge.
-
LPS is injected intraperitoneally to induce a systemic inflammatory response.
-
At a designated time point after LPS injection (e.g., 90 minutes or 4 hours), animals are euthanized.
-
Blood is collected via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Tissues (e.g., liver, spleen, peritoneal macrophages) can be harvested for analysis of inflammatory gene expression using RT-PCR.
-
-
Data Analysis: Cytokine levels in the serum and gene expression levels in tissues are compared between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of tocotrienols are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway Inhibition by δ-Tocotrienol
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. δ-Tocotrienol has been shown to inhibit the NF-κB pathway.[7]
Caption: δ-Tocotrienol inhibits NF-κB activation by upregulating A20, which in turn inhibits TAK1.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of the anti-inflammatory properties of a test compound like tocotrienol.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Conclusion
The in vivo evidence presented in this guide suggests that tocotrienols, particularly the gamma and delta isomers, are promising natural compounds with significant anti-inflammatory properties. Their ability to modulate the NF-κB signaling pathway provides a strong mechanistic basis for their observed effects. While direct head-to-head comparisons of all tocotrienol isomers in various in vivo models are still an active area of research, the existing data indicates their potential as alternatives or adjuncts to conventional anti-inflammatory therapies. Further clinical studies are warranted to translate these preclinical findings into therapeutic applications for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Tocotrienols inhibit lipopolysaccharide-induced pro-inflammatory cytokines in macrophages of female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 4. ijbcp.com [ijbcp.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary lipids modify the cytokine response to bacterial lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability of Tocol Formulations: A Comparative Guide for Researchers
A detailed analysis of how different formulation strategies impact the absorption and systemic availability of tocopherols and tocotrienols, providing researchers with critical data for the development of next-generation vitamin E therapeutics.
The therapeutic potential of tocols, the family of compounds encompassing tocopherols and tocotrienols, is vast, ranging from potent antioxidant and anti-inflammatory effects to neuroprotective and anticancer properties. However, their highly lipophilic nature presents a significant hurdle to effective oral delivery, leading to poor and variable bioavailability that can limit their clinical utility. This guide provides a comprehensive comparison of different formulation strategies designed to overcome these challenges, with a focus on experimental data and detailed methodologies to inform future research and development.
Enhancing Tocol Absorption: A Head-to-Head Comparison
The oral bioavailability of tocols is critically dependent on their solubilization and absorption in the gastrointestinal tract. Standard oil-based formulations often exhibit low and inconsistent absorption. Advanced formulations, such as self-emulsifying drug delivery systems (SEDDS) and nanoparticle-based systems, have emerged as promising strategies to enhance the bioavailability of these valuable compounds.
Tocotrienol Formulations: A Quantitative Overview
The following table summarizes key pharmacokinetic parameters for various tocotrienol formulations, compiled from multiple preclinical and clinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as animal models, dosing, and analytical methods may vary between studies.
| Formulation Type | This compound Isomer(s) | Dose | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Oil/Control) | Reference |
| Oil Suspension | γ-Tocotrienol | 10 mg/kg | Rats | ~200 | ~4 | ~1,500 | - | [1] |
| SEDDS | γ-Tocotrienol | 10 mg/kg | Rats | ~1,200 | ~3 | ~6,000 | ~4-fold | [1] |
| Solid SEDDS | Tocotrienol-Rich Fraction | 50 mg/kg | Rats | Not Reported | Not Reported | 3.4–3.8 times higher | 3.4–3.8-fold | [2] |
| Lipid Nanoparticles | Tocotrienol-Rich Fraction | 10 mg/kg | Rats | ~3 times higher | 3 | ~3 times higher | ~3-fold | [3] |
| Nanoemulsion | δ-Tocotrienol | Not Reported | Hamsters | 68-fold increase from baseline | 3 | Not Reported | - | [4] |
| Barley Oil | α- and γ-Tocotrienol | 450 mg | Humans | 22,570 (α-T3) | ~2.1 | Higher than palm oil | - | [5] |
| Palm Oil | α- and γ-Tocotrienol | 450 mg | Humans | 5,250 (α-T3) | ~2.3 | Lower than barley oil | - | [5] |
Key Findings:
-
SEDDS and Solid SEDDS formulations consistently demonstrate a significant improvement in the oral bioavailability of tocotrienols, with reported increases ranging from 2 to 4.5-fold compared to conventional oil preparations.[1][2][6] This enhancement is attributed to the ability of SEDDS to form fine oil-in-water emulsions in the gut, which increases the surface area for absorption and improves solubilization.[1]
-
Nanoparticle-based systems , including lipid nanoparticles and nanoemulsions, show even greater potential for enhancing bioavailability, with some studies reporting up to a 5-fold increase in maximum plasma concentrations and a 3-fold increase in overall exposure (AUC).[3][7] The small particle size of these formulations facilitates uptake and transport across the intestinal epithelium.
-
The natural source and composition of the tocotrienol oil can also influence bioavailability, as evidenced by the superior absorption of tocotrienols from barley oil compared to palm oil.[5]
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of bioavailability studies, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
In Vivo Oral Bioavailability Study in Rats
This prothis compound outlines a typical procedure for assessing the oral bioavailability of a this compound formulation in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Housed in individual cages with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Formulation Administration:
-
Fasting: Rats are fasted overnight (12-16 hours) before dosing, with free access to water.
-
Dosing: The this compound formulation (e.g., oil solution, SEDDS, or nanoparticle suspension) is administered orally via gavage at a specific dose (e.g., 10 mg/kg).
3. Blood Sampling:
-
Timepoints: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dosing.
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Sample Analysis (HPLC-UV):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[8]
-
Mobile Phase: An isocratic mobile phase of 100% methanol is often used.[8]
-
Flow Rate: A flow rate of 1.5 mL/min is a common setting.[8]
-
Detection Wavelength: The UV detector is set to 294 nm for the quantification of tocopherols.[8]
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction to isolate the tocols. This typically involves protein precipitation with an organic solvent (e.g., methanol or ethanol) followed by extraction with a non-polar solvent (e.g., hexane or petroleum ether).[8][9] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for an in vivo oral bioavailability study.
References
- 1. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MOLECULAR CHARACTERIZATION BY USING RANDOM AMPLIFIED POLYMORPHIC DNA (RAPD) ANALYSIS OF SALMONELLA ENTERITIDIS ISOLATES RECOVERED FROM AVIAN AND HUMAN SOURCES [agris.fao.org]
- 6. Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Tocol as a Biomarker for Oxidative Stress: A Comparative Guide
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a growing interest in identifying reliable biomarkers to assess oxidative stress levels in clinical and research settings. Tocopherols, particularly alpha-tocopherol (a form of vitamin E), are lipid-soluble antioxidants that play a crucial role in protecting cell membranes from lipid peroxidation. This guide provides a comprehensive comparison of tocol (specifically alpha-tocopherol) with other established and emerging biomarkers of oxidative stress, supported by experimental data and detailed methodologies.
Comparison of Oxidative Stress Biomarkers
The following table summarizes the key characteristics of alpha-tocopherol and other major oxidative stress biomarkers.
| Biomarker Category | Specific Biomarker | Matrix | What it Measures | Advantages | Disadvantages |
| Antioxidant Status | Alpha-Tocopherol | Plasma, Serum, Tissues | Levels of the primary lipid-soluble antioxidant | Reflects the body's primary defense against lipid peroxidation. | Can be influenced by dietary intake and lipid profiles, making interpretation complex.[1] |
| Lipid Peroxidation | Malondialdehyde (MDA) | Plasma, Serum, Tissues, Urine | A secondary product of polyunsaturated fatty acid peroxidation. | Widely used and has established assay protocols. | Can be formed through non-oxidative stress pathways; lacks specificity. |
| F2-Isoprostanes | Urine, Plasma, Tissues | Prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. | Considered a gold-standard biomarker for lipid peroxidation due to its stability and specificity.[2] | Measurement requires sophisticated techniques like GC-MS or LC-MS/MS.[2] | |
| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine, Leukocytes | A product of oxidative DNA damage. | A sensitive and specific marker of oxidative DNA damage.[3] | Levels can be influenced by DNA repair efficiency. |
| Protein Oxidation | Protein Carbonyls | Plasma, Tissues | Carbonyl groups introduced into proteins by oxidative reactions. | Relatively stable and an early indicator of protein oxidation.[4] | The assay can be complex and susceptible to interference. |
| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Erythrocytes, Tissues | Activity of the enzyme that catalyzes the dismutation of superoxide radicals. | Reflects the enzymatic antioxidant defense capacity. | Activity can be influenced by various factors other than oxidative stress. |
| Catalase (CAT) | Erythrocytes, Tissues | Activity of the enzyme that catalyzes the decomposition of hydrogen peroxide. | Indicates the capacity to neutralize hydrogen peroxide. | Activity levels can vary significantly between individuals. | |
| Glutathione Peroxidase (GPx) | Erythrocytes, Plasma, Tissues | Activity of the enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. | A key enzyme in the glutathione redox cycle. | Requires the presence of glutathione for its activity. |
Quantitative Data Summary
The following tables present a summary of quantitative data from studies investigating the relationship between alpha-tocopherol and other oxidative stress biomarkers. It is important to note that direct head-to-head comparative studies evaluating the performance of these molecules as biomarkers are limited. The data largely reflects the effect of alpha-tocopherol supplementation on other markers.
Table 1: Effect of Alpha-Tocopherol Supplementation on Lipid Peroxidation Markers
| Study Population | Intervention | Duration | Effect on F2-Isoprostanes | Effect on Malondialdehyde (MDA) | Reference |
| Patients with Coronary Artery Disease | 1200 IU/day RRR-α-tocopherol | 2 years | Significantly reduced urinary F2-isoprostanes (P < 0.001) | - | [5] |
| Patients with Type 2 Diabetes | 500 mg/day α-tocopherol | 6 weeks | Significantly reduced plasma F2-isoprostanes (P < 0.001) | - | [6][7] |
| Healthy Adults | 400 IU/day α-tocopherol | 2 months | Decreased urinary F2-isoprostanes (p < 0.001) | - | [8] |
| Hemodialysis Patients (Meta-analysis) | Vitamin E supplementation | Various | Significantly lower MDA levels (P < 0.00001) | - | [9] |
Table 2: Effect of Alpha-Tocopherol Supplementation on Antioxidant Enzyme Activities
| Study Population | Intervention | Duration | Effect on Superoxide Dismutase (SOD) | Effect on Catalase (CAT) | Effect on Glutathione Peroxidase (GPx) | Reference |
| Overweight Women | 800 IU/day α-tocopherol | 12 weeks | Increased erythrocyte SOD activity | - | Markedly reduced erythrocyte GPx activity | [10] |
| Human Ventricular Cardiomyocytes | 200 µM all-racemic-α-tocopheryl acetate | 14 days | Unaffected | Unaffected | Increased activity (p < 0.0001) | [9] |
| Human Fibroblast Cultures | 0.2-50 µg/ml α-tocopherol | - | Inversely correlated with cellular α-tocopherol (p ≤ 0.003) | Not correlated | Correlated with cellular α-tocopherol (p ≤ 0.01) | [5] |
| Meta-analysis (Vitamin C and E) | 125-800 IU/day α-tocopherol (+ Vitamin C) | 2-144 weeks | Did not affect SOD | - | Increased GPx |
Experimental Protocols
Detailed methodologies for the measurement of key oxidative stress biomarkers are provided below.
Measurement of Alpha-Tocopherol in Plasma/Serum
Principle: Alpha-tocopherol is extracted from the plasma or serum sample and its native fluorescence is measured.
Procedure (Spectrofluorimetric Method)[11]:
-
To 1.0 ml of plasma/serum in a test tube, add 1.0 ml of ethanol for protein precipitation and vortex for 10 seconds.
-
Add 6.0 ml of a hexane:dichloromethane (9:1 v/v) solution and vortex for 1 minute.
-
Centrifuge the mixture at 4000 x g for 7 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethanol).
-
Measure the fluorescence at an emission wavelength of 334 nm with an excitation wavelength of 291 nm.
-
Quantify the concentration using a calibration curve prepared with alpha-tocopherol standards.
Measurement of Malondialdehyde (MDA)
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.
Procedure (TBA Assay)[12]:
-
Homogenize the tissue sample or use plasma/serum directly.
-
Add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Measurement of F2-Isoprostanes
Principle: F2-isoprostanes are extracted from the biological matrix, purified, and then quantified using highly sensitive and specific mass spectrometry techniques.
Procedure (UPLC-MS/MS)[11]:
-
Add an internal standard (deuterated F2-isoprostane) to the sample (urine, plasma, or tissue homogenate).
-
Perform solid-phase extraction (SPE) to isolate and concentrate the F2-isoprostanes.
-
Analyze the extracted sample using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).
-
Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection of specific F2-isoprostane isomers.
-
Quantify the F2-isoprostane concentration relative to the internal standard using a calibration curve.
Measurement of Superoxide Dismutase (SOD) Activity
Principle: The assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
Procedure[13]:
-
Prepare a reaction mixture containing xanthine, xanthine oxidase, and NBT in a suitable buffer.
-
Add the sample (e.g., erythrocyte lysate, tissue homogenate) to the reaction mixture.
-
Incubate at a controlled temperature.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) to determine the amount of formazan produced.
-
Calculate the SOD activity based on the degree of inhibition of the color reaction compared to a control without the sample.
Measurement of Catalase (CAT) Activity
Principle: The assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.
Procedure[13]:
-
Add the sample to a solution of H₂O₂ in a suitable buffer.
-
Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition.
Measurement of Glutathione Peroxidase (GPx) Activity
Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide using glutathione (GSH) as a reducing agent, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored spectrophotometrically.
Procedure[1]:
-
Prepare a reaction mixture containing GSH, glutathione reductase, NADPH, and a substrate (e.g., hydrogen peroxide or cumene hydroperoxide).
-
Add the sample to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
Calculate the GPx activity based on the rate of NADPH consumption.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow for assessing oxidative stress biomarkers.
Caption: PI3K/AKT/mTOR pathway in oxidative stress.
Caption: General workflow for oxidative stress biomarker analysis.
Conclusion
The validation of this compound as a standalone biomarker for oxidative stress presents challenges due to its susceptibility to dietary and metabolic influences. While alpha-tocopherol levels reflect an important aspect of the body's antioxidant defense, a comprehensive assessment of oxidative stress requires a multi-biomarker approach. F2-isoprostanes are currently considered the most reliable marker for lipid peroxidation, while 8-OHdG is a robust indicator of oxidative DNA damage. The activity of antioxidant enzymes provides valuable information about the body's capacity to counteract oxidative insults.
For researchers and drug development professionals, the choice of biomarker will depend on the specific research question, the biological matrix available, and the technical capabilities of the laboratory. Combining the measurement of alpha-tocopherol with other markers of oxidative damage and antioxidant defense will provide a more complete and accurate picture of the oxidative stress status. This integrated approach is crucial for the development of effective therapeutic strategies targeting oxidative stress-related diseases.
References
- 1. elartu.tntu.edu.ua [elartu.tntu.edu.ua]
- 2. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Comparative effects of alpha-tocopherol and gamma-tocotrienol against hydrogen peroxide induced apoptosis on primary-cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effects of vitamin E supplementation on malondialdehyde as a biomarker of oxidative stress in haemodialysis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Spectrofluorimetric Determination of α-Tocopherol in Capsules and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a-high-performance-liquid-chromatographic-method-for-the-determination-of-tocopherol-in-plasma-and-cellular-elements-of-the-blood - Ask this paper | Bohrium [bohrium.com]
- 13. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tocol Content in Commercially Available Vegetable Oils
For Immediate Release
A comprehensive review of the tocopherol and tocotrienol (tocol) content across a range of common vegetable oils reveals significant variations, providing crucial data for researchers and product development professionals in the pharmaceutical and nutritional sciences. This guide synthesizes findings from multiple studies to offer a comparative look at these potent antioxidants, alongside a detailed experimental prothis compound for their quantification.
Tocols, collectively known as Vitamin E, are lipid-soluble antioxidants vital for protecting cell membranes from oxidative damage. They exist in two primary forms, tocopherols and tocotrienols, each with four isomers (alpha, beta, gamma, and delta). The distribution and concentration of these isomers vary widely among different plant-based oils, influencing their nutritional value and therapeutic potential. This comparison aims to provide a clear overview of this compound content in several vegetable oils, supported by established analytical methodologies.
Quantitative Comparison of this compound Content
The concentration of different this compound isomers is a key determinant of the nutritional and stability profile of a vegetable oil. The following table summarizes the average this compound content in a selection of common vegetable oils, expressed in milligrams per kilogram (mg/kg). These values are compiled from various analytical studies and represent a general overview. Actual concentrations can vary depending on the specific cultivar, processing methods, and storage conditions.
| Vegetable Oil | α-Tocopherol (mg/kg) | β-Tocopherol (mg/kg) | γ-Tocopherol (mg/kg) | δ-Tocopherol (mg/kg) | α-Tocotrienol (mg/kg) | β-Tocotrienol (mg/kg) | γ-Tocotrienol (mg/kg) | δ-Tocotrienol (mg/kg) | Total Tocols (mg/kg) |
| Soybean Oil | ~100 | ~20 | ~600-700 | ~200-300 | - | - | - | - | ~920-1120 [1][2][3] |
| Sunflower Oil | ~500-700 | - | <20 | - | - | - | - | - | ~520-720 [1][4] |
| Corn (Maize) Oil | ~100-200 | - | ~400-600 | ~50 | ~50 | - | - | - | ~600-900 [1][5] |
| Rapeseed (Canola) Oil | ~200-300 | - | ~300-500 | - | - | - | - | - | ~500-800 [1][6] |
| Olive Oil | ~100-250 | <5 | <10 | <5 | - | - | - | - | ~100-270 [4][7] |
| Palm Oil | ~150-250 | - | ~300-400 | - | ~100-200 | <50 | ~200-300 | <50 | ~800-1250 [5][8] |
| Rice Bran Oil | ~100 | - | ~50 | - | ~150 | ~50 | ~200 | ~50 | ~600 [1][9] |
| Wheat Germ Oil | ~1200-1500 | ~500-700 | ~200-300 | ~100 | - | - | - | - | ~2000-2600 [10][11] |
| Cottonseed Oil | ~300-400 | - | ~300-400 | - | - | - | - | - | ~600-800 [1][12] |
| Peanut Oil | ~150-200 | - | ~150-200 | - | - | - | - | - | ~300-400 [1] |
Note: Dashes (-) indicate that the compound is not typically present or is found in negligible amounts. The values are approximate and collated from multiple sources.
Experimental Protocols
The standard method for the quantification of tocopherols and tocotrienols in vegetable oils is High-Performance Liquid Chromatography (HPLC).[13][14][15] This technique allows for the separation and identification of individual this compound isomers.
Principle
The oil sample is diluted in an appropriate organic solvent. The individual tocopherols and tocotrienols are then separated using either normal-phase (NP) or reversed-phase (RP) HPLC.[13] Detection is most commonly achieved using a fluorescence detector, which offers high sensitivity and selectivity, or a UV detector.[13] Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards.
Materials and Reagents
-
HPLC System: Equipped with a pump, injector, column oven, and a fluorescence or UV detector.
-
Column: A silica-based normal-phase column or a C18 reversed-phase column.
-
Solvents: HPLC-grade n-hexane, isopropanol, methanol, acetonitrile, and 2-propanol.
-
Standards: Certified reference standards of α-, β-, γ-, and δ-tocopherol, and α-, β-, γ-, and δ-tocotrienol.
-
Glassware: Volumetric flasks, vials, and syringes.
Procedure
-
Standard Preparation: Prepare a stock solution of each this compound standard in a suitable solvent (e.g., n-hexane). From the stock solutions, prepare a series of working standard solutions of varying concentrations to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the vegetable oil sample (e.g., 0.1-0.5 g) into a volumetric flask. Dissolve the sample in a suitable solvent (e.g., n-hexane or 2-propanol) and dilute to a known volume.[16] The solution should be vortexed or sonicated to ensure complete dissolution. Centrifugation may be necessary to pellet any insoluble material.
-
HPLC Analysis:
-
Set the HPLC parameters, including the mobile phase composition, flow rate, and column temperature. For normal-phase HPLC, a mobile phase of n-hexane and an alcohol like isopropanol is common.[3] For reversed-phase HPLC, mixtures of methanol and acetonitrile are often used.[16]
-
Inject a known volume of the prepared sample solution into the HPLC system.
-
Monitor the eluent using the fluorescence detector (excitation wavelength ~290-296 nm, emission wavelength ~325-330 nm) or a UV detector (at ~295 nm).[7][13]
-
-
Quantification: Identify the this compound peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each this compound isomer in the sample using the calibration curve generated from the standard solutions.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in this compound analysis and biosynthesis, the following diagrams are provided.
Caption: Experimental workflow for the quantification of tocols in vegetable oils using HPLC.
References
- 1. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. customs.go.jp [customs.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Safety Operating Guide
Proper Disposal of Tocol (Tocopherols/Vitamin E) in a Laboratory Setting
Disclaimer: The following procedures are general guidelines based on the assumption that "Tocol" refers to tocopherols, a class of compounds commonly known as Vitamin E. As no specific disposal protocols for a substance named "this compound" were found, these recommendations are derived from standard laboratory practices for non-hazardous or low-hazard chemical waste. Researchers must consult the specific Safety Data Sheet (SDS) for the exact product in use and adhere to their institution's environmental health and safety (EHS) guidelines.
Essential Safety and Logistical Information
For laboratory professionals, ensuring the safe and environmentally responsible disposal of chemicals is paramount. This guide provides a procedural framework for the proper disposal of this compound (assumed to be tocopherols/Vitamin E), focusing on operational safety and regulatory compliance.
Key Disposal Considerations
While specific quantitative data for this compound disposal is not available, the following table summarizes critical factors to consider for its proper disposal in a laboratory environment.
| Consideration | Description | Recommended Action |
| Hazard Classification | Based on available Safety Data Sheets (SDS) for alpha-Tocopherol, it is not typically classified as hazardous waste. However, it may be a skin sensitizer.[1] | Review the specific SDS for the this compound product in use. If it is not classified as hazardous, it can generally be disposed of as non-hazardous chemical waste. If it is mixed with hazardous solvents, it must be treated as hazardous waste. |
| Physical Form | This compound can be in liquid (oil) or solid (powder) form. | The disposal method will vary based on the physical state. Liquids should not be poured down the drain unless explicitly permitted by EHS for non-hazardous aqueous solutions in small quantities. Solids should be securely packaged. |
| Contamination | This compound may be contaminated with other laboratory chemicals or biological materials. | Contaminated this compound waste must be disposed of according to the hazards of the contaminants. For example, if mixed with a flammable solvent, it must be disposed of as flammable waste. |
| Container Labeling | Proper labeling is crucial for waste segregation and pickup by EHS personnel. | All waste containers must be clearly labeled with the full chemical name ("this compound" or "Tocopherol"), concentration, and any other components in the waste stream. |
| Regulatory Compliance | Disposal procedures are governed by local, state, and federal regulations. | Always follow your institution's EHS protocols, which are designed to comply with all relevant regulations.[2][3] |
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the recommended procedure for disposing of this compound waste in a research or drug development setting.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Characterization
Determine the nature of the this compound waste:
-
Unused or Expired Pure this compound: If the product is in its original, uncontaminated state.
-
Contaminated this compound: If it has been used in experiments and is mixed with other substances (e.g., solvents, cell culture media, other reagents).
Step 3: Waste Segregation
Proper segregation is critical to ensure safe and compliant disposal.
-
Non-Hazardous this compound Waste: If this compound is pure or mixed only with non-hazardous materials, it can be collected in a designated non-hazardous chemical waste container.
-
Hazardous this compound Waste: If this compound is mixed with any substance classified as hazardous (e.g., flammable, corrosive, toxic, or reactive), the entire mixture must be treated as hazardous waste.[2][3] Collect this waste in a compatible, properly labeled hazardous waste container.
Step 4: Waste Collection and Storage
-
Collect this compound waste in a sealed, airtight container made of a compatible material.[4]
-
Clearly label the waste container with "this compound Waste" or "Tocopherol Waste" and list all components and their approximate percentages.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
Step 5: Disposal Request and Pickup
-
Once the waste container is full, or in accordance with your lab's procedures, submit a chemical waste pickup request to your institution's EHS department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[2][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling Tocols
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Tocols. This document provides comprehensive, step-by-step guidance on the safe handling, operational procedures, and disposal of Tocols, a class of lipid-soluble compounds that includes tocopherols and tocotrienols, commonly known as Vitamin E. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
When working with Tocols, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE and general handling precautions.
| Aspect | Recommendation | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [Safety Data Sheet for γ-Tocotrienol] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat. | [Safety Data Sheet for γ-Tocotrienol] |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols are generated. | [Safety Data Sheet for γ-Tocotrienol] |
| General Handling | Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Handle in a well-ventilated area. | [Safety Data Sheet for γ-Tocotrienol] |
Storage and Disposal
Proper storage and disposal of Tocols are critical for maintaining their stability and for environmental safety.
| Aspect | Recommendation | Source |
| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Protect from light and moisture. | [Safety Data Sheet for γ-Tocotrienol] |
| Incompatible Materials | Strong oxidizing agents. | [Safety Data Sheet for γ-Tocotrienol] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter sewers or public waters. | [Safety Data Sheet for γ-Tocotrienol] |
First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Measure | Source |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [Safety Data Sheet for γ-Tocotrienol] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [Safety Data Sheet for γ-Tocotrienol] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [Safety Data Sheet for γ-Tocotrienol] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [Safety Data Sheet for γ-Tocotrienol] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Tocols.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Tocopherols in Vegetable Oil
This prothis compound outlines the steps for the quantitative analysis of tocopherols in a vegetable oil sample.[1][2][3]
Materials:
-
HPLC system with a fluorescence or UV detector
-
Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: n-Hexane/isopropanol (99:1, v/v)
-
Tocopherol standards (α, β, γ, δ-tocopherol)
-
Sample of vegetable oil
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of each tocopherol isomer in n-hexane.
-
From the stock solutions, prepare a mixed standard solution containing all four isomers at a known concentration.
-
Prepare a series of dilutions from the mixed standard to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the vegetable oil sample into a volumetric flask.
-
Dissolve the oil in n-hexane and make up to a final volume of 10 mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Fluorescence Detector: Excitation at 295 nm, Emission at 330 nm (or UV detector at 292 nm).
-
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared oil sample.
-
-
Data Analysis:
-
Identify the tocopherol peaks in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the amount of each tocopherol isomer in the sample using the calibration curve.
-
Prothis compound 2: MTT Assay for Cell Viability of Breast Cancer Cells Treated with Tocotrienol
This prothis compound describes the procedure for assessing the effect of a tocotrienol on the viability of a breast cancer cell line (e.g., MDA-MB-231).[4][5]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tocotrienol isomer (e.g., γ-tocotrienol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Treatment with Tocotrienol:
-
Prepare serial dilutions of the tocotrienol in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the tocotrienol. Include a vehicle control (medium with the solvent used to dissolve the tocotrienol).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key processes related to this compound handling and its biological activity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
